Product packaging for Roridin E(Cat. No.:CAS No. 16891-85-3)

Roridin E

Cat. No.: B1144407
CAS No.: 16891-85-3
M. Wt: 514.6 g/mol
InChI Key: KEEQQEKLEZRLDS-FLGSVKSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Roridin E is a trichothecene.
This compound has been reported in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms with data available.
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)
RN given refers to (2'E,7'R(R))-isomer;  see also roridin J: 74042-83-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O8 B1144407 Roridin E CAS No. 16891-85-3

Properties

IUPAC Name

(1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6-,19-14+/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQQEKLEZRLDS-FLGSVKSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034221
Record name Roridin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16891-85-3
Record name Roridin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roridin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RORIDIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98826FBF79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Roridin E: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a potent macrocyclic trichothecene mycotoxin, naturally produced by various fungi, including species of Myrothecium and Stachybotrys.[1] Belonging to a class of compounds known for their cytotoxicity, this compound has garnered significant interest in the scientific community for its potential as an anti-cancer agent.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of this compound, with a focus on its effects on protein synthesis, induction of cellular stress pathways, and inhibition of critical signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-established mechanism of action for this compound, like other trichothecenes, is the potent inhibition of protein synthesis in eukaryotic cells.[2][3] This inhibition occurs through a high-affinity binding interaction with the 60S ribosomal subunit, specifically targeting the peptidyl transferase center.[1][2] By interfering with this crucial enzymatic activity, this compound effectively stalls the elongation phase of translation, leading to a rapid cessation of protein production.[2] This disruption of protein synthesis is a key contributor to the profound cytotoxicity of this compound. The structural elements critical for this activity are the 12,13-epoxy ring and the double bond between carbons 9 and 10 within the trichothecene core.[2]

The abrupt halt in protein synthesis triggers a cellular stress response known as the ribotoxic stress response . This response activates downstream signaling pathways, including mitogen-activated protein kinases (MAPKs), which play a pivotal role in orchestrating the cellular fate, often culminating in apoptosis.[4][5]

Induction of Apoptosis through Multiple Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target in cancer therapy. Its pro-apoptotic effects are mediated through the convergence of several interconnected signaling pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of protein synthesis by this compound leads to an accumulation of unfolded and misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.[6] This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[6] However, under prolonged or severe ER stress induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic response.[6]

The key sensors of the UPR that are activated by this compound include:

  • PERK (PKR-like ER kinase): Leads to the phosphorylation of eIF2α, attenuating global protein synthesis but promoting the translation of specific stress-response proteins like ATF4.

  • IRE1 (Inositol-requiring enzyme 1): Possesses both kinase and endoribonuclease activity, leading to the splicing of XBP1 mRNA and the activation of downstream stress-response genes.

  • ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus where it is cleaved to its active form, which then upregulates the expression of ER chaperones.

The sustained activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP axis, ultimately leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis.[6]

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) within cells.[6] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA.[3] The increased intracellular ROS levels contribute significantly to the cytotoxicity of this compound and are a key factor in the induction of apoptosis.[6] The pro-apoptotic effects of this compound can be partially mitigated by the use of ROS scavengers, highlighting the importance of this pathway.[6]

Mitochondrial-Mediated Apoptosis

The culmination of ER stress and ROS generation often leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[7] This release triggers the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. This compound has been shown to induce the activation of key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Beyond its effects on protein synthesis and cellular stress, this compound has been identified as an inhibitor of several receptor tyrosine kinases (RTKs).[2][8] RTKs are a family of cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival.[2] Dysregulation of RTK signaling is a common feature of many cancers.

This compound has been shown to inhibit the following RTKs:

  • Fibroblast growth factor receptor 3 (FGFR3)[8]

  • Insulin-like growth factor 1 receptor (IGF-1R)[8]

  • Platelet-derived growth factor receptor β (PDGFRβ)[8]

  • Tropomyosin receptor kinase B (TrkB)[8]

The inhibition of these key signaling nodes likely contributes to the anti-proliferative and pro-apoptotic effects of this compound, further underscoring its potential as a multi-targeted anti-cancer agent.[2]

Data Presentation

This compound IC50 Values in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Multiple Breast Cancer Cell LinesBreast Cancer0.02-0.05[8]
H4TGMammalian1.74[8]
MDCKMammalian7.68[8]
NIH3T3Mammalian2.91[8]
KA31TMammalian3.48[8]
HepG-2Liver Cancer4[7][9]
This compound IC50 Values for Receptor Tyrosine Kinases
KinaseIC50 (µM)Reference
FGFR30.4[8]
IGF-1R0.4[8]
PDGFRβ1.4[8]
TrkB1[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis for Apoptosis and ER Stress Markers

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, GRP78, CHOP) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or on coverslips for microscopy). Treat the cells with this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence intensity as an indicator of intracellular ROS levels.

Mandatory Visualizations

RoridinE_Mechanism RoridinE This compound Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) RoridinE->Ribosome RTKs Receptor Tyrosine Kinases (FGFR3, IGF-1R, PDGFRβ, TrkB) RoridinE->RTKs ROS Reactive Oxygen Species (ROS) Generation RoridinE->ROS Induces ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Inhibits ER_Stress Endoplasmic Reticulum (ER) Stress ProteinSynthesis->ER_Stress Induces GrowthSignaling Inhibition of Cell Growth & Proliferation Signaling RTKs->GrowthSignaling Inhibits Apoptosis Apoptosis GrowthSignaling->Apoptosis Contributes to UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) ER_Stress->UPR Activates UPR->Apoptosis Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Activates Caspase->Apoptosis Executes

Caption: Overview of the multifaceted mechanism of action of this compound.

Experimental_Workflow Start Cell Culture Treatment This compound Treatment Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assays (Western Blot, Flow Cytometry) Treatment->ApoptosisAssay ROS_Assay ROS Detection Assay Treatment->ROS_Assay DataAnalysis Data Analysis (IC50, Protein Levels, ROS) Viability->DataAnalysis ApoptosisAssay->DataAnalysis ROS_Assay->DataAnalysis

References

Roridin E as a Protein Synthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin E, a macrocyclic trichothecene mycotoxin, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role as a protein synthesis inhibitor. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound and other trichothecene mycotoxins.

Introduction

This compound is a member of the trichothecene family of mycotoxins, produced by various fungi, including species of Myrothecium.[1] Like other trichothecenes, this compound's primary mechanism of toxicity is the inhibition of protein synthesis in eukaryotic cells.[2] This activity is attributed to its binding to the 60S subunit of the eukaryotic ribosome, specifically interfering with the peptidyl transferase center (PTC).[2][3] This interaction disrupts all three phases of protein synthesis: initiation, elongation, and termination.[4] Beyond its direct impact on translation, this compound triggers a cascade of cellular stress responses, including the ribotoxic stress response, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][5] This multifaceted activity makes this compound a molecule of interest for both toxicological studies and potential therapeutic applications.

Mechanism of Action: Inhibition of Protein Synthesis

The core toxic effect of this compound stems from its high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit.[3] This interaction is non-covalent and is primarily mediated by key structural features of the trichothecene core, including the 12,13-epoxy ring and the double bond between carbons 9 and 10.[1][6]

By binding to the PTC, this compound sterically hinders the accommodation of aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation. This leads to a global shutdown of protein synthesis. The inhibition affects:

  • Initiation: Prevention of the formation of the first peptide bond.

  • Elongation: Halting the addition of amino acids to the growing polypeptide chain.

  • Termination: Interfering with the release of the completed polypeptide chain.

This direct inhibition of translation is the primary trigger for the downstream cellular effects observed upon this compound exposure.

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueReference
Primary soft-tissue sarcomaHuman7.6 x 10⁻¹⁰ µM[7]
High-grade leiomyosarcomaHuman8.5 x 10⁻⁸ µM[7]
HepG-2Human liver carcinoma0.004 µM[8]

Table 2: Inhibitory Activity of this compound against Kinases

KinaseIC50 Value
FGFR3Not Specified
IGF-1RNot Specified
PDGFRβNot Specified
TrkBNot Specified

Note: While sources indicate inhibition of these receptor tyrosine kinases, specific IC50 values for this compound were not found in the provided search results.

Experimental Protocols

This section outlines key experimental methodologies for studying this compound's effects as a protein synthesis inhibitor.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system. A common method utilizes rabbit reticulocyte lysate, which contains all the necessary components for translation.[9][10]

Principle: A reporter mRNA (e.g., luciferase) is translated in the rabbit reticulocyte lysate in the presence and absence of this compound. The amount of synthesized protein is quantified by measuring the reporter's activity (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of protein synthesis.

Protocol Outline:

  • Preparation of Rabbit Reticulocyte Lysate: Commercially available nuclease-treated rabbit reticulocyte lysate is typically used to reduce background translation from endogenous mRNAs.[10]

  • Reaction Mixture Preparation: A master mix is prepared containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if autoradiography is used for detection), an energy-generating system (ATP, GTP, creatine phosphate, and creatine kinase), and the reporter mRNA.[11]

  • Incubation with this compound: The reaction mixture is aliquoted, and varying concentrations of this compound (or a vehicle control) are added.

  • Translation Reaction: The reactions are incubated at 30-37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis:

    • Luciferase Assay: If using luciferase mRNA, the appropriate substrate is added, and luminescence is measured using a luminometer.

    • Radiolabel Incorporation: If using a radiolabeled amino acid, the synthesized proteins are precipitated (e.g., with trichloroacetic acid), collected on filters, and the radioactivity is measured using a scintillation counter. Alternatively, proteins can be separated by SDS-PAGE and visualized by autoradiography.[11]

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Ribosome Binding Assay

This assay determines the affinity of this compound for the ribosome.

Principle: Radiolabeled this compound is incubated with purified ribosomes. The ribosome-bound and free radiolabeled ligand are then separated, and the amount of bound ligand is quantified to determine the binding affinity.

Protocol Outline:

  • Preparation of Ribosomes: Eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast) are purified by differential centrifugation.

  • Radiolabeling of this compound: this compound can be radiolabeled with tritium (³H).[12]

  • Binding Reaction: A constant concentration of purified ribosomes is incubated with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and bound ligand are retained on the filter, while the free ligand passes through.

  • Quantification: The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the number of binding sites.

Peptidyl Transferase Inhibition Assay

This assay specifically measures the inhibition of the peptidyl transferase activity of the ribosome.

Principle: A simplified model reaction, often called the "fragment reaction," is used. A radiolabeled N-blocked aminoacyl-tRNA fragment (e.g., f-[³H]Met-tRNA) bound to the P-site of the ribosome reacts with an aminoacyl-tRNA analog, puromycin, which acts as an A-site substrate. The product, N-blocked-aminoacyl-puromycin, is formed via a peptide bond. The inhibition of this reaction by this compound is measured.

Protocol Outline:

  • Preparation of Ribosomes and Substrates: Purified ribosomes, f-[³H]Met-tRNA, and puromycin are prepared.

  • Binding of P-site Substrate: Ribosomes are pre-incubated with the f-[³H]Met-tRNA fragment to allow binding to the P-site.

  • Inhibition and Reaction Initiation: this compound at various concentrations is added to the ribosome-substrate complex. The peptidyl transferase reaction is then initiated by the addition of puromycin.

  • Product Extraction: The reaction is stopped, and the [³H]f-Met-puromycin product is extracted into an organic solvent (e.g., ethyl acetate).

  • Quantification: The radioactivity in the organic phase is measured by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value for peptidyl transferase inhibition is determined.

Cellular Signaling Pathways Modulated by this compound

Inhibition of protein synthesis by this compound triggers several downstream signaling cascades, leading to cellular stress and apoptosis.

Ribotoxic Stress Response

The binding of this compound to the ribosome induces a signaling cascade known as the ribotoxic stress response. This response is characterized by the activation of mitogen-activated protein kinases (MAPKs).[13]

Ribotoxic_Stress_Response RoridinE This compound Ribosome Ribosome (60S Subunit) RoridinE->Ribosome Binds to PTC ZAK ZAKα (MAP3K) Ribosome->ZAK Activates MKK3_6 MKK3/6 (MAP2K) ZAK->MKK3_6 MKK4_7 MKK4/7 (MAP2K) ZAK->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MAPK MKK4_7->JNK Phosphorylates Inflammation Inflammation (e.g., TNF-α production) p38->Inflammation Apoptosis_RSR Apoptosis JNK->Apoptosis_RSR

Ribotoxic stress response induced by this compound.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis and the accumulation of unfolded proteins can lead to ER stress. In response, the cell activates the Unfolded Protein Response (UPR), which involves three main sensor proteins: PERK, IRE1α, and ATF6.[5][14][15]

ER_Stress_UPR cluster_ER ER Lumen cluster_Membrane ER Membrane RoridinE This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition RoridinE->Protein_Synthesis_Inhibition Unfolded_Proteins Accumulation of Unfolded Proteins Protein_Synthesis_Inhibition->Unfolded_Proteins BiP BiP/GRP78 Unfolded_Proteins->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1α BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices Golgi Golgi ATF6->Golgi Translocates to p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translation Upregulation CHOP CHOP ATF4->CHOP Transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation XBP1s_protein->CHOP Transcription ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved Cleavage ATF6_cleaved->CHOP Transcription Apoptosis_ER Apoptosis CHOP->Apoptosis_ER

ER stress and UPR pathways activated by this compound.
Apoptosis

Prolonged and severe cellular stress induced by this compound ultimately leads to programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways, often converging on the activation of caspases.[8][16]

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway RoridinE This compound Ribotoxic_Stress Ribotoxic Stress (p38, JNK activation) RoridinE->Ribotoxic_Stress ER_Stress ER Stress (CHOP expression) RoridinE->ER_Stress Bax Bax Ribotoxic_Stress->Bax Activates ER_Stress->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2 Bcl-2 Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves and Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cell_Death Apoptosis Caspase3->Cell_Death Executes

Apoptosis signaling cascade induced by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound as a protein synthesis inhibitor.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_Cellular Cell-Based Studies Translation_Assay In Vitro Translation Assay Ribosome_Binding Ribosome Binding Assay Peptidyl_Transferase Peptidyl Transferase Inhibition Assay Cell_Viability Cell Viability Assay (e.g., MTT) Protein_Synthesis_Cell Cellular Protein Synthesis Assay (e.g., SUnSET) Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Protein_Synthesis_Cell->Signaling_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Signaling_Analysis->Apoptosis_Assay RoridinE This compound RoridinE->Translation_Assay RoridinE->Ribosome_Binding RoridinE->Peptidyl_Transferase RoridinE->Cell_Viability RoridinE->Protein_Synthesis_Cell

Experimental workflow for studying this compound.

Conclusion

This compound is a powerful inhibitor of eukaryotic protein synthesis with a well-defined molecular target, the ribosome. Its ability to arrest translation triggers a complex network of cellular stress responses, ultimately leading to apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other trichothecenes. A thorough understanding of its mechanisms of action is crucial for assessing its toxicological risks and exploring its potential as a pharmacological tool or therapeutic agent. The provided visualizations of the signaling pathways and experimental workflows serve as a guide for designing and interpreting research in this area. Further studies are warranted to fully elucidate the intricate details of its interactions with the ribosome and the downstream signaling cascades.

References

Natural Sources of Roridin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of the mycotoxin Roridin E, tailored for researchers, scientists, and drug development professionals. This compound is a potent macrocyclic trichothecene, a class of mycotoxins known for their cytotoxic and protein synthesis inhibitory effects. Understanding its natural origins is critical for food safety, toxicological studies, and exploring its potential pharmacological applications.

Fungal Producers of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary documented fungal genera responsible for this compound synthesis are Myrothecium, Stachybotrys, and Fusarium. Additionally, the poisonous mushroom Podostroma cornu-damae has been identified as a notable producer.[1][2] These fungi colonize a wide range of substrates, leading to the contamination of various agricultural commodities and indoor environments.

Table 1: Fungal Species Known to Produce this compound

Fungal GenusSpeciesNatural Substrates/Habitat
MyrotheciumM. verrucaria, M. roridumSoil, decaying plant material, various crops including spinach and rocket.[3][4][5]
StachybotrysS. chartarum (black mold)Water-damaged building materials with high cellulose content (e.g., gypsum board, wallpaper, wood).[2][6][7][8]
FusariumVarious speciesCereal grains (maize, wheat, oats), other agricultural products.[1]
PodostromaP. cornu-damae (syn. Trichoderma cornu-damae)Decaying wood in natural environments.[9]

Natural Occurrence and Quantitative Data

This compound contamination can be found in a variety of natural sources, primarily as a result of fungal growth. The concentration of this compound can vary significantly depending on the fungal strain, substrate, and environmental conditions such as temperature and humidity.

Table 2: Quantitative Data of this compound in Natural Sources

SourceFungal SpeciesThis compound ConcentrationReference
Artificially inoculated spinachMyrothecium verrucariaUp to 49.62 ng/g[3][10][11]
Artificially inoculated rocketMyrothecium roridumMaximum production detected at 26-30°C with 800-850 ppm of CO2[5]
Settled dust in a water-damaged roomStachybotrys chartarum10 pg/cm²[12]
Submerged culture of P. cornu-damaePodostroma cornu-damaeUp to 40.26 mg/L[13][14][15]

Biosynthesis of this compound

The biosynthesis of this compound, a complex macrocyclic trichothecene, involves a series of enzymatic reactions encoded by a cluster of genes known as TRI genes.[9][16][17] The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure, 12,13-epoxytrichothec-9-ene (EPT). Subsequent modifications, including hydroxylations and acylations, lead to the formation of the macrocyclic ring. Key genes such as TRI4, TRI5, TRI17, and TRI24 play crucial roles in this process.[9][16] TRI17 encodes a polyketide synthase responsible for the formation of the polyketide side chain that forms part of the macrocycle.[16][18] The TRI24 gene is predicted to encode an acyltransferase required for the formation of the macrocyclic ring.[16]

RoridinE_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 (Terpene Cyclase) EPT_core 12,13-Epoxytrichothec-9-ene (EPT) Trichodiene->EPT_core TRI4 (Cytochrome P450 Monooxygenase) Hydroxylated_EPT Hydroxylated EPT EPT_core->Hydroxylated_EPT Hydroxylation steps Verrucarol_precursor Verrucarol Precursor Hydroxylated_EPT->Verrucarol_precursor Further modifications RoridinE This compound Verrucarol_precursor->RoridinE Acylation & Macrocyclization (e.g., TRI24) Polyketide Polyketide Side Chain Polyketide->RoridinE Acylation & Macrocyclization (e.g., TRI24) Polyketide_synthesis Polyketide Synthesis Polyketide_synthesis->Polyketide TRI17 (Polyketide Synthase) Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Representative Sampling Grinding Grinding/Homogenization Sampling->Grinding Extraction Extraction (e.g., QuEChERS) Grinding->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration/Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

An In-depth Technical Guide to Fungal Production of Roridin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal species known to produce the macrocyclic trichothecene mycotoxin, Roridin E. The document details the producing organisms, quantitative production data, experimental protocols for isolation and analysis, and the biosynthetic pathways involved. This guide is intended to serve as a valuable resource for researchers in mycology, natural products chemistry, and drug development.

Fungal Species Producing this compound

This compound is a potent mycotoxin produced by a variety of fungal species, primarily within the genera Myrothecium, Stachybotrys, and Fusarium. It has also been identified in other fungi, including Paramyrothecium roridum (a reclassification of Myrothecium roridum), Albifimbria verrucaria, and the poisonous mushroom Podostroma cornu-damae (also known as Trichoderma cornu-damae).[1][2][3][4] These fungi are often found as plant pathogens or as contaminants in damp indoor environments.[4][5]

Quantitative Production of this compound

The production of this compound by fungal species is highly dependent on the strain and various environmental factors, including the growth substrate, temperature, and carbon dioxide levels. The following table summarizes available quantitative data on this compound production.

Fungal SpeciesStrainSubstrate/MediumThis compound ConcentrationReference
Myrothecium verrucariaNot SpecifiedSpinach49.62 ng/g[1]
Stachybotrys chartarumATCC 34916Potato Dextrose Agar~198,956.6 ng/g[6]
Stachybotrys chartarumIBT 40293Potato Dextrose AgarLower than ATCC 34916[6]
Stachybotrys chartarumDSM 114129Potato Dextrose AgarLower than ATCC 34916[6]
Stachybotrys chartarumATCC 34916Cellulose AgarHigh[6]
Stachybotrys chartarumATCC 34916Malt Extract AgarIntermediate[6]
Stachybotrys chartarumATCC 34916Glucose-Yeast-Peptone AgarPoor[6]
Stachybotrys chartarumATCC 34916Sabouraud-Dextrose AgarPoor[6]

Experimental Protocols

Fungal Culture and Mycotoxin Extraction

A generalized workflow for the extraction of this compound from fungal cultures is presented below. Specific parameters may need to be optimized depending on the fungal species and culture conditions.

a. Fungal Culture:

  • Inoculate the desired fungal species onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth, Czapek-Dox Agar).

  • Incubate the cultures under optimal conditions for growth and mycotoxin production (typically 25-28°C for 7-21 days in the dark).

b. Extraction from Solid Culture:

  • Harvest the fungal mycelium and the agar medium.

  • Homogenize the culture material.

  • Extract the homogenized material with a suitable organic solvent, such as a mixture of acetonitrile and water (e.g., 84:16 v/v) or ethyl acetate.

  • Shake or sonicate the mixture to ensure efficient extraction.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the pellet for exhaustive recovery.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a suitable solvent for cleanup and analysis.

c. Extraction from Liquid Culture:

  • Separate the fungal mycelium from the culture broth by filtration.

  • The mycelium can be extracted as described for solid cultures.

  • The culture filtrate can be extracted using liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Re-dissolve the residue for further processing.

Sample Cleanup

Crude fungal extracts often contain interfering compounds that can affect downstream analysis. Solid-Phase Extraction (SPE) is a common method for sample cleanup.

a. SPE Protocol for Trichothecenes:

  • Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Load the re-dissolved crude extract onto the cartridge.

  • Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.

  • Elute the trichothecenes with a more non-polar solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of mycotoxins.

a. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: Start with a low percentage of B, gradually increase to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: Specific precursor-to-product ion transitions should be optimized for the instrument being used. A common adduct is [M+NH₄]⁺.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for this compound Analysis```dot

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Culture Fungal Inoculation & Incubation Harvest Harvest Culture Culture->Harvest Homogenize Homogenization Harvest->Homogenize Solvent_Extract Solvent Extraction Homogenize->Solvent_Extract Evaporate_Extract Evaporation Solvent_Extract->Evaporate_Extract SPE Solid-Phase Extraction (SPE) Evaporate_Extract->SPE Evaporate_Eluate Evaporation SPE->Evaporate_Eluate HPLC_MSMS HPLC-MS/MS Analysis Evaporate_Eluate->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

Caption: Proposed biosynthetic pathway of this compound.

References

The Core of Toxicity: An In-depth Technical Guide to the Roridin E Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Roridin E, a potent macrocyclic trichothecene mycotoxin, poses a significant threat to agriculture and health and holds potential as a therapeutic agent due to its cytotoxic properties.[1][2] Produced by fungal genera such as Paramyrothecium (formerly Myrothecium), Stachybotrys, and Trichoderma, its complex structure, featuring a characteristic macrocyclic ring, is responsible for its high toxicity.[3][4][5] Understanding the intricate biosynthetic pathway that constructs this molecule is critical for developing strategies to inhibit its production in contaminated environments and for harnessing its bioactivity for pharmaceutical purposes. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core processes.

The this compound Biosynthetic Pathway: From Terpene Precursor to Macrocycle

The biosynthesis of this compound, like all trichothecenes, begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenations, isomerizations, and esterifications.[6][7] The pathway can be conceptually divided into two major phases: the formation of the core trichothecene skeleton and the subsequent macrocyclization that defines this compound and related compounds.

Phase 1: Formation of the Trichothecene Core

The initial steps are conserved across most trichothecene-producing fungi and involve the creation of the 12,13-epoxytrichothec-9-ene (EPT) core structure.[3][8]

  • FPP to Trichodiene: The pathway is initiated by the enzyme trichodiene synthase , encoded by the Tri5 gene.[1][5] This terpene cyclase catalyzes the conversion of FPP into the bicyclic sesquiterpenoid, trichodiene.[7]

  • Oxygenation of Trichodiene: The newly formed trichodiene undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase encoded by the Tri4 gene.[3][8] This multifunctional enzyme introduces hydroxyl groups at several positions on the trichodiene molecule.

  • Cyclization and Epoxidation: The oxygenated intermediate then undergoes isomerization and a second cyclization to form the characteristic tricyclic core. This is followed by the formation of the C-12,13 epoxide group, which is crucial for the cytotoxic activity of all trichothecenes.[3] The resulting molecule is the core structure, EPT, or its hydroxylated derivatives like trichodermol and verrucarol.[6][9]

Phase 2: Macrocycle Assembly and Final Maturation

The defining steps in this compound biosynthesis involve the attachment and cyclization of a dicarboxylic acid side chain, a process that relies on specialized enzymes not found in simple trichothecene producers.

  • Polyketide Side Chain Synthesis: A key component of the macrocycle is a polyketide-derived chain. The gene tri17 has been identified as essential for the synthesis of this side chain.[6]

  • Hydroxylation and Acylation: The EPT core (likely as a verrucarol intermediate) undergoes further hydroxylations. Key intermediates such as 15-hydroxy trichodermadiene and trichoverrol (15-hydroxy trichodermadienediol) are formed.[3]

  • Macrocyclic Ring Formation: The crucial, final step is the formation of the macrocyclic ring. Recent research has identified the acyltransferase encoded by the Tri24 gene in Paramyrothecium roridum as the key enzyme for this reaction.[3] The deletion of Tri24 prevents the formation of roridins and leads to the accumulation of the precursor trichoverrol.[3] The Tri24 enzyme is believed to catalyze the esterification that links the polyketide side chain (attached at C-4) to the hydroxyl group at C-15 of the trichothecene core, thus closing the macrocyclic ring to form the roridin backbone.[3][6][10]

  • Final Modifications: Subsequent modifications to the macrocycle lead to the final this compound structure.

This compound Biosynthesis Pathway cluster_macrocycle Macrocycle Formation FPP Farnesyl Pyrophosphate (FPP) Tri5 Tri5 (Trichodiene Synthase) FPP->Tri5 Trichodiene Trichodiene Tri4 Tri4 (P450 Monooxygenase) Trichodiene->Tri4 Oxygenated_Intermediates Oxygenated Intermediates Other_Tris Other Tri Enzymes Oxygenated_Intermediates->Other_Tris Verrucarol Verrucarol (Trichothecene Core) Trichoverrol Trichoverrol (15-hydroxy trichodermadienediol) Verrucarol->Trichoverrol Tri24 Tri24 (Acyltransferase) Trichoverrol->Tri24 Acylation at C-4 Roridin_E This compound Polyketide Polyketide-derived Dicarboxylic Acid Polyketide->Tri24 Tri5->Trichodiene Tri4->Oxygenated_Intermediates Other_Tris->Verrucarol Tri17 Tri17 (Polyketide Synthase) Tri17->Polyketide Tri24->Roridin_E Esterification & Ring Closure (C-15) Polyketide_Source

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is highly dependent on the fungal strain and environmental conditions, particularly the growth medium.[4] Understanding the optimal conditions for mycotoxin production is essential for both risk assessment and for maximizing yields in biotechnological applications. The following table summarizes quantitative data from studies on Stachybotrys chartarum.

Fungal StrainGrowth MediumThis compound Concentration (ng/g)Other ConditionsReference
S. chartarum (Genotype S Mix)Potato Dextrose Agar (PDA)Up to 198,956.625°C, in dark[4]
S. chartarum (Genotype S Mix)Cellulose Agar (CA)High (Comparable to PDA)25°C, in dark[4]
S. chartarum (Genotype S Mix)Malt Extract Agar (MEA)Intermediate25°C, in dark[4]
S. chartarum (Genotype S Mix)Glucose-Yeast-Peptone (GYP)Poor25°C, in dark[4]
S. chartarum (Genotype S Mix)Sabouraud Dextrose Agar (SDA)Poor25°C, in dark[4]
S. chartarum ATCC 34916AMM + NaNO₃ (250 mg N/L)~1200 ng/cm²Chemically defined medium[11]
S. chartarum ATCC 34916AMM + NH₄Cl (250 mg N/L)~400 ng/cm²Chemically defined medium[11]

Note: AMM refers to a chemically defined Andersen Minimal Medium. Concentrations are reported as published and may vary based on extraction and quantification methods.

Experimental Protocols

Investigating the this compound biosynthetic pathway requires a combination of mycological, molecular, and analytical chemistry techniques. The following protocols provide a detailed methodology for key experiments.

Protocol: Fungal Culture and Mycotoxin Extraction

This protocol is adapted for the production of macrocyclic trichothecenes from Stachybotrys chartarum or Paramyrothecium roridum.

1. Fungal Inoculation and Growth:

  • Prepare Potato Dextrose Agar (PDA) plates.[4]
  • Aseptically transfer a small mycelial plug (approx. 4-5 mm diameter) from a stock culture to the center of a new PDA plate.[12]
  • Incubate the plates in the dark at 25°C for 14-21 days to allow for sufficient growth and mycotoxin production.[4][13]

2. Mycotoxin Extraction:

  • After incubation, cut the entire agar culture into small pieces and place it into a suitable flask.
  • Add an extraction solvent. A common choice is acetonitrile or an acetonitrile/water mixture (e.g., 84% v/v aqueous acetonitrile).[14] Use a sufficient volume to fully submerge the agar (e.g., 20-50 mL).
  • Agitate the mixture on a shaker at room temperature for 1-2 hours to extract the metabolites.
  • Filter the mixture to separate the agar debris from the liquid extract.
  • For quantitative analysis, the extract must be further cleaned to remove matrix interferences.

3. Solid Phase Extraction (SPE) Cleanup:

  • Use a commercial mycotoxin cleanup column (e.g., Bond Elut Mycotoxin or MycoSep 227).[15][16]
  • Condition the column according to the manufacturer's instructions.
  • Pass the crude extract through the column.
  • Wash the column to remove interfering compounds.
  • Elute the trichothecenes with a suitable solvent (e.g., methanol).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[14]
  • Reconstitute the residue in a small, known volume (e.g., 0.5 - 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.[14]

Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the sensitive detection and quantification of this compound.

1. Liquid Chromatography (LC) Separation:

  • System: UHPLC or HPLC system.[17]
  • Column: A C18 reversed-phase column (e.g., Pursuit XRs Ultra 2.8).[15]
  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).[14]
  • Mobile Phase B: Methanol or acetonitrile.[15]
  • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the mycotoxins.
  • Flow Rate: Typically 0.2 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.

2. Tandem Mass Spectrometry (MS/MS) Detection:

  • System: Triple quadrupole mass spectrometer.[16]
  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.[14]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[15]
  • MRM Transitions: Specific precursor-to-product ion transitions must be determined using a pure this compound standard. For example, monitor the transition from the precursor ion [M+H]⁺ or [M+NH₄]⁺ to specific, stable product ions.
  • Quantification: Create a calibration curve using serial dilutions of a certified this compound standard. Quantification is based on the peak area of the analyte compared to the calibration curve. An internal standard can be used for improved accuracy.[15]

Protocol: Workflow for Gene Function Analysis

The identification of the role of genes like Tri24 is accomplished through a systematic process of gene deletion and metabolic profiling.

Gene Function Analysis Workflow Start Hypothesis: Gene X is required for macrocycle formation Construct Design & Create Gene Deletion Construct (e.g., using a selectable marker) Start->Construct Transform Transform Protoplasts of Wild-Type Fungus (e.g., P. roridum) Construct->Transform Select Select Transformants on appropriate medium Transform->Select Verify Verify Gene Deletion (PCR, Southern Blot) Select->Verify Culture Culture Wild-Type (WT) and Deletion Mutant (ΔX) strains Verify->Culture Extract Extract Metabolites from both WT and ΔX Culture->Extract Analyze Analyze Extracts using LC-MS/MS Extract->Analyze Compare Compare Metabolite Profiles Analyze->Compare Conclusion1 Conclusion: Mutant lacks this compound and accumulates precursor. Gene X is essential. Compare->Conclusion1 Profile Changed Conclusion2 Conclusion: No change in profile. Gene X is not essential. Compare->Conclusion2 Profile Unchanged

Caption: Workflow for functional analysis of a biosynthetic gene.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is advancing rapidly, with the recent identification of key genes like Tri17 and Tri24 marking significant milestones.[3][6] This knowledge provides a genetic blueprint that can be targeted to control the production of this potent mycotoxin in agricultural settings. For drug development professionals, a deep understanding of the pathway opens avenues for the chemo-enzymatic synthesis of novel macrocyclic compounds with potentially enhanced therapeutic indices. Future research should focus on the detailed biochemical characterization of the Tri24 enzyme, the elucidation of the regulatory networks controlling the Tri gene cluster, and the exploration of the full range of chemical diversity that can be generated by manipulating this powerful biosynthetic machinery.

References

Roridin E: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium.[1] As with other trichothecenes, this compound is a potent inhibitor of protein synthesis in eukaryotic cells, a characteristic that underlies its significant cytotoxicity.[1] This property has garnered interest in its potential as an anticancer agent, but its inherent toxicity presents a substantial challenge for therapeutic development. This technical guide provides an in-depth overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways through which it exerts its effects.

Physicochemical Properties and Toxicokinetics

This compound is a lipophilic compound, allowing for rapid absorption through the skin, gastrointestinal tract, and pulmonary mucosa.[1] Its low molecular weight further facilitates its passage across biological membranes.[1] While specific metabolic pathways for this compound have not been extensively elucidated, studies on structurally related trichothecenes suggest that biotransformation involves hydroxylation and de-epoxidation to form more polar, excretable metabolites.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssay TypeEndpointIC50 ValueReference
Human Breast Cancer CellsNot SpecifiedCell Viability0.002 µg/mL[1]
Human Leukemia CellsNot SpecifiedCell Viability0.0005 - 0.042 µg/mL[1]
Primary Soft-tissue SarcomaAlamar Blue AssayGrowth Inhibition7.6 x 10⁻¹⁰ µM
High-grade LeiomyosarcomaAlamar Blue AssayCytotoxicity8.5 x 10⁻⁸ µM
B16 Mouse Melanoma CellsNot SpecifiedCell ProliferationDose-dependent inhibition[2]
Table 2: In Vivo Acute Toxicity of this compound
SpeciesRoute of AdministrationVehicleEndpointLD50 ValueReference
Mouse (CD-1)Intraperitoneal1% DMSO in salineMortality2.0 mg/kg[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections describe the protocols for key experiments cited in the literature on this compound.

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using appropriate software.[4][5]

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[6][7][8][9][10]

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the median lethal dose of a substance.

  • Animal Model: Use a specific strain of mice (e.g., CD-1 mice).[3]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as 1% DMSO in saline.[3]

  • Administration: Administer a single dose of this compound via intraperitoneal injection to different groups of animals at varying concentrations.

  • Observation: Monitor the animals for a specified period (e.g., 24 hours) for signs of toxicity and mortality.[11][12]

  • LD50 Calculation: Calculate the LD50 value using a statistical method, such as the Miller and Tainter method.[13]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, p-p38, GRP78, CHOP) overnight at 4°C.[14][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17]

Mechanism of Action and Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting protein synthesis and inducing cellular stress responses.

Inhibition of Protein Synthesis

As a trichothecene, this compound binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This action inhibits the elongation step of protein synthesis, leading to a cessation of cellular protein production and triggering a "ribotoxic stress response."[1]

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK. This activation is a key component of the ribotoxic stress response. Phosphorylation of these MAPKs initiates downstream signaling cascades that can lead to both inflammatory responses and apoptosis.

Ribotoxic_Stress_Response RoridinE This compound Ribosome 60S Ribosomal Subunit RoridinE->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response Ribosome->RSR MAP3K Upstream Kinases (e.g., ASK1) RSR->MAP3K Activates p38 p38 MAPK MAP3K->p38 Phosphorylates JNK JNK MAP3K->JNK Phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation

Ribotoxic Stress and MAPK Activation by this compound.
Endoplasmic Reticulum (ER) Stress and Apoptosis

This compound induces the accumulation of unfolded proteins in the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Prolonged or severe ER stress, however, shifts the UPR towards a pro-apoptotic response. This compound has been shown to activate all three branches of the UPR, leading to caspase-dependent apoptosis.[2]

ER_Stress_Pathway RoridinE This compound ER Endoplasmic Reticulum RoridinE->ER Induces Stress UP Unfolded Protein Accumulation ER->UP PERK PERK UP->PERK Activates IRE1a IRE1α UP->IRE1a Activates ATF6 ATF6 UP->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1 XBP1s IRE1a->XBP1 Splices mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis XBP1->Apoptosis ATF6n->Apoptosis

ER Stress-Mediated Apoptosis Induced by this compound.
Modulation of the NF-κB Pathway

Trichothecenes, as a class, are known to disrupt key cellular signaling pathways, including the NF-κB pathway.[18] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While direct studies on this compound's specific effects on this pathway are limited, it is plausible that it modulates NF-κB signaling, contributing to its overall toxic and inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene RoridinE This compound (Potential Modulation) RoridinE->IKK

Potential Modulation of the Canonical NF-κB Pathway.

Summary and Future Directions

This compound is a highly cytotoxic mycotoxin that exerts its effects primarily through the inhibition of protein synthesis. This leads to the activation of the ribotoxic stress response and the endoplasmic reticulum stress response, culminating in apoptosis. The quantitative data highlight its potent activity at nanomolar to micromolar concentrations.

For drug development professionals, the high cytotoxicity of this compound is a double-edged sword. While it demonstrates potent anti-cancer activity, its lack of selectivity poses a significant therapeutic challenge. Future research should focus on:

  • Structure-Activity Relationship Studies: To identify analogues with improved therapeutic indices.

  • Targeted Delivery Systems: To enhance the delivery of this compound to cancer cells while minimizing systemic toxicity.

  • Combination Therapies: To explore synergistic effects with other anticancer agents, potentially allowing for lower, less toxic doses of this compound.

A thorough understanding of the toxicological profile of this compound is essential for harnessing its potential therapeutic benefits while mitigating its inherent risks.

References

Kinase Inhibition Profile of Roridin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Myrothecium and Stachybotrys.[1][2] While known for their potent cytotoxicity, which has historically limited their therapeutic development, recent research has illuminated their potential as modulators of key cellular signaling pathways.[3] Specifically, this compound has demonstrated inhibitory activity against several receptor tyrosine kinases (RTKs), which are critical regulators of cell growth, proliferation, and survival.[4] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This technical guide provides an in-depth overview of the kinase inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The information is intended to support further research and drug development efforts centered on this potent natural compound.

Quantitative Kinase Inhibition Data

This compound has been shown to inhibit a select panel of receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, derived from in vitro biochemical assays, quantify the potency of this inhibition. The data presented below is summarized from studies on trichothecene-type sesquiterpenes isolated from the sponge-derived fungus Stachybotrys chartarum.[4]

Table 1: IC50 Values for this compound Against Receptor Tyrosine Kinases

Kinase TargetKinase FamilyIC50 (μM)
FGFR3Fibroblast Growth Factor Receptor0.4
IGF-1RInsulin-like Growth Factor 1 Receptor0.4
TrkBTropomyosin Receptor Kinase B1.0
PDGFRβPlatelet-Derived Growth Factor Receptor β1.4

Data sourced from Cayman Chemical, citing Li, Y., et al. (2017).[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for trichothecenes like this compound is the inhibition of protein synthesis via binding to the peptidyl transferase center of the ribosome.[2][3] However, its anticancer effects are also attributed to the modulation of specific signaling cascades.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

As indicated by the quantitative data, this compound directly inhibits the activity of RTKs such as FGFR3 and IGF-1R.[4] These kinases initiate signaling cascades, like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, upon binding to their respective ligands. By inhibiting the kinase, this compound effectively blocks these downstream signals, leading to reduced cell proliferation and survival. The precise mechanism may involve disruption of ATP binding in the kinase domain or covalent modification of cysteine residues, a characteristic suggested for related trichothecenes.[3]

RTK_Inhibition Figure 1: this compound Inhibition of RTK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., FGFR3, IGF-1R) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Activates Roridin_E This compound Roridin_E->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound blocks RTK activation at the cell membrane.

Induction of Endoplasmic Reticulum (ER) Stress

Beyond direct kinase inhibition, this compound's impact on ribosomal function triggers the Unfolded Protein Response (UPR) and ER stress. By stalling protein synthesis, it can lead to an accumulation of unfolded proteins in the ER lumen. This activates three key sensor proteins: PERK, IRE1, and ATF6.[5][6] The activation of these pathways can ultimately lead to caspase-dependent apoptosis, contributing significantly to the cytotoxic effects of this compound in cancer cells.[5][6]

ER_Stress_Pathway Figure 2: ER Stress Induction by this compound cluster_UPR Unfolded Protein Response (UPR) Roridin_E This compound Ribosome Ribosome Roridin_E->Ribosome Inhibits Protein Synthesis Unfolded_Proteins Unfolded Protein Accumulation Ribosome->Unfolded_Proteins PERK PERK Unfolded_Proteins->PERK Activates IRE1 IRE1 Unfolded_Proteins->IRE1 Activates ATF6 ATF6 Unfolded_Proteins->ATF6 Activates Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: this compound induces apoptosis via the UPR pathway.

Experimental Protocols

The determination of kinase inhibition potency (IC50) is typically performed using in vitro biochemical assays. While the specific protocol for the this compound data was published by Li et al. (2017), a generalized, detailed methodology for a fluorescence-based kinase activity assay, a common industry standard, is provided below.[3]

Principle of Fluorescence-Based Kinase Assays

These assays measure the phosphorylation of a specific substrate by a kinase. They can be configured in several ways, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP). In a typical competitive binding FP assay, a fluorescently labeled phosphopeptide (tracer) and a pan-specific anti-phosphotyrosine antibody are used. The binding of the large antibody to the small tracer slows its rotation, resulting in a high polarization signal. When the kinase phosphorylates its substrate, the resulting unlabeled phosphopeptide competes with the tracer for antibody binding, displacing it and causing a decrease in the polarization signal. The degree of signal reduction is proportional to kinase activity.

Materials and Reagents
  • Recombinant human kinases (e.g., FGFR3, IGF-1R)

  • Kinase-specific peptide substrate

  • Adenosine Triphosphate (ATP) at a concentration near the Km for the specific kinase

  • This compound (or other test compounds) serially diluted in DMSO

  • Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • Detection reagents: Anti-phosphotyrosine antibody and a far-red fluorescent tracer

  • Quench solution (e.g., EDTA) to stop the kinase reaction

  • 384-well, low-volume, black assay plates

  • Fluorescence polarization plate reader

Generalized Assay Protocol
  • Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

  • Reaction Setup: To the wells of a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Compound Addition: Add the serially diluted this compound to the reaction wells. Include positive (no inhibitor, 1% DMSO) and negative (no enzyme) controls.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Quenching: Stop the reaction by adding a quench solution containing EDTA.

  • Detection: Add the detection reagents (anti-phosphotyrosine antibody and fluorescent tracer) to all wells.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert FP values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Experimental_Workflow Figure 3: General Workflow for Kinase Inhibition Assay start Start prep Prepare Reagents: - Kinase & Substrate - Serial Dilution of this compound - ATP Solution start->prep dispense Dispense Kinase, Substrate, and this compound into 384-well plate prep->dispense initiate Initiate Reaction (Add ATP) dispense->initiate incubate_rxn Incubate at RT (e.g., 120 min) initiate->incubate_rxn quench Stop Reaction (Add EDTA) incubate_rxn->quench detect Add Detection Reagents (Antibody & Fluorescent Tracer) quench->detect incubate_detect Incubate at RT (e.g., 60 min) detect->incubate_detect read Measure Signal (Fluorescence Polarization) incubate_detect->read analyze Calculate % Inhibition and Determine IC50 read->analyze end_node End analyze->end_node

Caption: A typical fluorescence polarization-based assay workflow.

Conclusion and Future Directions

This compound demonstrates potent, micromolar-range inhibitory activity against key receptor tyrosine kinases implicated in cancer progression. Its dual mechanism of action—direct RTK inhibition and induction of ER stress-mediated apoptosis—makes it an intriguing molecule for further investigation. While its inherent cytotoxicity presents a significant hurdle, understanding its specific molecular interactions could pave the way for the design of novel therapeutic agents. Future research should focus on detailed structural studies to elucidate the binding mode of this compound to its kinase targets and explore medicinal chemistry approaches to mitigate its general toxicity while retaining or enhancing its targeted anti-cancer activities. These efforts may unlock the therapeutic potential of the trichothecene scaffold in oncology.

References

Roridin E: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Roridin E is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species like Myrothecium and Stachybotrys.[1][2] As a member of the trichothecene family, this compound is characterized by a core sesquiterpenoid structure featuring a 12,13-epoxy ring, which is crucial for its biological activity.[3] This compound has garnered significant interest in the scientific community due to its potent cytotoxic and anticancer activities.[][5] It has been shown to inhibit protein synthesis and certain receptor tyrosine kinases, making it a subject of research for potential therapeutic applications.[3][6] This guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and methodologies for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization. The key properties are summarized in the table below.

Summary of Physicochemical Data

The following table compiles the known quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₉H₃₈O₈[6][7][8]
Molecular Weight 514.6 g/mol [6][7]
Monoisotopic Mass 514.25666817 Da[7][8]
Appearance Acicular Crystal / White Solid[3][]
Melting Point 183-184°C[]
Boiling Point 740.3°C at 760 mmHg[]
Density 1.26 g/cm³[]
Solubility Soluble in Ethanol, Methanol, and DMSO (1 mg/ml).[][5][6] Relatively insoluble in water.[1][1][][5][6]
Predicted Water Solubility 0.01 g/L
Predicted logP 3.27 - 3.53
Predicted pKa (Strongest Acidic) 14.45
UV Absorption 224 nm, 264 nm[7]
Storage Conditions Store at -20°C for long-term stability.[][5] A stability of ≥ 4 years is reported at -20°C.[6][][5][6]
CAS Number 16891-85-3[][6][8]

Chemical Structure and Reactivity

This compound's structure is based on a trichothecene skeleton, distinguished by a macrocyclic ester bridge between the C4 and C15 positions.[3] The key functional groups responsible for its high reactivity and biological effects are the double bond between carbons 9 and 10 and the 12,13-epoxide ring.[3] These features make the molecule susceptible to certain chemical reactions and are the primary targets for metabolic deactivation. The overall structure is amphipathic, possessing both polar and nonpolar regions, which allows it to penetrate cell membranes.[3]

Chemical Stability

Trichothecenes, as a class, are known to be remarkably stable under various environmental conditions, including resistance to typical cooking temperatures.[1] They are nonvolatile compounds.[1] The inactivation of these toxins requires extreme heat, such as temperatures of 500°F (260°C) for 30 minutes or 900°F (482°C) for 10 minutes.[1]

The stability of this compound is a critical parameter for its development as a potential therapeutic agent. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish degradation pathways.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to predict its stability and identify likely degradation products.[9] These studies expose the compound to conditions more severe than those used in accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[9][10]

Forced_Degradation_Workflow cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions DS This compound Drug Substance Acid Acid Hydrolysis (e.g., HCl) DS->Acid Base Alkaline Hydrolysis (e.g., NaOH) DS->Base Oxidation Oxidation (e.g., H₂O₂) DS->Oxidation Thermal Thermal Stress (Dry/Wet Heat) DS->Thermal Photo Photolytic Stress (UV/Vis Light) DS->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Characterize Degradation Products Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway

Caption: Workflow for a typical forced degradation study.

Metabolism and Biotransformation

While not a measure of shelf-life stability, metabolic transformation represents a key aspect of this compound's chemical breakdown in a biological system. The biotransformation of trichothecenes generally involves reactions that convert the lipophilic parent compound into more polar, water-soluble metabolites to facilitate excretion.[3] Key metabolic reactions include hydrolysis, hydroxylation, and, most importantly, de-epoxidation, which involves opening the reactive 12,13-epoxy ring, a critical step in detoxification.[3]

Trichothecene_Metabolism cluster_0 General Metabolic Pathways for Trichothecenes cluster_1 Phase I Reactions Parent This compound (Lipophilic) Hydrolysis Hydrolysis (Ester Cleavage) Parent->Hydrolysis Hydroxylation Hydroxylation (Addition of -OH) Parent->Hydroxylation DeEpoxidation De-epoxidation (Epoxide Ring Opening) Parent->DeEpoxidation Metabolites Polar Metabolites Hydrolysis->Metabolites Hydroxylation->Metabolites DeEpoxidation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: General metabolic pathways for trichothecenes like this compound.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for assessing the stability of this compound. These methods are based on standard industry practices for forced degradation and analysis.

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradants and establish its intrinsic stability.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Volumetric flasks, pipettes, pH meter

  • Temperature-controlled oven, photostability chamber, water bath

Methodology: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared. This stock solution is used for all stress conditions. The goal is to achieve 5-20% degradation of the active substance.[11]

  • Acidic Hydrolysis:

    • Treat the this compound solution with 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • Treat the this compound solution with 0.1 M NaOH.

    • Incubate at room temperature, monitoring at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis can be rapid.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the this compound solution with 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light for up to 7 days.[10]

    • Analyze samples at appropriate time intervals.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a temperature 10°C above the accelerated stability condition (e.g., 70-80°C) for a defined period (e.g., 24, 48, 72 hours).[10]

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare samples for analysis.

Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products generated during stability studies.

Instrumentation:

  • HPLC system with a UV/PDA detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Representative):

  • Mobile Phase: A gradient of Solvent A (e.g., Water) and Solvent B (e.g., Acetonitrile).

  • Gradient Program: A linear gradient starting from a lower percentage of Solvent B, increasing to a higher percentage to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or 264 nm.[7]

  • Injection Volume: 10 µL.

Analysis Procedure:

  • Inject the prepared samples from the forced degradation study.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Analytical_Workflow cluster_0 Analytical Workflow for Stability Testing cluster_1 Samples Prep Sample Preparation Control Unstressed This compound Prep->Control Stressed Stressed Samples (Acid, Base, etc.) Prep->Stressed HPLC HPLC Analysis (C18 Column, Gradient Elution) Control->HPLC Stressed->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Data Data Analysis: - Peak Purity - Resolution - Mass Balance Chromatogram->Data

Caption: General workflow for HPLC-based stability analysis.

References

Lipophilicity and Cell Permeability of Roridin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1] As a member of the trichothecene family, this compound is known for its cytotoxicity, primarily through the inhibition of protein synthesis.[1] Understanding the physicochemical properties of this compound, particularly its lipophilicity and cell permeability, is crucial for assessing its toxicological risk, as well as for exploring its potential therapeutic applications. This technical guide provides an in-depth overview of the lipophilicity and cell permeability of this compound, including available data, detailed experimental protocols for assessing these parameters, and visualizations of key concepts and workflows.

Physicochemical Properties of this compound

Table 1: Physicochemical and Predicted Lipophilicity Data for this compound

PropertyValueSource
Molecular Formula C₂₉H₃₈O₈PubChem[2]
Molecular Weight 514.6 g/mol PubChem[2]
Predicted LogP (ALOGPS) 3.53T3DB[3]
Predicted LogP (ChemAxon) 3.27T3DB[3]

These predicted LogP values suggest that this compound is a moderately lipophilic compound. This is consistent with the general characterization of trichothecenes as lipophilic molecules, which contributes to their rapid absorption through the skin, gastrointestinal tract, and pulmonary mucosa.[2] The lipophilic nature of this compound facilitates its passage across the plasma membrane of eukaryotic cells, a prerequisite for its cytotoxic activity.

Cell Permeability of this compound

Direct experimental data on the cell permeability of this compound, such as apparent permeability coefficients (Papp) from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA), are currently limited in publicly accessible literature. However, based on its predicted lipophilicity, this compound is expected to exhibit moderate to high passive cell permeability.

The relationship between lipophilicity and passive cell permeability is fundamental in drug discovery and toxicology. The following diagram illustrates this conceptual relationship.

Lipophilicity_Permeability Lipophilicity Lipophilicity (LogP) Membrane Lipid Bilayer (Cell Membrane) Lipophilicity->Membrane Partitioning Permeability Passive Cell Permeability Membrane->Permeability Diffusion Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Caco-2 cells on permeable support B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER, Lucifer Yellow) B->C D Add this compound to apical (donor) side C->D E Incubate and collect samples from basolateral (receiver) side D->E F Quantify this compound concentration (LC-MS/MS) E->F G Calculate Papp value F->G PAMPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Coat filter plate with lipid solution B Add this compound solution to donor plate A->B D Assemble donor and acceptor plates B->D C Add buffer to acceptor plate C->D E Incubate for 4-18 hours D->E F Measure this compound concentration in donor and acceptor wells E->F G Calculate effective permeability (Pe) F->G

References

Methodological & Application

Application Notes and Protocols: A General Overview of Fungal Natural Product Isolation

Author: BenchChem Technical Support Team. Date: November 2025

As requested, this document provides a high-level overview of the general scientific principles and techniques used in the isolation of natural products from fungal cultures. Please note that this information is for educational purposes only and is not a specific protocol for the isolation of any particular compound, including Roridin E. The handling of fungal cultures and their metabolites, especially mycotoxins, requires specialized training and safety precautions.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[1][2] The isolation and purification of these natural products are critical steps in drug discovery and development.[3] This document outlines the general workflow and key methodologies employed in the isolation of secondary metabolites from fungal cultures.

2. General Workflow for Fungal Natural Product Isolation

The isolation of a pure natural product from a fungal culture is a systematic process that can be broadly divided into upstream and downstream processing, followed by structural elucidation.

Diagram: General Workflow of Fungal Natural Product Isolation

Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & Elucidation strain_selection Fungal Strain Selection cultivation Cultivation & Fermentation strain_selection->cultivation Inoculation extraction Extraction cultivation->extraction Harvest fractionation Fractionation & Purification extraction->fractionation Crude Extract pure_compound Pure Compound fractionation->pure_compound Purified Fractions structure_elucidation Structure Elucidation pure_compound->structure_elucidation bioassay Bioactivity Testing pure_compound->bioassay

References

Application Notes and Protocols for Roridin E Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin with potent cytotoxic activities against various cancer cell lines.[1][2][3] Originally isolated from the poisonous mushroom Podostroma cornu-damae and other fungi, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects, making it a compound of interest for cancer research and drug development.[4][5] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.

Mechanism of Action

This compound primarily induces cytotoxicity by inhibiting protein synthesis and triggering apoptosis.[1] It binds to the eukaryotic ribosome, interfering with the peptidyl transferase active site and halting protein translation.[1] This disruption leads to cellular stress, particularly endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[4] The UPR, in turn, initiates apoptotic signaling pathways, culminating in caspase-dependent cell death.[4] Key signaling molecules involved include activating transcription factor 6 (ATF6), protein kinase RNA-like endoplasmic reticulum kinase (PERK), and inositol-requiring enzyme 1 (IRE1).[4] The apoptotic cascade is further characterized by the increased expression of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[4][6]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationReference
Human Breast Cancer CellsBreast Cancer0.002 mg/L (~3.7 nM)[1]
Human Breast Cancer Cell Lines (five types)Breast Cancerat least 0.0006 mg/L (~1.1 nM)[5]
Leukemia CellsLeukemia0.0005 - 0.042 µg/mL (~0.9 - 78 nM)[1]
Soft-tissue Sarcoma CellsSoft-tissue Sarcoma7.6 x 10⁻¹⁰ µM (0.76 nM)[7]
B16F10Mouse MelanomaNot explicitly stated, but showed substantial cytotoxicity[4]
HepG-2Human Liver Cancer0.004 µM (4 nM) (for Epithis compound, a related compound)[6]

Experimental Protocols

Cell Culture and Treatment

A crucial first step in assessing the cytotoxicity of this compound is the proper maintenance and preparation of the cancer cell lines of interest.

Materials:

  • Cancer cell line of choice (e.g., MCF-7 for breast cancer, Jurkat for leukemia)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture the selected cancer cell lines in their appropriate complete growth medium in a 37°C incubator with a humidified atmosphere of 5% CO₂.

  • Once the cells reach 80-90% confluency, detach adherent cells using Trypsin-EDTA or collect suspension cells by centrifugation.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.

  • Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells and 20,000-50,000 cells/well for suspension cells) in a final volume of 100 µL of complete growth medium.

  • Incubate the plates for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.

  • Prepare serial dilutions of this compound in the complete growth medium from the stock solution. It is advisable to use a concentration range that brackets the expected IC50 value (e.g., 0.1 nM to 1 µM).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cell-free culture supernatant

Protocol:

  • After the this compound treatment period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • The level of cytotoxicity is determined by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay specifically measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11]

Materials:

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)

Protocol:

  • Following this compound treatment, collect the cells (both adherent and floating) and wash them with cold PBS.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate to normalize the caspase activity.

  • In a new 96-well plate, add the cell lysate to each well.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, as per the kit's instructions.

  • Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.[12][13]

  • The caspase-3 activity is proportional to the color or fluorescence intensity and can be expressed as a fold change relative to the untreated control.

Mandatory Visualization

Roridin_E_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Line culture Cell Culture & Maintenance start->culture seed Seed Cells into 96-well Plates culture->seed prepare_roridin Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_roridin->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh caspase Caspase-3 Assay (Apoptosis) incubate->caspase analyze Measure Absorbance/ Fluorescence mtt->analyze ldh->analyze caspase->analyze calculate Calculate % Viability/ Cytotoxicity/Fold Change analyze->calculate end End: Determine IC50 & Mechanism calculate->end Roridin_E_Signaling_Pathway cluster_er_stress Endoplasmic Reticulum (ER) Stress cluster_apoptosis Apoptosis Induction roridin_e This compound ribosome Ribosome Binding & Protein Synthesis Inhibition roridin_e->ribosome er_stress ER Stress & Unfolded Protein Response (UPR) ribosome->er_stress perk PERK Pathway er_stress->perk ire1 IRE1 Pathway er_stress->ire1 atf6 ATF6 Pathway er_stress->atf6 bax Bax Upregulation perk->bax ire1->bax atf6->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Roridin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E, a macrocyclic trichothecene mycotoxin, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, making it a compound of interest for cancer research and therapeutic development. These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.

This compound triggers apoptosis through a multi-faceted approach, primarily by inducing endoplasmic reticulum (ER) stress and activating the intrinsic mitochondrial pathway.[2] Treatment of cancer cells with this compound leads to a dose-dependent inhibition of cell proliferation and the activation of the unfolded protein response (UPR).[2] This is characterized by the upregulation of key ER stress biomarkers such as activating transcription factor 6 (ATF6), protein kinase RNA-like endoplasmic reticulum kinase (PERK), and inositol-requiring enzyme 1 (IRE1).[2] Concurrently, this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the subsequent activation of executioner caspases, such as caspase-3.[2] The generation of reactive oxygen species (ROS) also plays a crucial role in mediating the cytotoxic effects of this compound.[2]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
Human Breast Cancer CellsBreast Cancer0.002 mg/L[1]
Leukemia CellsLeukemia0.0005 - 0.042 µg/mL[1]
B16F10MelanomaNot explicitly stated, but showed substantial cytotoxicity[2]
Soft-tissue sarcoma cellsSarcoma7.6 x 10-10 M[3]
High-grade leiomyosarcomaSarcoma8.5 x 10-8 M[3]
Table 2: Summary of this compound's Effects on Apoptosis-Related Proteins
ProteinEffect of this compound TreatmentCancer Cell LineReference
Bax Increased expressionB16F10 (Melanoma)[2]
Cleaved Caspase-3 Increased expressionB16F10 (Melanoma)[2]
GRP78 Increased expressionB16F10 (Melanoma)[2]
p-PERK Increased expressionB16F10 (Melanoma)[2]
p-IRE1α Increased expressionB16F10 (Melanoma)[2]
ATF6 Increased expressionB16F10 (Melanoma)[2]

Mandatory Visualizations

roridinE This compound ribosome Ribosome Interaction roridinE->ribosome ros ROS Production roridinE->ros erStress ER Stress ribosome->erStress upr Unfolded Protein Response (UPR) erStress->upr mitochondria Mitochondrial Dysfunction erStress->mitochondria ros->mitochondria perk p-PERK upr->perk ire1 p-IRE1α upr->ire1 atf6 ATF6 upr->atf6 bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 caspase3 Cleaved Caspase-3 ↑ bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment mtt MTT Assay for Cell Viability treatment->mtt flow Flow Cytometry for Apoptosis (Annexin V/PI) & Cell Cycle (PI) treatment->flow wb Western Blot for Protein Expression (Bax, Bcl-2, Caspases, ER Stress Markers) treatment->wb results Data Analysis and Interpretation mtt->results flow->results wb->results

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis of Apoptosis and ER Stress-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and ER stress.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, GRP78, p-PERK, p-IRE1α, ATF6, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Application Notes and Protocols: Cell Lines Sensitive to Roridin E Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a potent macrocyclic trichothecene mycotoxin produced by various fungi. It is a known inhibitor of protein synthesis and has demonstrated significant cytotoxic effects against a range of cancer cell lines. This document provides detailed information on cell lines sensitive to this compound, protocols for assessing its cytotoxicity, and an overview of the key signaling pathways involved in its mechanism of action.

Sensitive Cell Lines and IC50 Values

This compound exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values often in the nanomolar range. The following table summarizes the reported cytotoxic effects of this compound and other closely related macrocyclic trichothecenes on different human cancer cell lines.

Cell LineCancer TypeCompoundIC50 ValueCitation
Breast Cancer CellsBreast AdenocarcinomaThis compound~3.89 nM (0.002 mg/L)[1]
Leukemia CellsLeukemiaThis compound0.97 - 81.6 nM (0.0005 - 0.042 µg/mL)[1]
HL-60Promyelocytic LeukemiaThis compound7.9 nM / 8.8 nM[2]
Bt549Breast CarcinomaMacrocyclic Trichothecenes0.02 - 80 nM[3]
HCC70Breast CarcinomaMacrocyclic Trichothecenes0.02 - 80 nM[3]
MDA-MB-231Breast AdenocarcinomaMacrocyclic Trichothecenes0.02 - 80 nM[3]
MDA-MB-468Breast AdenocarcinomaMacrocyclic Trichothecenes0.02 - 80 nM[3]
CAL27Oral Squamous Cell CarcinomaMytoxin D & F3 - 6 nM[2]
HCT116Colorectal CarcinomaMytoxin D & F3 - 6 nM[2]
B16-F10Mouse MelanomaThis compoundSensitive[4]

Note: The cytotoxicity of macrocyclic trichothecenes can be influenced by the specific compound and the cell line being tested. The data for Mytoxin D & F is included to suggest the potential sensitivity of these cell lines to this compound, as they belong to the same class of compounds.

Mechanism of Action: Endoplasmic Reticulum Stress-Induced Apoptosis

This compound primarily exerts its cytotoxic effects by inhibiting protein synthesis, which leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[4] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress activates apoptotic pathways, leading to programmed cell death.

The UPR is mediated by three main sensor proteins located on the ER membrane:

  • PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in apoptosis, such as CHOP.

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating transcription factor 6): Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor, upregulating ER chaperones and components of the ERAD machinery.

When the adaptive responses of the UPR are insufficient to resolve the ER stress caused by this compound, the signaling shifts towards apoptosis, primarily through the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm or 490 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before adding the compound.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range could be from 0.1 nM to 1000 nM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells with adherent cells and add 100 µL of the prepared this compound dilutions. For suspension cells, directly add the dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.

    • Add 100-150 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (if using DMSO) or 490 nm (if using an acidic SDS solution).

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Protocol 2: Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key ER stress marker proteins (GRP78, CHOP, p-PERK, and p-IRE1α) in cells treated with this compound.

Materials:

  • This compound

  • Sensitive cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GRP78, anti-CHOP, anti-phospho-PERK, anti-phospho-IRE1α, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with this compound at a concentration around the IC50 value for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • If necessary, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., for the loading control).

Visualizations

RoridinE_Signaling_Pathway cluster_UPR Unfolded Protein Response (UPR) RoridinE This compound Ribosome Ribosome RoridinE->Ribosome ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition ER_Stress Endoplasmic Reticulum Stress ProteinSynthInhibition->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_PERK p-PERK PERK->p_PERK p_IRE1 p-IRE1α IRE1->p_IRE1 c_ATF6 Cleaved ATF6 ATF6->c_ATF6 Golgi ATF4 ATF4 p_PERK->ATF4 XBP1s XBP1s p_IRE1->XBP1s splicing CHOP CHOP p_IRE1->CHOP c_ATF6->CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induced ER stress signaling pathway leading to apoptosis.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (IC50) cluster_mechanism Mechanism of Action (Western Blot) A1 Seed Cells in 96-well plate A2 Treat with this compound (Dose-Response) A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Seed Cells in 6-well plate B2 Treat with this compound (IC50 concentration) B1->B2 B3 Incubate (24h) B2->B3 B4 Cell Lysis & Protein Quantification B3->B4 B5 SDS-PAGE & Transfer B4->B5 B6 Immunoblotting for ER Stress Markers B5->B6 B7 Detection & Analysis B6->B7

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Roridin E: Application Notes and Protocols for In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin with demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro. As a member of the trichothecene family, its primary mechanism of action involves the inhibition of protein synthesis through binding to the 60S ribosomal subunit.[1] Emerging research also highlights its ability to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress response and to inhibit critical cell signaling pathways, including those mediated by receptor tyrosine kinases (RTKs).[2][3] These multifaceted anti-cancer properties make this compound a compound of significant interest for cancer research and drug development.

These application notes provide a comprehensive overview of the in vitro applications of this compound in cancer research, detailing its mechanisms of action, summarizing its cytotoxic activity, and offering detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects through several distinct but interconnected mechanisms:

  • Inhibition of Protein Synthesis: Like other trichothecenes, this compound binds to the peptidyl transferase center of the 60S ribosomal subunit, thereby inhibiting the elongation step of protein synthesis.[1] This leads to a global shutdown of protein production, ultimately triggering cellular stress and apoptosis.

  • Induction of Endoplasmic Reticulum (ER) Stress: The disruption of protein synthesis and the accumulation of unfolded proteins can lead to ER stress. This compound has been shown to activate the unfolded protein response (UPR), a key signaling network that senses and responds to ER stress.[3] This involves the activation of key stress sensors such as PERK, IRE1α, and ATF6.[3] Prolonged ER stress under this compound treatment shifts the UPR towards a pro-apoptotic outcome.

  • Activation of the Intrinsic Apoptotic Pathway: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): this compound has been identified as an inhibitor of several RTKs, including FGFR3, IGF-1R, and PDGFRβ.[1] These kinases are crucial for cancer cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound can further contribute to its anti-cancer effects.

  • Generation of Reactive Oxygen Species (ROS): Increased production of intracellular ROS has been observed in cancer cells treated with this compound.[3] Elevated ROS levels can induce cellular damage and contribute to the induction of apoptosis.

Data Presentation

Cytotoxic Activity of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, seeding density, and incubation time.

Cancer Cell LineCell TypeIC50Incubation Time (hours)Reference
B16F10Mouse MelanomaNot explicitly stated, but showed significant cytotoxicityNot specified[3]
HepG-2Human Hepatocellular CarcinomaNot explicitly stated for this compound, but related compounds showed potent activityNot specified[4]
Leukemia CellsHuman Leukemia0.0005 - 0.042 µg/mLNot specified[1]
Breast Cancer CellsHuman Breast Cancer0.002 mg/LNot specified[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique can be used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound, such as caspases, Bcl-2 family proteins, and markers of ER stress.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GRP78, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound.

  • Lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

RoridinE_Mechanism cluster_Inhibition Inhibitory Actions cluster_CellularStress Cellular Stress Responses cluster_Apoptosis Apoptotic Cascade RoridinE This compound Ribosome Ribosome (Protein Synthesis) RoridinE->Ribosome Inhibits RTKs Receptor Tyrosine Kinases (FGFR3, IGF-1R, PDGFRβ) RoridinE->RTKs Inhibits ER_Stress ER Stress Ribosome->ER_Stress RTKs->ER_Stress UPR Unfolded Protein Response (PERK, IRE1α, ATF6) ER_Stress->UPR ROS ↑ Reactive Oxygen Species (ROS) UPR->ROS Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio UPR->Bax_Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax_Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's multifaceted mechanism of action leading to apoptosis.

Experimental_Workflow cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Western Protein Expression (Western Blot) Treatment->Western IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant Quantify Protein Levels Western->ProteinQuant Conclusion Conclusion: Elucidate Anti-Cancer Effects IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion ProteinQuant->Conclusion

Caption: A typical experimental workflow for evaluating this compound's in vitro effects.

Conclusion

This compound is a promising natural compound for in vitro cancer research due to its potent and multi-targeted anti-cancer activities. Its ability to inhibit protein synthesis, induce ER stress-mediated apoptosis, and suppress key oncogenic signaling pathways provides a strong rationale for its further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound. As with any potent cytotoxic agent, appropriate safety precautions should be taken during its handling and use in a laboratory setting. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its potential for in vivo studies and future drug development.

References

Application Note & Protocol: Analytical Methods for the Detection of Roridin E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roridin E is a highly toxic macrocyclic trichothecene mycotoxin produced by various fungal species, including Stachybotrys chartarum, Fusarium, and Myrothecium.[1][2] Its presence in agricultural commodities, water-damaged buildings, and food products poses a significant risk to human and animal health.[1][2] this compound is a potent inhibitor of protein synthesis in eukaryotic cells, binding to the ribosome and disrupting the peptidyl transferase activity.[1] Recent studies also indicate that it can induce endoplasmic reticulum (ER) stress-dependent apoptosis.[3] Given its severe toxicity, including potential neurotoxicity and immunosuppression, sensitive and reliable analytical methods are crucial for its detection and quantification.[2][3]

This document provides detailed application notes and protocols for the primary analytical methods used to detect this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Primary Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification and confirmation of this compound.[4] Its high sensitivity and selectivity allow for the detection of trace levels of the toxin in complex matrices.[4][5] The method involves chromatographic separation of the analyte followed by mass spectrometric detection, which provides structural information, ensuring reliable identification.[6] Multi-mycotoxin methods using LC-MS/MS are common, allowing for the simultaneous detection of this compound and other related toxins.[7][8][9]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., fungal culture, indoor material, grain) Extraction 2. Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Homogenize Cleanup 3. Clean-up / Purification (e.g., SPE or Dilution) Extraction->Cleanup Filter/Centrifuge HPLC 4. HPLC Separation (C18 Reversed-Phase) Cleanup->HPLC Inject MS 5. Mass Spectrometry (Triple Quadrupole, MRM mode) HPLC->MS Ionize (ESI+) Quant 6. Quantification & Confirmation MS->Quant Analyze Data

Caption: General workflow for this compound detection using LC-MS/MS.

Detailed Protocol: LC-MS/MS for this compound in Fungal Cultures

This protocol is a representative method based on common practices for mycotoxin analysis.[7][10][11]

1. Sample Preparation and Extraction

  • Transfer the entire content of a fungal culture plate to a mixing bag.
  • Add 50 mL of an acetonitrile/water mixture (84:16, v/v) as the extraction solvent.[10]
  • Homogenize the sample thoroughly.
  • Centrifuge the extract to pellet solid debris.
  • Filter the supernatant through a 0.22 µm filter.
  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects.[4][12] Alternatively, a "dilute and shoot" approach can be used where the extract is simply diluted before injection, which requires highly sensitive instrumentation.[8][11]

2. Chromatographic Conditions (HPLC)

  • Column: C18 reversed-phase column (e.g., SunFire C18).[7]
  • Mobile Phase A: 10 mM Ammonium Acetate in water.[7]
  • Mobile Phase B: Methanol.[7]
  • Gradient: A linear gradient is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the mycotoxins.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Conditions (MS/MS)

  • Instrument: Triple quadrupole mass spectrometer.[7]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[7] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
  • MRM Transitions for this compound:
  • Precursor Ion (Q1): m/z 532.4
  • Product Ions (Q3): m/z 231.1, m/z 249.1 (example transitions, specific values should be optimized).[13]

4. Quantification

  • Quantification is typically performed using an external calibration curve prepared with certified this compound standards.
  • Matrix-matched standards or the use of stable isotope-labeled internal standards are recommended to compensate for matrix effects and improve accuracy.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunological method widely used for screening large numbers of samples for mycotoxins, including the trichothecene group to which this compound belongs.[14][15][16] The most common format is the competitive ELISA, where free toxin in the sample competes with a labeled toxin for a limited number of antibody binding sites.[16] The signal is inversely proportional to the concentration of the toxin in the sample. While ELISA is excellent for rapid and cost-effective screening, positive results should be confirmed by a more definitive method like LC-MS/MS.[17][18]

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_read Data Analysis Extract 1. Extract Sample (e.g., with Methanol/Water) Plate 2. Add Sample Extract & Toxin-Enzyme Conjugate to Antibody-Coated Wells Extract->Plate Incubate1 3. Incubate (Competition Reaction) Plate->Incubate1 Wash1 4. Wash to Remove Unbound Reagents Incubate1->Wash1 Substrate 5. Add Substrate Wash1->Substrate Incubate2 6. Incubate (Color Development) Substrate->Incubate2 Stop 7. Add Stop Solution Incubate2->Stop Read 8. Read Absorbance (e.g., at 450 nm) Stop->Read Calculate 9. Calculate Concentration Read->Calculate

Caption: Key steps in a competitive ELISA for this compound screening.

General Protocol: Competitive ELISA

This is a generalized protocol; specific instructions from commercial kit manufacturers should always be followed.[16][18]

1. Sample Preparation

  • Grind a representative sample to a fine powder.
  • Extract the mycotoxins using a specified solvent (e.g., methanol/water solution).
  • Filter the extract. Dilute the filtrate with the provided assay buffer.

2. ELISA Procedure

  • Add a defined volume of the diluted sample extract and the enzyme-conjugated toxin to the antibody-coated microtiter wells.
  • Incubate for a specified time to allow for competitive binding.
  • Wash the wells to remove unbound materials.
  • Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate to a colored product.
  • Incubate for a set period for color development.
  • Add a stop solution to halt the reaction.

3. Detection and Quantification

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
  • The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated from samples with known concentrations. The color intensity is inversely related to the toxin concentration.

This compound Mechanism of Action

This compound exerts its toxicity primarily by inhibiting protein synthesis. As a macrocyclic trichothecene, it also induces cellular stress responses, leading to apoptosis.[1][3]

Signaling Pathway of this compound-induced Apoptosis

RoridinE_Pathway cluster_ribosome Ribosome Interaction cluster_er Endoplasmic Reticulum (ER) Stress cluster_apoptosis Apoptosis RoridinE This compound Ribosome Ribosome RoridinE->Ribosome UPR Unfolded Protein Response (UPR) RoridinE->UPR Induces ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 ROS ↑ Intracellular ROS UPR->ROS Caspase ↑ Cleaved Caspase-3 ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits ribosomes and induces ER stress, leading to apoptosis.[3]

Quantitative Data Summary

The following tables summarize the performance parameters for the analytical detection of this compound and related macrocyclic trichothecenes. Data for this compound is often presented as part of a larger mycotoxin panel.

Table 1: LC-MS/MS Method Parameters

Analyte Precursor Ion (m/z) Product Ions (m/z) Matrix LOD (pg/µL) Reference
This compound 532.4 231.1, 249.1 Wallpaper - [13]
Roridin A - - Filter Samples 0.009 - 50 [7]

| Verrucarin A | - | - | Fungal Cultures | 0.04 - 75 |[7] |

LOD: Limit of Detection. Specific LOD for this compound was not detailed in the provided context, but data for similar mycotoxins in multi-analyte methods are shown.

Table 2: Recovery Rates for Macrocyclic Trichothecenes

Analyte Matrix Spiking Level Recovery Rate (%) RSD (%) Reference
Satratoxin G Wallpaper 1 µg/cm² 92.9 0.2 [13]

| Satratoxin H | Wallpaper | 1 µg/cm² | 107.4 | 2.1 |[13] |

RSD: Relative Standard Deviation. Data specific to this compound recovery was not available, but results for structurally similar satratoxins demonstrate the method's effectiveness.

Table 3: ELISA Method Parameters

Method Target Analytes Application Technology Reference
Competitive ELISA Trichothecene Group (incl. This compound) Screening Immunoassay [14][15]

| RIDASCREEN® | Various Mycotoxins | Screening | Competitive ELISA |[18] |

ELISA methods are typically semi-quantitative for screening and detect a group of related toxins.[14] Quantitative performance (LOD, LOQ) is kit- and matrix-dependent.

References

Application Notes and Protocols for the Purification of Roridin E using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin produced by various fungi, including species of Stachybotrys and Fusarium.[1][2][3] Due to its potent biological activities, including cytotoxic and anti-melanoma effects, there is significant interest in obtaining highly purified this compound for research and drug development purposes.[4] High-performance liquid chromatography (HPLC) is a crucial technique for the final purification of this compound from crude extracts or partially purified fractions. These application notes provide detailed protocols for the analytical and preparative HPLC purification of this compound.

Sample Preparation

Prior to HPLC purification, this compound must be extracted from the fungal culture and partially purified to remove major contaminants.

1. Extraction: Fungal cultures (e.g., Stachybotrys chartarum) are typically extracted with organic solvents such as acetonitrile or methanol.[4][5]

2. Preliminary Purification (Cleanup): The crude extract is often subjected to preliminary chromatographic steps to enrich the this compound fraction. Common techniques include:

  • Silica Gel Chromatography: A stepwise gradient of solvents like acetonitrile in dichloromethane can be used.[5]

  • High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the preparative separation of trichothecenes, including this compound, yielding purities of over 98%.[2][3]

A typical cleanup procedure involves dissolving the dried extract in a suitable solvent and applying it to a silica gel column. Fractions are eluted with a solvent gradient, and those containing this compound (identified by thin-layer chromatography or analytical HPLC) are pooled and concentrated.

Analytical HPLC Protocol

Analytical HPLC is used to determine the purity of this compound fractions and to optimize separation conditions for preparative HPLC.

Table 1: Analytical HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column C18 reverse-phase, 5 µm particle size, 250 mm x 4.6 mmC18 reverse-phase, 5 µm particle size, 150 mm x 4.6 mm
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidA: WaterB: Acetonitrile
Gradient 25% to 80% B over 35 minutes25% to 75% B over 60 minutes
Flow Rate 1.25 mL/min0.8 mL/min
Detection Diode Array Detector (DAD) or UV at 220 nm and 254 nmUV at 220 nm and 254 nm
Injection Volume 20 µLNot specified
Column Temperature Not specified25 °C
Reference [5][3]

Experimental Protocol:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Dissolve the this compound sample in the initial mobile phase or a compatible solvent.

  • Filter the sample through a 0.2 µm syringe filter.[5]

  • Inject the sample onto the column and run the gradient program.

  • Monitor the chromatogram at the specified wavelengths. This compound typically elutes at a specific retention time under these conditions.

Preparative HPLC Protocol

Preparative HPLC is used to isolate larger quantities of pure this compound. The conditions are scaled up from the optimized analytical method.

Table 2: Semi-Preparative HPLC Conditions for this compound Purification

ParameterCondition
Column C18 reverse-phase, semi-preparative dimensions
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 35% to 100% B over 50 minutes
Flow Rate 12 mL/min
Detection UV detector with fraction collection capabilities
Sample Loading Dissolve the partially purified sample in the mobile phase and inject.
Fraction Collection Collect fractions corresponding to the this compound peak.
Reference [5]

Experimental Protocol:

  • Optimize the separation on an analytical scale to determine the retention time of this compound.

  • Scale up the method for the preparative column, adjusting the flow rate and injection volume accordingly.

  • Dissolve the enriched this compound fraction in the mobile phase.

  • Inject the sample onto the preparative column.

  • Collect fractions as the this compound peak elutes.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the purification of this compound and related compounds using HSCCC followed by HPLC analysis.

Table 3: Purification and Purity Data for this compound

CompoundRetention Time (HPLC, min)Purity (%)
This compound32>98
This compound acetate37>98
Verrucarin L acetate35>98
Verrucarin J40>98
Reference[2][2][3]

Visualizations

RoridinE_Purification_Workflow cluster_extraction Extraction & Initial Cleanup cluster_prepurification Pre-Purification cluster_hplc HPLC Purification cluster_final Final Product FungalCulture Fungal Culture (e.g., Stachybotrys chartarum) Extraction Solvent Extraction (Acetonitrile/Methanol) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel HSCCC High-Speed Countercurrent Chromatography (HSCCC) CrudeExtract->HSCCC EnrichedFraction Enriched this compound Fraction SilicaGel->EnrichedFraction HSCCC->EnrichedFraction AnalyticalHPLC Analytical HPLC (Method Development & Purity Check) EnrichedFraction->AnalyticalHPLC PreparativeHPLC Preparative HPLC EnrichedFraction->PreparativeHPLC AnalyticalHPLC->PreparativeHPLC Optimized Conditions PureFractions Pure this compound Fractions PreparativeHPLC->PureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation PurifiedRoridinE Purified this compound (>98%) SolventEvaporation->PurifiedRoridinE

Caption: Workflow for the purification of this compound.

HPLC_Protocol_Logic Start Start with Enriched This compound Fraction Analytical_Dev Analytical HPLC Method Development Start->Analytical_Dev Prep_Scaleup Scale-up to Preparative HPLC Analytical_Dev->Prep_Scaleup Optimized Conditions Purity_Check Purity Assessment of Fractions Purity_Check->Prep_Scaleup If Purity <98% (Re-purification) Final_Product Pure this compound Purity_Check->Final_Product If Purity >98% Fraction_Collection Fraction Collection Prep_Scaleup->Fraction_Collection Fraction_Collection->Purity_Check

References

Roridin E: A Potential Anticancer Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E, a macrocyclic trichothecene mycotoxin, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines.[1][2] As a member of the trichothecene family, this compound is known to be a potent inhibitor of protein biosynthesis.[1][3] This document provides detailed application notes and experimental protocols for investigating the anticancer potential of this compound, with a focus on its mechanism of action involving the induction of endoplasmic reticulum (ER) stress-dependent apoptosis and the generation of reactive oxygen species (ROS).

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the inhibition of protein synthesis and the induction of cellular stress pathways. By binding to the peptidyl transferase site on the ribosome, this compound disrupts the elongation step of protein synthesis, leading to a ribotoxic stress response.[1][4] This initial insult triggers a cascade of downstream events, including:

  • Endoplasmic Reticulum (ER) Stress: The inhibition of protein synthesis leads to an accumulation of unfolded and misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This response is mediated by three key ER-resident transmembrane proteins: PERK, ATF6, and IRE1.[4] Activation of these pathways ultimately leads to apoptosis if the stress is prolonged or severe.

  • Reactive Oxygen Species (ROS) Generation: Treatment with this compound has been shown to increase intracellular ROS levels.[4] This oxidative stress contributes to cellular damage and further potentiates the ER stress-mediated apoptotic signaling.

  • Apoptosis Induction: The culmination of ER stress and ROS production leads to the activation of the intrinsic apoptotic pathway. This is characterized by the increased expression of pro-apoptotic proteins like Bax and the cleavage of caspase-3, ultimately resulting in programmed cell death.[4]

  • Inhibition of Receptor Tyrosine Kinases: this compound has also been shown to inhibit several receptor tyrosine kinases, including FGFR3, IGF-1R, PDGFRβ, and TrkB, which are crucial for cancer cell growth and survival.[1]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50Reference
B16F10Mouse MelanomaNot explicitly stated, but showed substantial cytotoxicity[4]
Human Breast Cancer Cells (5 types)Breast Cancer~0.002 mg/L (for one study)[1]
Human Breast Cancer CellsBreast Cancerat least 0.0006 mg/L[2]
Leukemia CellsLeukemia0.0005 - 0.042 µg/mL[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., B16F10 melanoma, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis for Apoptosis and ER Stress Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and the ER stress pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-cleaved caspase-3, anti-PERK, anti-ATF6, anti-IRE1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

RoridinE_Mechanism RoridinE This compound Ribosome Ribosome (Peptidyl Transferase Site) RoridinE->Ribosome ROS Reactive Oxygen Species (ROS) Generation RoridinE->ROS ProteinSynthInhib Protein Synthesis Inhibition Ribosome->ProteinSynthInhib ER_Stress Endoplasmic Reticulum Stress (UPR) ProteinSynthInhib->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 ROS->ER_Stress Apoptosis Apoptosis PERK->Apoptosis ATF6->Apoptosis IRE1->Apoptosis Bax Bax expression ↑ Apoptosis->Bax Caspase3 Cleaved Caspase-3 ↑ Apoptosis->Caspase3

Caption: this compound induces apoptosis via ribosome inhibition, ER stress, and ROS.

Experimental Workflow for Assessing this compound's Anticancer Activity

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis & ER Stress markers) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp end Conclusion on Anticancer Potential ic50->end apoptosis_quant->end protein_exp->end

References

Roridin E: A Promising Antimalarial Compound

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Roridin E, a macrocyclic trichothecene mycotoxin, has demonstrated potent antimalarial activity, positioning it as a compound of interest for novel drug development against Plasmodium falciparum, the deadliest species of malaria parasite. These application notes provide a comprehensive overview of this compound's bioactivity, mechanism of action, and detailed protocols for its evaluation as an antimalarial agent.

Mechanism of Action

The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis . It achieves this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and halting the elongation step of translation. This disruption of protein production is cytotoxic to the parasite.

While the direct impact of this compound on specific Plasmodium falciparum signaling pathways has not been extensively elucidated, it is hypothesized that the downstream effects of protein synthesis inhibition could indirectly affect various cellular processes crucial for parasite survival, including pathways dependent on labile regulatory proteins.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Antimalarial Activity of this compound

ParameterOrganism/Cell LineValueReference
EC50Plasmodium falciparum0.15 ng/mL[1]

Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineIC50Reference
H4TG (Rat hepatoma)1.74 nM[1]
MDCK (Canine kidney)7.68 nM[1]
NIH3T3 (Mouse fibroblast)2.33 nM[1]
KA31T (Mouse fibroblast)3.89 nM[1]
B16F10 (Mouse melanoma)Not explicitly stated, but showed dose-dependent inhibition[2]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete parasite medium in a separate 96-well plate. The final concentrations should typically range from 0.01 ng/mL to 100 ng/mL. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Assay Plate Preparation: In a 96-well black, clear-bottom plate, add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit).

  • Drug Addition: Transfer 50 µL of the serially diluted this compound from the drug dilution plate to the corresponding wells of the assay plate.

  • Incubation: Incubate the assay plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer.

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the drug-free wells containing only erythrocytes.

    • Normalize the fluorescence readings to the drug-free control wells (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Antimalarial Efficacy in a Murine Model (Plasmodium berghei)

This protocol describes a 4-day suppressive test to evaluate the in vivo efficacy of this compound against P. berghei in mice.

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino mice (female, 6-8 weeks old)

  • This compound solution/suspension for oral or intraperitoneal administration

  • Vehicle control (e.g., 7% Tween 80, 3% ethanol in sterile water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Grouping and Treatment:

    • Randomly divide the infected mice into groups (n=5 per group):

      • Vehicle control group

      • Positive control group (e.g., Chloroquine at 10 mg/kg/day)

      • Treatment groups (different doses of this compound)

    • Two hours post-infection (Day 0), administer the first dose of the respective treatments orally or intraperitoneally.

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring Parasitemia:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 red blood cells.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

    • Monitor the mice for survival.

In Vitro Protein Synthesis Inhibition Assay in P. falciparum Lysate

This protocol is based on a high-throughput in vitro translation assay using a P. falciparum lysate and a luciferase reporter.

Materials:

  • Synchronized late-stage trophozoite/schizont P. falciparum culture

  • Saponin lysis buffer (0.15% saponin in PBS)

  • Lysate buffer (e.g., containing HEPES, potassium acetate, magnesium acetate, DTT)

  • In vitro transcribed firefly luciferase mRNA

  • Amino acid mixture

  • Energy regenerating system (e.g., creatine phosphate, creatine kinase)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Parasite Lysate Preparation:

    • Harvest a large-scale culture of late-stage P. falciparum.

    • Lyse the infected red blood cells with saponin lysis buffer to release the parasites.

    • Wash the parasite pellet extensively with cold PBS.

    • Lyse the parasites in a suitable lysate buffer and clarify the lysate by centrifugation.

    • Determine the protein concentration of the lysate.

  • In Vitro Translation Reaction:

    • In a microplate, set up the translation reaction mixture containing the parasite lysate, luciferase mRNA, amino acid mixture, and the energy regenerating system.

    • Add this compound at various concentrations. Include a no-drug control and a control with a known translation inhibitor (e.g., cycloheximide).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the no-drug control.

    • Plot the percentage of translation inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_moa Mechanism of Action P. falciparum Culture P. falciparum Culture SYBR Green Assay SYBR Green Assay P. falciparum Culture->SYBR Green Assay Parasite Growth IC50 Determination IC50 Determination SYBR Green Assay->IC50 Determination Inhibition Data Mouse Model (P. berghei) Mouse Model (P. berghei) 4-Day Suppressive Test 4-Day Suppressive Test Mouse Model (P. berghei)->4-Day Suppressive Test Infection Efficacy Assessment Efficacy Assessment 4-Day Suppressive Test->Efficacy Assessment Parasitemia Data P. falciparum Lysate P. falciparum Lysate In Vitro Translation Assay In Vitro Translation Assay P. falciparum Lysate->In Vitro Translation Assay Translation Machinery Protein Synthesis Inhibition Protein Synthesis Inhibition In Vitro Translation Assay->Protein Synthesis Inhibition Inhibition Data This compound This compound This compound->SYBR Green Assay This compound->4-Day Suppressive Test This compound->In Vitro Translation Assay

Caption: Experimental workflow for evaluating this compound as an antimalarial.

Putative Signaling Pathway Disruption by this compound in P. falciparum

putative_signaling_pathway cluster_parasite Plasmodium falciparum Roridin_E This compound Ribosome 60S Ribosome Roridin_E->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Signaling_Proteins Signaling Proteins (e.g., Kinases, Transcription Factors) Protein_Synthesis->Signaling_Proteins Produces Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival Essential for Signaling_Pathways Cellular Signaling Pathways (e.g., cAMP, Calcium) Signaling_Proteins->Signaling_Pathways Regulates Signaling_Pathways->Parasite_Survival Controls

Caption: Putative mechanism of this compound leading to disruption of parasite signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Roridin E Production in Submerged Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Roridin E production in submerged culture.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and which microorganisms produce it?

This compound is a macrocyclic trichothecene mycotoxin.[1][2][3] It is primarily produced by fungi of the genera Myrothecium, Stachybotrys, and the poisonous mushroom Podostroma cornu-damae.[1][2][4]

Q2: What are the potential applications of this compound?

This compound has demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer, making it a compound of interest for anticancer drug development.[1][4]

Q3: What are the main challenges in producing this compound through submerged culture?

The primary challenges include achieving high yields, maintaining culture stability, and optimizing various physical and chemical parameters that influence fungal growth and secondary metabolite production. Productivity is often low, and fermentation processes can be susceptible to contamination.[5]

Troubleshooting Guides

Low or No this compound Production

Q1: I am not detecting any this compound in my culture extracts. What are the possible causes?

Several factors could lead to a complete lack of this compound production:

  • Incorrect Fungal Strain: Ensure that the fungal strain you are using is a known this compound producer. Not all strains within a producing species will synthesize the compound.[6]

  • Inappropriate Culture Medium: The composition of the culture medium is critical. Potato Dextrose Broth (PDB) has been shown to be effective for this compound production by Podostroma cornu-damae.[4]

  • Suboptimal Culture Conditions: Extreme deviations from optimal pH, temperature, and agitation speed can inhibit mycotoxin production.[7][8][9]

  • Extraction and Analytical Issues: The issue might lie in the extraction or detection method. Verify your extraction protocol and ensure your analytical equipment is calibrated and sensitive enough to detect this compound.

Q2: My this compound yield is very low. How can I improve it?

Low yields are a common issue. Consider the following optimization strategies:

  • Optimize Culture Conditions: Systematically optimize parameters such as initial medium pH, incubation time, and agitation speed. Response surface methodology (RSM) can be a powerful tool for this.[4] For P. cornu-damae, optimal conditions have been reported as an initial pH of 4.0, an incubation time of approximately 13 days, and an agitation speed of around 63 rpm.[4]

  • Media Composition: Experiment with different carbon and nitrogen sources. While PDB is a good starting point, other media like Mushroom Complete Medium (MCM) or Yeast Extract MgSO4 KH2PO4 (YMK) could be tested, although PDB has shown superior results for P. cornu-damae.[4]

  • Aeration: Ensure adequate oxygen supply, as aeration is crucial for the metabolic activity of the fungus.[10][11] The agitation speed influences the rate of oxygen transfer.[11]

  • Elicitation: The addition of elicitors, which are compounds that trigger defense responses in fungi, can enhance secondary metabolite production.[12][13] Both biotic (e.g., fungal cell extracts, polysaccharides) and abiotic (e.g., heavy metal salts, UV radiation) elicitors can be tested.[12][14][15]

  • Precursor Feeding: Supplementing the culture medium with biosynthetic precursors of this compound may increase the final yield.

Culture Contamination

Q1: How can I identify and prevent contamination in my submerged culture?

  • Identification: Contamination is often visible as unusual changes in the culture's appearance (e.g., cloudiness, different colors, formation of films on the surface) or a significant drop in pH. Microscopic examination can confirm the presence of foreign microorganisms like bacteria or yeast.

  • Prevention:

    • Sterilization: Ensure all media, glassware, and bioreactor components are properly sterilized.

    • Aseptic Techniques: Use strict aseptic techniques during inoculation and sampling.

    • Antibiotics: In the initial stages of culture development, the use of antibiotics can help prevent bacterial contamination. However, their use should be carefully evaluated as they might affect fungal growth and metabolism.

Data Presentation

Table 1: Optimized Submerged Culture Conditions for this compound Production by Podostroma cornu-damae

ParameterOptimized ValueThis compound Yield (mg/L)Reference
Initial Medium pH4.040.26[4]
Incubation Time (days)12.9040.26[4]
Agitation Speed (rpm)63.0340.26[4]
Preferred MediumPotato Dextrose Broth (PDB)42.14 (at 15 days)[4]

Experimental Protocols

Protocol 1: Submerged Culture of Podostroma cornu-damae for this compound Production

This protocol is based on the optimized conditions reported for Podostroma cornu-damae.[4]

1. Media Preparation (Potato Dextrose Broth - PDB)

  • Suspend 24 g of Potato Dextrose Broth powder in 1 L of distilled water.

  • Adjust the initial pH to 4.0 using HCl or NaOH.

  • Dispense the medium into flasks or a bioreactor.

  • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation

  • Grow P. cornu-damae on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

  • Aseptically cut out agar plugs (e.g., 5 mm in diameter) from the edge of an actively growing colony.

  • Transfer a specified number of agar plugs into a flask containing sterile PDB to create a seed culture.

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.

3. Submerged Fermentation

  • Inoculate the production medium (PDB, pH 4.0) with a standardized amount of the seed culture (e.g., 5-10% v/v).

  • Incubate the culture in a shaker or bioreactor at 24-25°C.

  • Set the agitation speed to approximately 63 rpm.

  • Maintain the culture for approximately 13 days.

4. Extraction of this compound

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Since this compound can be found both intracellularly and extracellularly, it is advisable to extract both the biomass and the broth.

  • Extract the culture broth with an equal volume of a suitable organic solvent such as ethyl acetate.

  • Extract the biomass by homogenizing it in a solvent like methanol or a mixture of ethyl acetate, dichloromethane, and methanol.[16]

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

5. Quantification of this compound

  • Dissolve the crude extract in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (detection at 260 nm) or a Mass Spectrometer (MS/MS).[4][16]

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.[4][16]

Mandatory Visualization

Biosynthetic and Experimental Workflow Diagrams

RoridinE_Biosynthesis cluster_backbone Trichothecene Core Biosynthesis cluster_macrocycle Macrocycle Formation FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase EPT 12,13-Epoxytrichothec-9-ene (EPT) Trichodiene->EPT Multiple Steps (Oxygenation, Cyclization) Trichodermol Trichodermol EPT->Trichodermol Hydroxylation Trichoverrol Trichoverrol (15-hydroxy trichodermadienediol) Trichodermol->Trichoverrol Hydroxylation Polyketide Polyketide Chain (Verrucarinoyl precursor) Acylated_Intermediate Acylated Intermediate Polyketide->Acylated_Intermediate Trichoverrol->Acylated_Intermediate Acylation with Polyketide Chain at C-4 Roridin_E This compound Acylated_Intermediate->Roridin_E Acylation at C-15 & Macrocyclization (Esterification)

Caption: Proposed biosynthetic pathway of this compound.

Optimization_Workflow cluster_setup Initial Setup & Baseline cluster_optimization Optimization Phase cluster_enhancement Yield Enhancement Strain Select this compound Producing Strain Media Prepare Base Medium (e.g., PDB) Strain->Media Baseline_Exp Run Baseline Experiment (Standard Conditions) Media->Baseline_Exp Quantify1 Extract & Quantify This compound Baseline_Exp->Quantify1 OFAT One-Factor-at-a-Time (OFAT) (pH, Temp, Agitation) Quantify1->OFAT Low Yield? RSM Response Surface Methodology (RSM) for fine-tuning OFAT->RSM Quantify2 Extract & Quantify This compound RSM->Quantify2 Run Optimized Experiment Elicitors Test Elicitors (Biotic/Abiotic) Quantify3 Extract & Quantify This compound Elicitors->Quantify3 Run Elicitation Experiment Precursors Precursor Feeding Strategies Quantify4 Extract & Quantify This compound Precursors->Quantify4 Run Feeding Experiment Quantify2->Elicitors Further Improvement? Quantify2->Precursors Further Improvement? Validation Validate & Scale-Up Optimized Protocol Quantify3->Validation Quantify4->Validation

Caption: Experimental workflow for optimizing this compound production.

Signaling_Pathway cluster_input Environmental & Nutritional Signals cluster_transduction Signal Transduction cluster_output Biosynthesis Activation Stress Stress Conditions (e.g., Nutrient Limitation, pH shift) Signal_Cascade Signal Transduction Cascade (e.g., MAPK/cAMP pathways) Stress->Signal_Cascade Elicitor Elicitor Molecule Receptor Membrane Receptor Elicitor->Receptor Receptor->Signal_Cascade TF Regulatory Transcription Factors (e.g., TRI6) Signal_Cascade->TF Activation TRI_Genes TRI Gene Cluster Expression (Biosynthetic Genes) TF->TRI_Genes Upregulation Roridin_E This compound Biosynthesis TRI_Genes->Roridin_E

Caption: Generalized signaling pathway for mycotoxin production.

References

Technical Support Center: Optimizing Roridin E Production from Myrothecium Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Roridin E from Myrothecium species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your research.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Myrothecium species for this compound production.

Issue Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Culture MediumEnsure the medium has an appropriate carbon-to-nitrogen ratio. High carbon content is often associated with higher macrocyclic trichothecene levels.[1] Consider using Potato Dextrose Agar (PDA) or a similar nutrient-rich medium for initial optimization.[2][3]
Incorrect pH of the MediumThe optimal pH for mycelial growth and sporulation, which often correlates with mycotoxin production, is in the acidic range. For Myrothecium roridum, a pH of 5.0 has been shown to be optimal for both growth and spore production.[2][3] Adjust the initial pH of your medium accordingly.
Inappropriate Incubation TemperatureTemperature significantly affects both fungal growth and mycotoxin biosynthesis. For Myrothecium verrucaria, the maximum production of this compound has been observed at temperatures between 26-30°C.[4][5] Ensure your incubator is calibrated and maintaining the target temperature.
Inadequate Aeration (for submerged cultures)Oxygen levels can be a limiting factor in submerged fermentation. Ensure adequate agitation and aeration to support fungal growth and secondary metabolite production. Optimal agitation speeds will vary depending on the fermenter geometry and culture volume.
Inconsistent Light ConditionsIncubation in continuous darkness has been shown to result in higher concentrations of macrocyclic trichothecenes in Myrothecium verrucaria.[1] Conversely, a 16/8 hour light/dark cycle has been found to maximize mycelial growth and sporulation in M. roridum.[2] Test different photoperiods to determine the optimal condition for this compound production in your specific strain.
Culture Contamination Bacterial ContaminationCharacterized by a sudden drop in pH (yellowing of phenol red-containing medium), turbidity, and microscopic observation of moving bacteria.[6] Discard contaminated cultures immediately. Strengthen aseptic techniques, sterilize all media and equipment thoroughly, and consider adding antibiotics (e.g., streptomycin sulfate) to the medium if bacterial contamination is a persistent issue.
Fungal (Mold) ContaminationOften appears as fuzzy or filamentous growth with different coloration or morphology from your Myrothecium culture. Spores can be airborne.[6] Discard contaminated cultures. Ensure a sterile work environment (e.g., laminar flow hood), seal culture plates and flasks properly, and regularly clean and disinfect incubators and work areas.
Mycoplasma ContaminationNot visible by standard microscopy. Can lead to reduced cell viability and altered metabolism. Use a specific mycoplasma detection kit (e.g., PCR-based) if you suspect contamination. If positive, discard the culture or treat with specific anti-mycoplasma agents, though eradication can be difficult.[6]
Inconsistent Yields Between Batches Genetic Instability of the Fungal StrainRepeated subculturing can lead to genetic drift and loss of productivity. Maintain a stock of the original high-yielding isolate cryopreserved or lyophilized. Start new cultures from these master stocks periodically.
Variability in Media ComponentsThe composition of complex media components like peptone or yeast extract can vary between suppliers and even batches, leading to inconsistent results. For reproducible production, consider using a chemically defined medium where all components and their concentrations are known.
Incomplete Extraction of this compoundThis compound is a lipophilic compound. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, methanol, or a mixture). Optimize extraction time and agitation to ensure complete recovery from the mycelium and culture filtrate.

Frequently Asked Questions (FAQs)

Q1: Which Myrothecium species are known to produce this compound?

A1: Myrothecium roridum and Myrothecium verrucaria are the two most commonly cited species that produce this compound and other macrocyclic trichothecenes.[7]

Q2: What is the general effect of carbon and nitrogen sources on this compound production?

A2: The production of macrocyclic trichothecenes, including this compound, is significantly influenced by the carbon and nitrogen sources in the culture medium.[1] Higher carbon content is often linked to increased production.[1] While specific quantitative data for this compound is limited, studies on Myrothecium roridum have shown that different carbon sources (e.g., glucose, sucrose, fructose) affect overall phytotoxin production, which is largely composed of trichothecenes.[7][8] Similarly, the type of nitrogen source (e.g., ammonium nitrate vs. ammonium sulfate) can impact mycotoxin accumulation.[1]

Q3: How does pH affect the growth of Myrothecium and this compound production?

Q4: What is the optimal temperature for this compound production?

A4: The optimal temperature for this compound production can vary slightly between species and strains. For Myrothecium verrucaria grown on spinach, the highest levels of this compound were detected at a temperature range of 26-30°C.[4][5]

Q5: How can I extract and quantify this compound from my cultures?

A5: this compound is typically extracted from the fungal mycelium and culture filtrate using organic solvents such as ethyl acetate or methanol. The crude extract can then be purified using techniques like column chromatography. Quantification is most accurately performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Quantitative Data on this compound Production

The following table summarizes quantitative data on the production of this compound and a related trichothecene, Verrucarin A, by Myrothecium verrucaria under different environmental conditions. This data is derived from a study by Siciliano et al. (2017) where the fungus was grown on spinach.

Temperature (°C)CO₂ Concentration (mg/m³)This compound Yield (ng/g)Verrucarin A Yield (ng/g)
14-30775-870Not specifiedNot specified
26-301550-165049.6218.59
35Not specifiedInfluenced by CO₂Significantly Increased

Source: Siciliano et al., 2017.[5]

Experimental Protocols

Protocol 1: General Cultivation of Myrothecium for this compound Production
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar nutrient-rich medium. Adjust the pH to 5.0-6.0 before autoclaving. For submerged cultures, use a liquid medium such as Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate the solid or liquid medium with a mycelial plug or a spore suspension of the desired Myrothecium species under aseptic conditions.

  • Incubation: Incubate the cultures at 26-30°C. For solid cultures, a 16/8 hour light/dark cycle or continuous darkness can be tested. For submerged cultures, use a shaker with an appropriate agitation speed (e.g., 150-200 rpm) to ensure adequate aeration.

  • Harvesting: After a suitable incubation period (e.g., 7-14 days), harvest the fungal biomass and the culture filtrate separately.

Protocol 2: Extraction and Quantification of this compound
  • Extraction from Culture Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.

  • Extraction from Mycelium: Lyophilize the harvested mycelium and grind it into a fine powder. Extract the powder with methanol or a chloroform/methanol mixture using sonication or shaking for several hours. Filter the extract and evaporate the solvent.

  • Sample Preparation for HPLC-MS/MS: Re-dissolve the dried extracts in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter before injection into the HPLC system.

  • Quantification: Use a validated HPLC-MS/MS method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid). Quantify this compound by comparing the peak area to a standard curve prepared with a certified this compound standard.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound, a macrocyclic trichothecene, begins with the cyclization of farnesyl pyrophosphate and involves a series of enzymatic reactions catalyzed by proteins encoded by the TRI gene cluster.

RoridinE_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 (Trichodiene Synthase) Isotrichodermol Isotrichodermol Trichodiene->Isotrichodermol TRI4 (Cytochrome P450 Monooxygenase) Verrucarol Verrucarol Isotrichodermol->Verrucarol Multiple Steps Roridin_Intermediate Roridin Intermediate Verrucarol->Roridin_Intermediate TRI3, TRI17 (Acyltransferases) Polyketide Polyketide Chain Polyketide->Roridin_Intermediate RoridinE This compound Roridin_Intermediate->RoridinE Cyclization & Tailoring Steps

Caption: Simplified this compound biosynthesis pathway in Myrothecium.

Experimental Workflow for this compound Yield Optimization

This workflow outlines the key steps for systematically optimizing the production of this compound.

Optimization_Workflow cluster_cultivation Cultivation & Optimization cluster_analysis Analysis Strain_Selection Strain Selection (High-Yielding Myrothecium sp.) Media_Optimization Media Optimization (C/N ratio, pH) Strain_Selection->Media_Optimization Condition_Optimization Condition Optimization (Temp, Light, Aeration) Media_Optimization->Condition_Optimization Extraction Extraction of this compound Condition_Optimization->Extraction Quantification Quantification (HPLC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis Data_Analysis->Media_Optimization Iterative Improvement

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Overcoming Roridin E Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Roridin E, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound stock solutions?

A1: For long-term storage, it is recommended to dissolve this compound in anhydrous acetonitrile and store it at -20°C or lower.[1] Acetonitrile is preferred over other solvents like methanol, as methanol can lead to the transesterification of trichothecenes over time.[1] When stored as a solid at -20°C, this compound is reported to be stable for at least four years.[1]

Q2: How stable is this compound in aqueous solutions commonly used for in vitro experiments?

A2: The stability of this compound in aqueous solutions is a significant concern and can be influenced by pH, temperature, and the presence of other molecules. While specific degradation kinetics for this compound in aqueous media are not extensively published, the trichothecene class of mycotoxins is known to be susceptible to hydrolysis, particularly under neutral to alkaline conditions. The 12,13-epoxide ring, which is crucial for its biological activity, is prone to nucleophilic attack and subsequent opening, leading to inactivation.

Q3: Can the type of buffer used in my experiment affect this compound stability?

A3: Yes, the choice of buffer can significantly impact the stability of this compound. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) and phosphate, can react with the epoxide ring of trichothecenes, leading to the formation of adducts and loss of activity. It is advisable to use non-nucleophilic buffers, such as HEPES or MES, when working with this compound in aqueous solutions for extended periods.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the 12,13-epoxide ring. This can be catalyzed by acidic or basic conditions. Additionally, the ester linkages in the macrocyclic ring can also be susceptible to hydrolysis, especially at extreme pH values.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in cellular assays. This compound may be degrading in the cell culture medium.- Prepare fresh dilutions of this compound from a frozen stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) immediately before each experiment.- Minimize the incubation time of this compound in the aqueous culture medium as much as possible.- Consider the potential for interaction with components in the serum or media supplements.
Loss of compound integrity observed during analytical quantification (e.g., by HPLC or LC-MS). The compound is unstable in the chosen solvent or at the storage temperature.- For stock solutions, use anhydrous acetonitrile and store at -80°C for maximum stability.- For working solutions in aqueous buffers, prepare them fresh and use them promptly. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.- Avoid repeated freeze-thaw cycles.
Variable results between experimental replicates. Inconsistent handling of this compound solutions or degradation during the experiment.- Ensure all experimental conditions (temperature, pH, incubation time) are strictly controlled.- Use a consistent and validated protocol for preparing and diluting this compound.- Perform a stability check of this compound under your specific experimental conditions by analyzing its concentration at the beginning and end of the incubation period.
Formation of unexpected adducts or degradation products. Reaction with buffer components or other molecules in the solution.- Switch to a non-nucleophilic buffer (e.g., HEPES, MES).- Simplify the experimental medium to identify potential interacting components.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile or DMSO

    • Amber glass vials or polypropylene tubes suitable for low-temperature storage.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under a fume hood, dissolve the this compound in the desired solvent to a concentration of 1-10 mg/mL. For example, to prepare a 1 mg/mL solution, add 1 mL of solvent to 1 mg of this compound.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to minimize the number of freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Incubator or water bath set to the desired temperature (e.g., 37°C)

    • HPLC or LC-MS/MS system for quantification

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at a final concentration relevant to your experiments (e.g., 10 µM).

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS/MS to determine the initial concentration.

    • Incubate the remaining solution at the desired temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS/MS to measure the remaining concentration of this compound.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under your experimental conditions.

Signaling Pathways and Experimental Workflows

This compound, as a trichothecene mycotoxin, primarily inhibits protein synthesis by binding to the 60S ribosomal subunit. This triggers a cascade of cellular stress responses, including the Ribotoxic Stress Response and the Unfolded Protein Response.

Ribotoxic_Stress_Response RoridinE This compound Ribosome 60S Ribosome RoridinE->Ribosome Binds to Ribosome_Inhibition Ribosome Inactivation (Protein Synthesis Inhibition) Ribosome->Ribosome_Inhibition Leads to ZAK ZAKα Ribosome_Inhibition->ZAK Activates JNK_p38 JNK / p38 MAPK Activation ZAK->JNK_p38 Phosphorylates Downstream Downstream Effects: - Apoptosis - Inflammatory Response JNK_p38->Downstream

Ribotoxic Stress Response induced by this compound.

The inhibition of protein synthesis by this compound leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).

Unfolded_Protein_Response Ribosome_Inhibition Protein Synthesis Inhibition (by this compound) Unfolded_Proteins Accumulation of Unfolded Proteins in ER Ribosome_Inhibition->Unfolded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α (Translation Attenuation) PERK->eIF2a XBP1 XBP1s (Chaperone Upregulation) IRE1->XBP1 ATF6f Cleaved ATF6 (ERAD Upregulation) ATF6->ATF6f Apoptosis Apoptosis eIF2a->Apoptosis XBP1->Apoptosis Prolonged Stress ATF6f->Apoptosis

Unfolded Protein Response pathway activated by this compound.

The following workflow outlines a typical experiment to assess the stability of this compound.

Stability_Workflow start Start: Prepare this compound Working Solution in Aqueous Buffer t0 Timepoint 0: Analyze Initial Concentration (LC-MS/MS) start->t0 incubate Incubate Solution at Desired Temperature (e.g., 37°C) t0->incubate timepoint_n Timepoint 'n': Withdraw Aliquot incubate->timepoint_n analyze_n Analyze Concentration at Timepoint 'n' (LC-MS/MS) timepoint_n->analyze_n more_timepoints More Timepoints? analyze_n->more_timepoints more_timepoints->timepoint_n Yes end End: Plot Concentration vs. Time & Calculate Degradation Rate more_timepoints->end No

Experimental workflow for this compound stability assessment.

References

Roridin E Cytotoxicity Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roridin E in cytotoxicity experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cytotoxicity assays.

Issue 1: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column to prevent settling.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions.
This compound Precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed levels toxic to the cells (typically <0.5% for DMSO).[1][2][3][4]

Issue 2: Inconsistent IC50 Values

Possible Cause Recommended Solution
Different Cell Lines IC50 values are cell-line specific. Ensure you are comparing your results to data from the same cell line.
Cell Passage Number Use cells within a consistent and low passage number range, as prolonged culturing can alter sensitivity to cytotoxic agents.
Assay Method Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). IC50 values can vary between assay types.
Incubation Time The duration of this compound exposure will significantly impact the IC50 value. Maintain a consistent incubation time for all experiments.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound).[1][2][3][4]

Issue 3: Low or No Cytotoxic Effect Observed

Possible Cause Recommended Solution
Incorrect this compound Concentration Verify the stock concentration and perform serial dilutions accurately. Test a wider range of concentrations, including higher ones.
This compound Degradation Store this compound stock solutions at -20°C and protect from light. Prepare fresh dilutions for each experiment.
Cell Resistance The chosen cell line may be resistant to this compound. Consider using a different cell line or a positive control known to induce cytotoxicity in that line.
Insufficient Incubation Time This compound's cytotoxic effects are time-dependent. Increase the incubation time to allow for the induction of apoptosis.

Issue 4: Assay Interference

Possible Cause Recommended Solution
This compound Interaction with Assay Reagents This compound, as a complex macrocyclic trichothecene, may directly interact with assay components. For tetrazolium-based assays (MTT, XTT), run a cell-free control with this compound and the assay reagent to check for direct reduction of the dye.
Fluorescence Interference If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay. Run a control with this compound in media without cells.[5][6][7][8]
Phenol Red Interference Phenol red in culture media can interfere with colorimetric assays. Use phenol red-free media if possible or ensure proper background subtraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: this compound is a potent protein synthesis inhibitor. It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center, which stalls protein translation.[9] This leads to a cascade of downstream events, including the activation of stress-related signaling pathways like the ribotoxic stress response and the endoplasmic reticulum (ER) stress response, ultimately culminating in apoptosis (programmed cell death).[10][11][12]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value for this compound is highly dependent on the cell line and the duration of exposure. It is a very potent cytotoxin, with reported IC50 values often in the nanomolar to picomolar range. For example, in some leukemia cell lines, the IC50 can range from 0.0005 to 0.042 µg/mL.[9] See the data table below for more examples.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[13] For long-term storage, it is recommended to keep the stock solution at -20°C. Prepare fresh working dilutions in cell culture medium for each experiment to ensure stability and minimize degradation.

Q4: Can the solvent for this compound affect my experiment?

A4: Yes, the solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at certain concentrations.[1][2][3][4] It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as is present in the highest concentration of this compound. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%.[1]

Q5: Which cytotoxicity assay is best for this compound?

A5: The choice of assay depends on the specific research question.

  • MTT or XTT assays are good for measuring overall metabolic activity, which is a hallmark of cell viability.

  • LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Caspase activity assays can be used to specifically measure apoptosis, which is a known mechanism of this compound-induced cell death.

  • Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.

It is often recommended to use at least two different assays that measure different endpoints to confirm the cytotoxic effects of this compound.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueAssay Duration
Multiple Breast Cancer Cell LinesHuman Breast Cancer0.02-0.05 nMNot Specified
Various Cancer Cell LinesHuman Cancers<0.01 µMNot Specified
H4TGMammalian1.74 nMNot Specified
MDCKCanine Kidney7.68 nMNot Specified
NIH3T3Mouse Embryonic Fibroblast4.32 nMNot Specified
KA31TMammalian3.12 nMNot Specified
Leukemia Cell LinesHuman Leukemia0.0005 - 0.042 µg/mLNot Specified
Soft-tissue Sarcoma CellsHuman Primary Sarcoma7.6 x 10⁻¹⁰ µMNot Specified
High-grade LeiomyosarcomaHuman Leiomyosarcoma8.5 x 10⁻⁸ µMNot Specified

Note: The potency of this compound can be influenced by factors such as cell density and culture conditions. The values presented here are for comparative purposes.[9][13][14]

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Appropriate cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Materials:

    • This compound

    • LDH cytotoxicity assay kit (commercially available)

    • 96-well plates

    • Appropriate cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and controls as described for the MTT assay.

    • Incubate for the desired period.

    • Following the manufacturer's instructions, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Cytotoxicity Assays start Experiment Start issue Problem Encountered (e.g., High Variability, Inconsistent IC50) start->issue check_seeding Check Cell Seeding Protocol issue->check_seeding Is cell distribution uneven? check_pipetting Verify Pipetting Technique & Calibration issue->check_pipetting Are there pipetting inconsistencies? check_reagents Assess Reagent Stability & Concentration issue->check_reagents Are reagents fresh and correct? check_controls Review Experimental Controls (Vehicle, Positive, Negative) issue->check_controls Are controls behaving as expected? optimize_assay Optimize Assay Parameters (Cell Density, Incubation Time) check_seeding->optimize_assay check_pipetting->optimize_assay check_reagents->optimize_assay check_controls->optimize_assay resolve Problem Resolved optimize_assay->resolve

Caption: A flowchart for troubleshooting common issues in this compound cytotoxicity assays.

RoridinE_Signaling_Pathway This compound-Induced Apoptosis Pathways cluster_ribosome Ribosome cluster_stress Stress Response cluster_apoptosis Apoptosis Cascade RoridinE This compound Ribosome 60S Ribosomal Subunit RoridinE->Ribosome binds ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress ERStress Endoplasmic Reticulum (ER) Stress ProteinSynthesis->ERStress MAPKs JNK/p38 MAPK Activation RibotoxicStress->MAPKs UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) ERStress->UPR Mitochondria Mitochondrial Dysfunction (Bax/Bcl-2 ratio ↑) MAPKs->Mitochondria UPR->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Experimental_Workflow General Workflow for this compound Cytotoxicity Assay start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells adherence 2. Allow Cells to Adhere (Overnight) seed_cells->adherence roridin_treatment 3. Treat with this compound Dilutions adherence->roridin_treatment incubation 4. Incubate (24-72 hours) roridin_treatment->incubation assay_reagent 5. Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubation->assay_reagent read_plate 6. Incubate & Read Plate assay_reagent->read_plate data_analysis 7. Data Analysis (Calculate % Viability, IC50) read_plate->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Roridin E Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Roridin E to prevent its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[1][] When stored under these conditions, it is stable for at least four years.[1]

Q2: How should I store this compound in solution?

If you need to prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as ethanol, methanol, or DMSO.[1][] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but it is crucial to perform a stability test to confirm.

Q3: Is this compound sensitive to light or air?

Trichothecene mycotoxins, including this compound, are generally stable when exposed to air and light.[3] However, as a best practice for all sensitive chemical compounds, it is recommended to store them in tightly sealed containers, protected from light.

Q4: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q5: What are the likely degradation pathways for this compound?

The specific degradation pathways for this compound under various storage conditions are not extensively documented in publicly available literature. However, based on the structure of trichothecenes, potential degradation mechanisms include hydrolysis of the macrocyclic ester linkages and modification or opening of the 12,13-epoxide ring, which is crucial for its biological activity.[4] De-epoxidation is a known detoxification pathway for trichothecenes.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution due to improper storage.1. Prepare a fresh stock solution from solid this compound.2. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles.3. Re-evaluate the stability of your stock solution using an appropriate analytical method (see Experimental Protocols).
Loss of biological activity Degradation of the active compound.1. Verify the purity of your this compound standard using HPLC or LC-MS.2. If degradation is confirmed, obtain a new batch of the compound.3. Review your storage and handling procedures to prevent future degradation.
Appearance of unknown peaks in analytical chromatogram Presence of degradation products.1. Attempt to identify the degradation products using LC-MS or other suitable analytical techniques.2. If significant degradation has occurred, discard the stock solution and prepare a fresh one.3. Consider if any components of your solvent or storage container could be reacting with this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Expected Stability Container Additional Notes
Solid -20°C[1][]≥ 4 years[1]Tightly sealed vial, protected from lightThis is the preferred method for long-term storage.
Solution -20°CDependent on solvent and concentration (requires validation)Tightly sealed vials (glass or polypropylene)Aliquot to avoid repeated freeze-thaw cycles.
Table 2: Solubility of this compound
Solvent Solubility Reference
EthanolSoluble[1]
MethanolSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble (1 mg/ml)[]

Experimental Protocols

Protocol 1: Stability Testing of this compound Stock Solution

Objective: To determine the stability of a this compound stock solution under specific storage conditions.

Materials:

  • This compound solid

  • HPLC-grade solvent (e.g., ethanol, DMSO)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis.

    • Analyze the diluted sample by HPLC or LC-MS to determine the initial peak area and purity of this compound. This will serve as the baseline (T=0).

  • Storage:

    • Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute and analyze the sample using the same analytical method as in step 2.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at T=0.

    • Calculate the percentage of this compound remaining.

    • Monitor for the appearance and increase of any new peaks, which may indicate degradation products.

    • A common threshold for stability is the time at which the concentration of the parent compound decreases by 10%.

Mandatory Visualizations

Caption: Workflow for proper storage and handling of this compound.

Roridin_E_Troubleshooting start Inconsistent Experimental Results or Suspected Degradation check_storage Were storage conditions optimal? (-20°C, protected from light, minimal freeze-thaw) start->check_storage improper_storage Correct storage procedures. Prepare fresh stock solution. check_storage->improper_storage No analytical_check Perform analytical check (HPLC/LC-MS) on stock solution check_storage->analytical_check Yes improper_storage->start degradation_confirmed Degradation confirmed? (Reduced parent peak, new peaks) analytical_check->degradation_confirmed no_degradation No degradation detected. Investigate other experimental variables. degradation_confirmed->no_degradation No discard_solution Discard old stock solution. Prepare fresh stock from solid. degradation_confirmed->discard_solution Yes revalidate Re-validate experimental results with fresh solution. discard_solution->revalidate

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Roridin E Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low purity of isolated Roridin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a macrocyclic trichothecene mycotoxin produced by various fungi, such as species of Myrothecium and Fusarium.[1] Its purity is critical for accurate in vitro and in vivo studies, as impurities can lead to erroneous results and misinterpretation of its biological activity. For drug development professionals, high purity is a regulatory requirement to ensure safety and efficacy.

Q2: What are the common sources of this compound for isolation?

This compound is naturally produced by several fungal species, most notably from the genera Fusarium and Myrothecium.[1] These fungi can be cultured in the laboratory on substrates like rice or in liquid media to produce this compound for extraction and purification.

Q3: What are the typical impurities found in crude this compound extracts?

Impurities in crude this compound extracts can be broadly categorized as:

  • Structurally Related Trichothecenes: Other mycotoxins produced by the same fungus, such as Roridin A, this compound acetate, Verrucarin L acetate, and Verrucarin J.[2][3]

  • Fungal Pigments: Polyketide pigments like aurofusarin, bikaverin, and fusarubins are common in Fusarium species and can co-extract with this compound.[4][5] These often impart a yellow, orange, or red color to the extract.

  • Lipids and Fatty Acids: Fungal cultures produce a variety of lipids and fatty acids that are often co-extracted, especially with less polar solvents.

  • Degradation Products: this compound can be sensitive to certain conditions. For instance, the epoxide ring, crucial for its bioactivity, can be opened under acidic or basic conditions. The double bond in the macrocyclic ring is also susceptible to oxidation.[1]

Q4: How stable is this compound during the purification process?

This compound is a relatively stable compound. Commercially available this compound is reported to be stable for at least four years when stored at -20°C.[6] However, prolonged exposure to harsh pH conditions (strong acids or bases) or high temperatures should be avoided to prevent degradation. It is advisable to work at room temperature or below during purification steps.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Silica Gel Chromatography Issues

Problem: this compound is not separating from other colored impurities (pigments).

  • Possible Cause: The solvent system is not optimized for the separation of this compound from more polar or nonpolar pigments.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system should give this compound an Rf value of approximately 0.3-0.4.

    • Solvent Polarity Adjustment: If this compound and the pigment are moving together at a high Rf, the solvent system is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane-ethyl acetate system). If they are stuck at the baseline, the system is not polar enough; increase the proportion of the polar solvent.

    • Try Different Solvents: If adjusting polarity doesn't work, try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider trying a dichloromethane/methanol system.

Problem: this compound elutes as a broad band, leading to low purity in collected fractions.

  • Possible Cause 1: Poor column packing.

  • Solution:

    • Slurry Packing: For trichothecenes, slurry packing is generally preferred over dry packing as it minimizes the generation of heat and reduces the chance of air bubbles and cracking of the stationary phase.[7][8] Prepare a slurry of the silica gel in the initial, least polar solvent of your gradient and pour it into the column.

  • Possible Cause 2: Sample overloading.

  • Solution:

    • Adhere to Loading Ratios: As a general rule, for a moderately difficult separation, the amount of crude extract loaded should be about 1-2% of the weight of the silica gel. For a 100g silica gel column, this would be 1-2g of crude extract.

    • Dry Loading for Poorly Soluble Samples: If the crude extract is not very soluble in the initial mobile phase, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the extract in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Reverse-Phase HPLC (RP-HPLC) Issues

Problem: this compound peak is tailing.

  • Possible Cause 1: Secondary interactions with residual silanols on the C18 column.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to both the aqueous and organic phases of your mobile phase. This will protonate any free silanols on the stationary phase, reducing their interaction with this compound.

  • Possible Cause 2: Column overload.

  • Solution:

    • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. Dilute the sample and reinject.

  • Possible Cause 3: Column contamination or degradation.

  • Solution:

    • Column Washing: Flush the column with a strong solvent, such as isopropanol or a high percentage of acetonitrile, to remove strongly retained impurities. If the problem persists, the column may need to be replaced.

Problem: Retention time of the this compound peak is shifting between runs.

  • Possible Cause 1: Inadequate column equilibration.

  • Solution:

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time (e.g., 5-10 column volumes) may be necessary.

  • Possible Cause 2: Changes in mobile phase composition.

  • Solution:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily. Over time, volatile organic solvents can evaporate, changing the composition of the mobile phase.

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.

  • Possible Cause 3: Fluctuations in column temperature.

  • Solution:

    • Use a Column Oven: Maintain a constant column temperature using a column oven. Even small changes in ambient temperature can affect retention times.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture
  • Culture Growth: Grow the this compound-producing fungal strain (e.g., Myrothecium roridum) on a suitable solid substrate (e.g., rice) or in a liquid medium until sufficient biomass and secondary metabolite production are achieved.

  • Extraction:

    • Harvest the fungal biomass and substrate.

    • Macerate the material in a blender.

    • Extract the macerated material three times with acetonitrile or a mixture of acetonitrile and water (e.g., 84:16 v/v).

    • Combine the extracts and filter to remove solid debris.

  • Solvent Partitioning:

    • Evaporate the acetonitrile under reduced pressure.

    • Partition the remaining aqueous phase with a nonpolar solvent like hexane to remove lipids and other nonpolar impurities. Discard the hexane layer.

    • Extract the aqueous phase three times with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract this compound and other trichothecenes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Crude Extract Preparation:

    • Filter off the sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A common starting point for trichothecenes is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter and length for the amount of crude extract.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Begin elution with the least polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

    • Collect fractions and monitor the elution of this compound and impurities using TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Protocol 3: Final Purification by Preparative RP-HPLC
  • Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution Program:

    • Develop a gradient based on analytical HPLC. A typical gradient might be:

      • 0-5 min: 40% B

      • 5-35 min: 40% to 70% B

      • 35-40 min: 70% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 40% B

      • 50-60 min: 40% B (equilibration)

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: Monitor the elution at a suitable wavelength for this compound (e.g., 220 nm or 262 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Final Product:

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₃₈O₈
Molar Mass514.6 g/mol
AppearanceWhite solid
SolubilitySoluble in ethanol and methanol

Table 2: Typical Chromatographic Conditions for this compound Analysis

ParameterSilica Gel Column ChromatographyRP-HPLC
Stationary Phase Silica gel (230-400 mesh)C18 (5 µm)
Mobile Phase Gradient of Hexane:Ethyl Acetate or Dichloromethane:MethanolGradient of Water (0.1% Formic Acid):Acetonitrile (0.1% Formic Acid)
Detection TLC with UV visualizationUV at 220 nm or 262 nm

Visualizations

experimental_workflow start Fungal Culture (e.g., on rice) extraction Extraction (Acetonitrile) start->extraction partitioning Solvent Partitioning (Hexane/Dichloromethane) extraction->partitioning crude_extract Crude Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions This compound containing fractions silica_gel->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc pure_roridin_e Pure this compound (>98%) prep_hplc->pure_roridin_e purity_analysis Purity Analysis (Analytical HPLC, MS, NMR) pure_roridin_e->purity_analysis end Final Product purity_analysis->end

Caption: Experimental workflow for the isolation and purification of this compound.

UPR_pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus RoridinE This compound Ribosome Ribosome RoridinE->Ribosome binds ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition UnfoldedProteins Accumulation of Unfolded Proteins ProteinSynthInhibition->UnfoldedProteins leads to BiP BiP/GRP78 UnfoldedProteins->BiP sequesters PERK_inactive PERK UnfoldedProteins->PERK_inactive activates IRE1_inactive IRE1 UnfoldedProteins->IRE1_inactive activates ATF6_inactive ATF6 UnfoldedProteins->ATF6_inactive activates BiP->PERK_inactive inhibits BiP->IRE1_inactive inhibits BiP->ATF6_inactive inhibits PERK_active PERK (active) PERK_inactive->PERK_active IRE1_active IRE1 (active) IRE1_inactive->IRE1_active ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved translocates to Golgi & is cleaved eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_u XBP1 mRNA (unspliced) IRE1_active->XBP1_u splices eIF2a_p p-eIF2α eIF2a->eIF2a_p phosphorylates eIF2a_p->ProteinSynthInhibition enhances ATF4 ATF4 eIF2a_p->ATF4 preferential translation CHOP CHOP ATF4->CHOP induces XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s splices ER_Chaperones ER Chaperones (e.g., BiP) XBP1_s->ER_Chaperones upregulates ERAD ERAD Components XBP1_s->ERAD upregulates ATF6_cleaved->ER_Chaperones upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: this compound-induced Unfolded Protein Response (UPR) signaling pathway.

References

Technical Support Center: Enhancing the Anticancer Activity of Roridin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the anticancer activity of Roridin E.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anticancer activity?

This compound, a macrocyclic trichothecene mycotoxin, primarily exerts its potent anticancer effects by inhibiting protein synthesis.[1] It binds to the 60S ribosomal subunit, thereby interfering with peptidyl transferase activity and halting polypeptide chain elongation. Additionally, recent studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells through the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1] This multi-faceted mechanism contributes to its high cytotoxicity against various cancer cell lines.

Q2: this compound is highly cytotoxic. How can I improve its selectivity for cancer cells over normal cells?

This is a critical challenge in the therapeutic development of this compound. Two main strategies are being explored:

  • Structural Modification: The cytotoxicity of this compound is highly sensitive to its chemical structure. For instance, hydroxylation at certain positions on the macrocyclic ring can significantly reduce its cytotoxic potency. This suggests that targeted modifications could potentially create analogues with a better therapeutic index. The goal is to retain the core pharmacophore responsible for anticancer activity while altering moieties that contribute to off-target toxicity.

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles (e.g., PLGA), can enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on cancer cells, thereby minimizing exposure to healthy tissues.

Q3: Can this compound be used in combination with other chemotherapy agents?

While specific synergistic studies with this compound are limited, the principle of combination therapy is a promising approach to enhance its anticancer efficacy and overcome potential drug resistance. Combining this compound with a chemotherapeutic agent that has a different mechanism of action could lead to synergistic or additive effects. For example, combining a protein synthesis inhibitor like this compound with a DNA-damaging agent (e.g., doxorubicin) or a microtubule inhibitor could target multiple critical pathways in cancer cells simultaneously. However, careful dose-response studies are essential to determine optimal, non-toxic concentrations for combination therapies. While direct data on this compound is scarce, studies on other natural compounds like Oridonin have shown synergistic effects with doxorubicin in breast cancer cells.[2]

Q4: What are the key challenges I might face when working with this compound in vitro?

  • High Cytotoxicity and Low IC50 Values: this compound is potent, with IC50 values often in the nanomolar or even picomolar range. This requires careful handling, precise dilutions, and sensitive assays to obtain reproducible results.

  • Solubility: this compound is a lipophilic molecule with poor water solubility. This can lead to precipitation in aqueous culture media. Using a suitable organic solvent (e.g., DMSO) for stock solutions and ensuring the final solvent concentration in the culture medium is low and consistent across experiments is crucial.

  • Stability: As a complex macrocyclic lactone, this compound may be susceptible to degradation under certain conditions (e.g., extreme pH, prolonged exposure to light). Proper storage of stock solutions (e.g., at -20°C or -80°C, protected from light) is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Assay (e.g., MTT, XTT) Results
Possible Cause Troubleshooting Step
Poor Solubility of this compound - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into culture medium, ensure vigorous mixing and that the final DMSO concentration is below 0.5% (or a concentration confirmed to be non-toxic to your cell line). - Visually inspect for precipitation in the final treatment medium under a microscope.
Cell Seeding Density Variation - Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during treatment. - Use a consistent cell counting method and perform cell counts in triplicate.
Inaccurate Drug Concentration - Use calibrated pipettes for serial dilutions. - Prepare fresh dilutions from the stock solution for each experiment. - Verify the purity and concentration of your this compound stock periodically.
Contamination - Regularly test cell cultures for mycoplasma contamination. - Use sterile techniques and filtered solutions.
Issue 2: Difficulty in Preparing Stable this compound-Loaded Nanoparticles
Possible Cause Troubleshooting Step
Low Encapsulation Efficiency - Optimize the drug-to-lipid/polymer ratio. - For liposomes, try different preparation methods (e.g., thin-film hydration followed by sonication or extrusion). - For polymeric nanoparticles, experiment with different solvent evaporation or nanoprecipitation techniques.
Particle Aggregation - Ensure the zeta potential of the nanoparticles is sufficiently high (typically > ±20 mV) for electrostatic stabilization. - Include a stabilizer (e.g., PEGylated lipids in liposomes, PVA in PLGA nanoparticles) in the formulation. - Optimize the sonication or homogenization parameters to achieve a uniform particle size distribution.
Poor Drug Retention (Burst Release) - For liposomes, use lipids with a higher phase transition temperature (Tm) to create a more rigid bilayer. - For polymeric nanoparticles, select a polymer with a slower degradation rate. - Consider incorporating cholesterol into liposomal formulations to increase membrane stability.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its Analogues against Various Cancer Cell Lines

CompoundCancer Cell LineAssayIC50
This compoundHuman Breast Cancer CellsNot Specified0.002 mg/L
This compoundLeukemia CellsNot Specified0.0005 - 0.042 µg/mL
This compoundB16 Mouse MelanomaNot SpecifiedDose-dependent inhibition
16-hydroxythis compoundHigh-grade LeiomyosarcomaNot Specified8.5 x 10⁻⁸ µM
This compoundSoft-tissue SarcomaNot Specified7.6 x 10⁻¹⁰ µM
12'-Hydroxythis compoundHL-60Not Specified>1000-fold less cytotoxic than this compound

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol provides a general method for encapsulating the hydrophobic drug this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, PC, and Chol in a 2:1 (v/v) mixture of chloroform:methanol in a round-bottom flask. A common molar ratio for PC:Chol is 2:1. The amount of this compound should be optimized based on the desired drug loading.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS will determine the final lipid concentration.

    • This process will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Submerge the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear. Alternatively, use a probe sonicator, being careful to avoid overheating.

    • Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). This method provides better control over the final liposome size.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating this compound within a biodegradable polymer matrix.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and PLGA in DCM to form a clear organic solution.

  • Emulsification:

    • Add the organic phase to an aqueous PVA solution in a dropwise manner while sonicating or homogenizing at high speed. This will form an oil-in-water (o/w) emulsion.

    • The sonication/homogenization time and power should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for several hours (e.g., 4-12 hours) at room temperature to allow the DCM to evaporate. This will lead to the precipitation of PLGA nanoparticles with encapsulated this compound.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation at high speed (e.g., >15,000 x g).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated drug. Repeat the washing step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried (lyophilized) to obtain a dry powder.

Visualizations

Roridin_E_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound Ribosome Ribosome This compound->Ribosome Inhibition of Protein Synthesis Mitochondria Mitochondria This compound->Mitochondria Induces ROS Production ER Stress ER Stress Ribosome->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Unfolded Protein Response ROS ROS Mitochondria->ROS Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release ROS->ER Stress Caspase Activation Caspase Activation UPR Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cytochrome c release->Caspase Activation

Caption: this compound-induced apoptosis signaling pathway.

Nanoparticle_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery cluster_action Action This compound This compound Encapsulation Encapsulation This compound->Encapsulation Lipids/Polymers Lipids/Polymers Lipids/Polymers->Encapsulation This compound-Loaded\nNanoparticle This compound-Loaded Nanoparticle Encapsulation->this compound-Loaded\nNanoparticle Systemic\nAdministration Systemic Administration This compound-Loaded\nNanoparticle->Systemic\nAdministration Tumor Accumulation (EPR Effect) Tumor Accumulation (EPR Effect) Systemic\nAdministration->Tumor Accumulation (EPR Effect) Cellular Uptake Cellular Uptake Tumor Accumulation (EPR Effect)->Cellular Uptake Intracellular\nDrug Release Intracellular Drug Release Cellular Uptake->Intracellular\nDrug Release Enhanced Anticancer\nActivity Enhanced Anticancer Activity Intracellular\nDrug Release->Enhanced Anticancer\nActivity

Caption: Workflow for nanoparticle-mediated delivery of this compound.

References

Technical Support Center: Roridin E Production by Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Roridin E production in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What are the primary fungal species known to produce this compound?

A1: this compound is a macrocyclic trichothecene mycotoxin primarily produced by species within the genera Myrothecium, Fusarium, and Stachybotrys.[1] Notably, Myrothecium roridum and Myrothecium verrucaria are well-documented producers.[2][3]

Q2: What are the key environmental factors influencing this compound production?

A2: The production of this compound, like many fungal secondary metabolites, is significantly influenced by a variety of environmental factors. These include:

  • Temperature: Most fungi that produce mycotoxins have an optimal temperature range for growth and toxin production, generally between 25 and 30°C.[4][5]

  • pH: The pH of the culture medium is a critical regulator of trichothecene biosynthesis. An acidic environment, often around pH 4.0, has been found to be optimal for this compound production in some species.[6]

  • Water Activity & Humidity: High water activity and relative humidity (88-95%) are generally favorable for fungal growth and subsequent mycotoxin production.[4][5]

  • Aeration & Agitation: In submerged cultures, the agitation speed affects nutrient distribution and oxygen availability, thereby influencing mycelial growth and this compound yield. An optimal agitation speed needs to be determined for each specific fermentation setup.

  • Light: Incubation in continuous darkness has been shown to result in higher concentrations of macrocyclic trichothecenes in some cases.[2]

Q3: How do nutrient sources in the culture medium affect this compound production?

A3: The composition of the culture medium, particularly the carbon and nitrogen sources, plays a crucial role in regulating this compound biosynthesis.

  • Carbon Source: The type and concentration of the carbon source can significantly impact mycotoxin production. Higher carbon content in the media has often been associated with higher levels of macrocyclic trichothecenes.[2]

  • Nitrogen Source: The nature of the nitrogen source (e.g., ammonium nitrate, potassium nitrate, ammonium sulfate) can influence both fungal growth (sporulation) and mycotoxin accumulation. The biosynthesis of these mycotoxins may be independent of sporulation, allowing for the manipulation of nutrient sources to optimize for either biomass or this compound production.[2]

Troubleshooting Guides

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Verify and optimize key culture parameters. Refer to the quantitative data in Table 1 for recommended ranges. Systematically test different pH levels, temperatures, and agitation speeds to identify the optimal conditions for your specific fungal strain and fermentation system.
Inappropriate Nutrient Composition Experiment with different carbon and nitrogen sources. A higher carbon-to-nitrogen ratio can sometimes enhance secondary metabolite production. Try various complex and defined media to find the most suitable one for your fungus.[2]
Incorrect Incubation Time Perform a time-course experiment to determine the optimal incubation period for this compound production. The peak of production can vary significantly between different fungal species and strains.
Strain Degeneration Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to go back to a cryopreserved stock culture.
Extraction Inefficiency Ensure that the chosen solvent and extraction method are appropriate for this compound. Ethyl acetate is a commonly used solvent for extraction from the fermentation broth.[7] Refer to the detailed extraction protocol provided below.
Issue 2: Culture Contamination
Possible Cause Troubleshooting Step
Inadequate Sterilization Ensure all media, glassware, and bioreactors are properly sterilized. Autoclave at 121°C for at least 15-20 minutes. For heat-sensitive components, use appropriate filtration or chemical sterilization methods.
Contaminated Inoculum Use a pure, single-spore isolate for inoculation. Visually inspect the inoculum culture for any signs of contamination before use.
Non-sterile Technique Maintain strict aseptic techniques during all manipulations, including media preparation, inoculation, and sampling. Work in a laminar flow hood whenever possible.
Environmental Contamination Ensure the fermentation area is clean and has controlled air quality to minimize airborne contaminants.
Issue 3: Difficulty in Scaling Up Production
Possible Cause Troubleshooting Step
Poor Mass Transfer As the fermentation volume increases, maintaining adequate oxygen and nutrient transfer becomes challenging. Optimize agitation and aeration rates for the larger bioreactor to ensure homogeneity.[8]
Shear Stress High agitation speeds in large bioreactors can cause shear stress, damaging fungal mycelia and affecting their morphology and productivity. Gradually increase agitation and monitor mycelial morphology.[8]
pH and Temperature Gradients In large vessels, pH and temperature gradients can develop, leading to suboptimal conditions in parts of the reactor. Ensure proper mixing and use multiple sensors to monitor conditions throughout the bioreactor.[8]

Quantitative Data Summary

Table 1: Optimized Submerged Culture Conditions for this compound Production by Podostroma cornu-damae

ParameterOptimized ValueThis compound Content (mg/L)
Initial pH 4.040.26
Incubation Time (days) 12.9040.26
Agitation Speed (rpm) 63.0340.26

Data from a study optimizing submerged culture conditions using response surface methodology.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol provides a general guideline for the submerged fermentation of Myrothecium sp. for this compound production. Optimization will be required for specific strains and equipment.

  • Inoculum Preparation:

    • Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by adding sterile distilled water containing 0.05% (v/v) Tween 80 to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the production medium (e.g., Potato Dextrose Broth - PDB).

    • Dispense the medium into fermentation flasks or a bioreactor and sterilize by autoclaving.

    • After cooling to room temperature, inoculate the medium with the spore suspension to a final concentration of 1-5% (v/v).

    • Incubate the culture under optimized conditions (e.g., 25°C, pH 4.0, 150 rpm) for the predetermined optimal duration (e.g., 14 days).[7]

  • Harvesting:

    • Separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter.

    • The broth and the mycelium can be extracted separately to determine the distribution of this compound.

Protocol 2: Extraction of this compound

This protocol describes a liquid-liquid extraction method for recovering this compound from the culture broth.

  • Solvent Extraction:

    • To the collected culture broth, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel for 10-15 minutes.

    • Allow the layers to separate, and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[7]

  • Drying and Concentration:

    • Combine the ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[7]

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or high-speed countercurrent chromatography (HSCCC) to obtain pure this compound.[7]

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.

  • Sample Preparation:

    • Dissolve the dried crude extract or purified sample in a known volume of HPLC-grade methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a gradient from 40% acetonitrile to 100% acetonitrile over 20-30 minutes. The exact gradient will need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at 260 nm.[9]

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at several concentrations.

    • Inject the standards and the sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Visualizations

Roridin_E_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Fungal Strain Selection Fungal Strain Selection Inoculum Development Inoculum Development Fungal Strain Selection->Inoculum Development Submerged Fermentation Submerged Fermentation Inoculum Development->Submerged Fermentation Medium Preparation Medium Preparation Medium Preparation->Submerged Fermentation Harvesting Harvesting Submerged Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Analysis (HPLC) Analysis (HPLC) Extraction->Analysis (HPLC) Purification->Analysis (HPLC)

Caption: Experimental workflow for this compound production.

Roridin_E_Biosynthesis Farnesyl Pyrophosphate Farnesyl Pyrophosphate Trichodiene Trichodiene Farnesyl Pyrophosphate->Trichodiene TRI5 Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol TRI4 12,13-Epoxytrichothec-9-ene (EPT) 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->12,13-Epoxytrichothec-9-ene (EPT) Verrucarol Verrucarol 12,13-Epoxytrichothec-9-ene (EPT)->Verrucarol Hydroxylations Macrocyclic Ring Formation Macrocyclic Ring Formation Verrucarol->Macrocyclic Ring Formation TRI24, Acyltransferases This compound This compound Macrocyclic Ring Formation->this compound

Caption: Simplified this compound biosynthetic pathway.

Trichothecene_Regulation cluster_0 Environmental Signals cluster_1 Signaling Pathways cluster_2 Regulatory Genes cluster_3 Biosynthesis Nutrient Limitation Nutrient Limitation MAPK Pathway MAPK Pathway Nutrient Limitation->MAPK Pathway pH Stress pH Stress pH Stress->MAPK Pathway Oxidative Stress Oxidative Stress cAMP Pathway cAMP Pathway Oxidative Stress->cAMP Pathway TRI6/TRI10 TRI6/TRI10 MAPK Pathway->TRI6/TRI10 cAMP Pathway->TRI6/TRI10 Trichothecene Production Trichothecene Production TRI6/TRI10->Trichothecene Production

Caption: Regulation of trichothecene biosynthesis.

References

Roridin E Technical Support Center: Troubleshooting Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roridin E, a potent macrocyclic trichothecene mycotoxin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. It is crucial to use the same cell line, passage number, and maintain consistent cell health and density.

  • Solvent and Dilution Inaccuracies: this compound is soluble in ethanol, methanol, and DMSO.[1] Ensure the stock solution is fully dissolved and perform serial dilutions accurately. Even minor pipetting errors can lead to significant concentration differences.

  • Inconsistent Incubation Times: The duration of cell exposure to this compound will directly impact cytotoxicity. Adhere strictly to the predetermined incubation time in your protocol.

  • Assay Method: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the outcome. Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity). Ensure you are using a consistent assay method.

  • Reagent Quality and Stability: Use high-purity this compound. While stable for at least four years when stored at -20°C, improper storage or frequent freeze-thaw cycles of stock solutions can degrade the compound.[2]

Q2: I am observing unexpected or no apoptotic effects of this compound in my experiments. What should I check?

A2: If you are not observing the expected apoptotic effects, consider the following:

  • Sub-optimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. Refer to the IC50 values in Table 1 to determine an appropriate concentration range for your experiments.

  • Insufficient Incubation Time: Apoptosis is a time-dependent process. You may need to perform a time-course experiment to determine the optimal incubation period for observing apoptotic markers.

  • Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as this can affect their response to stimuli.

  • Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect early apoptotic events. Consider using a combination of assays, such as Annexin V staining for early apoptosis and a caspase activity assay for later stages.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the potency and stability of this compound.

  • Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol at a concentration of 1 mg/ml.[1]

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of this compound in a fume hood, taking appropriate safety precautions as it is highly toxic.

    • Add the chosen solvent (e.g., DMSO) to the desired concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] this compound is stable for at least four years under these conditions.[2]

Quantitative Data Summary

The cytotoxic effects of this compound can vary significantly depending on the cell line. The following table summarizes reported IC50 values for this compound across various cancer cell lines.

Cell LineCancer TypeIC50 Value
Human Breast Cancer Cells (general)Breast Cancer0.002 mg/L
Multiple Breast Cancer Cell LinesBreast Cancer0.02-0.05 nM[2]
Leukemia Cells (strain dependent)Leukemia0.0005 - 0.042 µg/mL[3]
H4TG, MDCK, NIH3T3, KA31TVarious Mammalian1.74-7.68 nM[2]
Panel of other cancer cell linesVarious Cancers<0.01 µM[2]

Table 1: Comparative IC50 Values of this compound in Different Cell Lines.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the predetermined incubation time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound is known to inhibit protein synthesis, which can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), causing ER stress. This activates the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis. The key players in this pathway are the ER stress sensors IRE1, PERK, and ATF6.

RoridinE_Apoptosis_Pathway RoridinE This compound Ribosome Ribosome RoridinE->Ribosome inhibits ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition ER_Stress Endoplasmic Reticulum (ER) Stress ProteinSynthInhibition->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices mRNA ATF6n ATF6 (active) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Bax Bax CHOP->Bax upregulate XBP1s->Bax upregulate ATF6n->Bax upregulate Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via ER stress and the UPR pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound in a laboratory setting.

RoridinE_Workflow Start Start StockPrep Prepare this compound Stock Solution Start->StockPrep CellCulture Culture and Seed Cells Start->CellCulture Treatment Treat Cells with This compound Dilutions StockPrep->Treatment CellCulture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cytotoxicity or Apoptosis Assay Incubation->Assay DataCollection Collect Data (e.g., Absorbance, Fluorescence) Assay->DataCollection Analysis Analyze Data and Determine IC50/Apoptosis Rate DataCollection->Analysis End End Analysis->End

Caption: Standard workflow for this compound in vitro experiments.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during this compound experiments.

Troubleshooting_Logic Problem Inconsistent or Unexpected Results CheckReagents Check Reagent Preparation & Storage Problem->CheckReagents CheckCells Verify Cell Health & Density Problem->CheckCells CheckProtocol Review Experimental Protocol Problem->CheckProtocol ReagentOK Reagents OK? CheckReagents->ReagentOK CellsOK Cells OK? CheckCells->CellsOK ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK ReagentOK->CellsOK Yes RemakeReagents Remake Stock & Dilutions ReagentOK->RemakeReagents No CellsOK->ProtocolOK Yes AdjustCells Adjust Cell Seeding & Passage Number CellsOK->AdjustCells No StandardizeProtocol Standardize Pipetting, Timing, & Assay ProtocolOK->StandardizeProtocol No Consult Consult Literature & Support ProtocolOK->Consult Yes RemakeReagents->Problem AdjustCells->Problem StandardizeProtocol->Problem

Caption: A logical guide for troubleshooting this compound experiments.

References

Technical Support Center: Roridin E Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roridin E detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by LC-MS/MS?

A1: The most prevalent challenges in this compound analysis by LC-MS/MS include low signal intensity, matrix effects leading to ion suppression or enhancement, poor peak shape, and instrument contamination.[1][2] this compound, as a macrocyclic trichothecene, can be particularly susceptible to these issues due to its complex structure and potential for interaction with sample matrix components.[3]

Q2: I am not detecting a signal for this compound. What are the potential causes?

A2: Several factors could lead to a complete lack of this compound signal:

  • Improper Mass Spectrometer Settings: Ensure the correct precursor and product ions are being monitored. This compound commonly forms adducts, so monitoring for these, in addition to the protonated molecule, is crucial.

  • Sample Degradation: this compound may be unstable under certain pH or temperature conditions during sample preparation and storage.

  • Inefficient Extraction: The extraction solvent and method may not be suitable for releasing this compound from the sample matrix.

  • Severe Ion Suppression: Components in your sample matrix may be completely preventing the ionization of this compound.[1]

  • Instrument Malfunction: Check for common instrument issues such as a clogged spray needle, leaks, or detector failure.

Q3: My this compound signal is weak. How can I improve it?

A3: To enhance a weak this compound signal, consider the following:

  • Optimize Ionization Source Parameters: Adjust settings like spray voltage, gas flows, and source temperature to improve ionization efficiency.

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE) or immunoaffinity column cleanup, to remove interfering matrix components.[1][2][4]

  • Increase Sample Concentration: If possible, concentrate your sample extract before analysis.

  • Check for Adduct Formation: this compound can form various adducts (e.g., with sodium, ammonium).[5] Targeting these adducts in your MS method can sometimes provide a stronger signal than the protonated molecule.

Q4: What are matrix effects and how can I mitigate them for this compound analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal.[1][2] For this compound, which is often analyzed in complex matrices like grain or biological fluids, matrix effects can be significant.[3]

To mitigate matrix effects:

  • Effective Sample Cleanup: Use techniques like Solid Phase Extraction (SPE), QuEChERS, or immunoaffinity columns to remove interfering compounds.[1][2][4][6][7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[1]

  • Stable Isotope-Labeled Internal Standard: The use of a ¹³C-labeled this compound internal standard is the most effective way to correct for matrix effects and variations in sample processing.[1]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[2]

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Signal

This guide provides a step-by-step approach to troubleshooting issues with this compound signal intensity.

G start Start: Poor or No this compound Signal ms_settings Verify MS Settings (Precursor/Product Ions, Adducts) start->ms_settings sample_prep Review Sample Preparation (Extraction, Cleanup, Stability) ms_settings->sample_prep instrument_check Perform Instrument Check (Calibration, Leaks, Spray) sample_prep->instrument_check signal_present Signal Present? instrument_check->signal_present optimize_source Optimize Ion Source Parameters signal_present->optimize_source Yes end_bad End: Consult Instrument Specialist signal_present->end_bad No improve_cleanup Improve Sample Cleanup (SPE, Immunoaffinity) optimize_source->improve_cleanup end_good End: Signal Acquired improve_cleanup->end_good G start Start: Inconsistent this compound Results internal_standard Implement Stable Isotope-Labeled Internal Standard start->internal_standard matrix_effects Evaluate Matrix Effects (Post-extraction Spike) internal_standard->matrix_effects sample_homogeneity Ensure Sample Homogeneity matrix_effects->sample_homogeneity autosampler_check Check Autosampler for Carryover sample_homogeneity->autosampler_check issue_resolved Issue Resolved? autosampler_check->issue_resolved matrix_matched_cal Use Matrix-Matched Calibration issue_resolved->matrix_matched_cal No end_good End: Reproducible Results issue_resolved->end_good Yes end_bad End: Further Method Development Needed matrix_matched_cal->end_bad G cluster_UPR Unfolded Protein Response (UPR) RoridinE This compound Ribosome Ribosome Interaction RoridinE->Ribosome ER_Stress Endoplasmic Reticulum (ER) Stress Ribosome->ER_Stress ATF6 ATF6 Pathway ER_Stress->ATF6 PERK PERK Pathway ER_Stress->PERK IRE1 IRE1 Pathway ER_Stress->IRE1 Apoptosis Apoptosis ATF6->Apoptosis PERK->Apoptosis IRE1->Apoptosis

References

Technical Support Center: Strategies for Reducing Roridin E Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Roridin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the cytotoxicity of this potent mycotoxin for specific therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: this compound is a macrocyclic trichothecene mycotoxin that primarily exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the 60S subunit of the eukaryotic ribosome, interfering with the peptidyl transferase center and halting polypeptide chain elongation.[1] Additionally, this compound induces apoptosis through the activation of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR).[2][3] This leads to the activation of pro-apoptotic signaling cascades. The molecule's reactivity, largely attributed to its 12,13-epoxy ring, is a key determinant of its toxicity.[1]

Q2: What are the main strategies to reduce the cytotoxicity of this compound?

A2: The primary strategies to mitigate this compound's toxicity focus on chemical modification, biological detoxification, and advanced formulation techniques.

  • Chemical Modification: Introducing hydroxyl groups at specific positions (e.g., 12'- or 16-position) on the this compound molecule can dramatically decrease its cytotoxicity.[4][5][6] Another effective method is the de-epoxidation of the 12,13-epoxy group, which is crucial for its toxic activity.[1]

  • Biological Detoxification: Certain microorganisms produce enzymes, such as de-epoxidases, that can neutralize the toxicity of trichothecenes like this compound by modifying the epoxy ring.[1]

  • Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or polymeric nanoparticles can alter its pharmacokinetic profile, potentially reducing systemic toxicity while concentrating the therapeutic effect at a target site.[3][7]

Q3: How significant is the reduction in cytotoxicity after chemical modification?

A3: Chemical modifications can lead to a substantial reduction in cytotoxicity. For instance, the introduction of a hydroxyl group at the 12'-position of this compound has been reported to decrease its cytotoxicity by more than 1000-fold in various human cell lines.[4][8] The following table summarizes publicly available data on the comparative cytotoxicity of this compound and its derivatives.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 (µM)Fold Change in Cytotoxicity vs. This compoundReference
This compound Soft-tissue sarcoma7.6 x 10⁻¹⁰-[9]
16-hydroxythis compoundSoft-tissue sarcoma4.6 x 10⁻⁸~60-fold decrease[9]
This compound HL-60Not explicitly stated, but derivative is 1000x less toxic-[4]
12'-Hydroxythis compoundHL-60>1000-fold higher than this compound>1000-fold decrease[4]
This compound THP-1Not explicitly stated, but derivative is 1000x less toxic-[4]
12'-Hydroxythis compoundTHP-1>1000-fold higher than this compound>1000-fold decrease[4]
This compound V79Not explicitly stated, but derivative is 1000x less toxic-[4]
12'-Hydroxythis compoundV79>1000-fold higher than this compound>1000-fold decrease[4]

Troubleshooting Guides

Chemical Modification of this compound

Problem: Low yield of the hydroxylated this compound derivative.

  • Possible Cause 1: Inefficient catalytic activity.

    • Solution: Ensure the catalyst is fresh and used at the optimal concentration. Consider screening different catalysts if the reaction does not proceed as expected.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: Optimize reaction parameters such as temperature, pH, and reaction time. Use a small-scale pilot reaction to test a range of conditions.

  • Possible Cause 3: Degradation of this compound.

    • Solution: this compound can be sensitive to harsh reaction conditions. Employ milder reagents and conditions where possible. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid over-reaction or degradation.

Problem: The purified hydroxylated derivative still exhibits high cytotoxicity.

  • Possible Cause 1: Incomplete purification.

    • Solution: Residual, highly cytotoxic this compound can mask the reduced toxicity of the derivative. Improve the purification method, for instance, by using a multi-step chromatography process. Purity should be confirmed by analytical methods like HPLC and NMR.

  • Possible Cause 2: Incorrect chemical structure.

    • Solution: Confirm the structure of the final product using mass spectrometry and NMR to ensure the hydroxylation occurred at the intended position and that no unexpected side reactions took place.

Enzymatic Detoxification

Problem: Inefficient de-epoxidation of this compound by the enzyme preparation.

  • Possible Cause 1: Low enzyme activity.

    • Solution: Check the storage conditions and age of the enzyme. Ensure the buffer composition, pH, and temperature are optimal for the specific de-epoxidase.

  • Possible Cause 2: Presence of inhibitors.

    • Solution: The crude this compound extract may contain inhibitors of the enzyme. Purify the this compound sample before the enzymatic reaction.

  • Possible Cause 3: Insufficient co-factors.

    • Solution: Some enzymes require specific co-factors for their activity. Ensure that all necessary co-factors are present in the reaction mixture at the correct concentrations.

Formulation in Nanoparticles

Problem: Low encapsulation efficiency of this compound in liposomes or polymeric nanoparticles.

  • Possible Cause 1: Poor solubility of this compound in the chosen organic solvent.

    • Solution: Screen different biocompatible organic solvents to find one that effectively dissolves both the polymer/lipid and this compound.

  • Possible Cause 2: Suboptimal formulation parameters.

    • Solution: Optimize the ratio of this compound to the lipid/polymer. Adjust parameters such as sonication time and energy, or homogenization speed, which can influence encapsulation.

  • Possible Cause 3: Instability of the formulation.

    • Solution: this compound may be leaking from the nanoparticles after formulation. Analyze the stability of the formulation over time at different temperatures. Consider adding stabilizing agents like cholesterol to liposomal formulations.

Problem: Formulated nanoparticles show significant aggregation.

  • Possible Cause 1: Incorrect surface charge.

    • Solution: Measure the zeta potential of the nanoparticles. A zeta potential close to neutral can lead to aggregation. Modify the formulation to achieve a higher absolute zeta potential (e.g., > |20| mV) for better colloidal stability.

  • Possible Cause 2: High concentration of nanoparticles.

    • Solution: Prepare a more dilute suspension of nanoparticles. Aggregation is more likely to occur at higher concentrations.

Cytotoxicity Assays

Problem: Inconsistent or unexpected results in the MTT cytotoxicity assay.

  • Possible Cause 1: Interference of the compound with the MTT reagent.

    • Solution: Some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. Run a control experiment with the compound and MTT in a cell-free medium to check for any direct reaction.

  • Possible Cause 2: Altered metabolic state of cells.

    • Solution: The MTT assay measures mitochondrial reductase activity, which may not always directly correlate with cell viability. A compound might induce a hypermetabolic state before cell death, leading to an initial increase in the MTT signal. Cross-validate your results with a different cytotoxicity assay that measures a different parameter, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).

  • Possible Cause 3: Low cell seeding density or edge effects in the microplate.

    • Solution: Ensure a uniform cell seeding density across all wells. To avoid "edge effects" where cells in the outer wells behave differently, consider not using the outermost wells of the 96-well plate for experimental data.

Key Experimental Protocols

Protocol 1: General Method for Hydroxylation of this compound

This protocol provides a general outline for the microbial or enzymatic hydroxylation of this compound. Specific conditions will need to be optimized for the particular microbial strain or enzyme used.

  • Microorganism/Enzyme Preparation:

    • If using a whole-cell system, cultivate the selected microbial strain (e.g., a species of Bacillus or Streptomyces) under optimal conditions to induce the expression of hydroxylating enzymes.

    • If using an isolated enzyme, prepare a purified or partially purified enzyme solution in a suitable buffer.

  • Reaction Setup:

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a stock solution.

    • In a sterile reaction vessel, combine the microbial culture or enzyme solution with a suitable buffer.

    • Add the this compound stock solution to the reaction mixture to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to inhibit the biological system.

  • Incubation:

    • Incubate the reaction mixture under optimal conditions of temperature, pH, and agitation for a predetermined period.

  • Reaction Monitoring and Termination:

    • Periodically withdraw aliquots from the reaction mixture and analyze by HPLC or TLC to monitor the formation of the hydroxylated product and the disappearance of the this compound substrate.

    • Once the reaction has reached completion or the desired conversion, terminate the reaction by centrifuging and removing the microbial cells or by denaturing the enzyme (e.g., by adding a solvent like acetonitrile or by heat treatment).

  • Purification and Characterization:

    • Extract the hydroxylated product from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product using chromatographic techniques such as column chromatography or preparative HPLC.

    • Confirm the structure of the purified product using mass spectrometry and NMR spectroscopy.

Protocol 2: Liposomal Formulation of this compound (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent or solvent and measuring the concentration of this compound using HPLC.

Protocol 3: Assessment of Cytotoxicity using the MTT Assay
  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its less toxic derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).

    • Add a small volume of the MTT stock solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound induces endoplasmic reticulum (ER) stress, which activates the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Activation of these pathways can ultimately lead to apoptosis if the stress is prolonged or severe.

RoridinE_Apoptosis_Pathway RoridinE This compound Ribosome Ribosome RoridinE->Ribosome binds to ER_Stress Endoplasmic Reticulum (ER) Stress RoridinE->ER_Stress ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition ProteinSynthInhibition->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n translocates to Golgi & is cleaved ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1s->CHOP upregulates ATF6n->CHOP upregulates

Caption: this compound induces ER stress, activating the UPR and leading to apoptosis.

Experimental Workflow for Reducing this compound Cytotoxicity

This workflow outlines the key steps in developing and evaluating a less cytotoxic formulation of this compound.

Workflow start Start: this compound strategy Select Strategy start->strategy chem_mod Chemical Modification (e.g., Hydroxylation) strategy->chem_mod Modification formulation Nanoparticle Formulation (e.g., Liposomes) strategy->formulation Formulation synthesis Synthesis & Purification chem_mod->synthesis form_prep Formulation Preparation formulation->form_prep characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay form_char Formulation Characterization (Size, Zeta, EE%) form_prep->form_char form_char->cytotoxicity_assay evaluation Compare IC50 to This compound cytotoxicity_assay->evaluation success Reduced Cytotoxicity Achieved evaluation->success IC50 Increased troubleshoot Troubleshoot & Re-evaluate evaluation->troubleshoot No Significant Change

Caption: Workflow for developing and testing less toxic this compound derivatives.

Logical Relationship for Troubleshooting MTT Assay Results

This diagram illustrates the decision-making process when encountering unexpected results in an MTT assay.

MTT_Troubleshooting start Unexpected MTT Assay Result check1 Does the compound react with MTT in a cell-free system? start->check1 yes1 Compound interferes with MTT reagent. check1->yes1 Yes no1 No direct interference. check1->no1 No solution1 Use a different cytotoxicity assay (e.g., LDH, Trypan Blue). yes1->solution1 check2 Do results from an apoptosis assay (e.g., Caspase activity) correlate? no1->check2 yes2 Results correlate. check2->yes2 Yes no2 Conflicting results. check2->no2 No solution2 MTT result is likely valid. Proceed with analysis. yes2->solution2 solution3 Compound may be altering cell metabolism without causing immediate cell death. Investigate metabolic effects. no2->solution3

Caption: Troubleshooting logic for unexpected MTT assay outcomes.

References

Validation & Comparative

Roridin E vs. Verrucarin A: A Comparative Guide to Their Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two potent macrocyclic trichothecene mycotoxins, Roridin E and Verrucarin A. Both compounds, primarily produced by fungi of the Myrothecium and Stachybotrys genera, are of significant interest in cancer research due to their potent cytotoxic activities. This document summarizes their performance based on experimental data, outlines the methodologies used in these studies, and visualizes their distinct signaling pathways.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of this compound and Verrucarin A have been evaluated in various cancer cell lines. A key comparative study by Yang et al. (2000) assessed the cytotoxicity of several trichothecenes, including Roridin A (a close structural analog of this compound) and Verrucarin A, in the same experimental setup. The half-maximal inhibitory concentration (IC50) values from this study, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented below.

MycotoxinCell LineAssayIC50 (nM)
Roridin AU937 (Human leukemic)MTT~1
Verrucarin AU937 (Human leukemic)MTT~1

Note: Roridin A is used as a proxy for this compound in this direct comparison due to their structural similarity and the availability of comparative data. Both are potent inhibitors of protein synthesis.

Experimental Protocols

The following sections detail the methodologies commonly employed in the cited studies to assess the cytotoxicity and apoptotic mechanisms of this compound and Verrucarin A.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Verrucarin A. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The medium is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Analysis: Western Blotting

Western blotting is used to detect key proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: After treatment with this compound or Verrucarin A for the desired time, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for each sample.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-p38, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the cytotoxicity of this compound and Verrucarin A.

Signaling Pathways

Roridin_E_Pathway Roridin_E This compound Ribosome Ribosome Roridin_E->Ribosome Inhibits Protein Synthesis ER_Stress Endoplasmic Reticulum (ER) Stress Ribosome->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Caspase_Activation Caspase Activation PERK->Caspase_Activation IRE1->Caspase_Activation ATF6->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Verrucarin_A_Pathway Verrucarin_A Verrucarin A ROS Reactive Oxygen Species (ROS) Production Verrucarin_A->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Akt_inhibition Akt Inhibition ROS->Akt_inhibition NFkB_inhibition NF-κB Inhibition ROS->NFkB_inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation p38_MAPK->Caspase_Activation Akt_inhibition->Caspase_Activation NFkB_inhibition->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Workflow

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Add_Compounds Add this compound or Verrucarin A Incubation1->Add_Compounds Incubation2 Incubate for 24-72 hours Add_Compounds->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Solubilize Solubilize Formazan Incubation3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Roridin E: A Comparative Guide to its Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Roridin E as a kinase inhibitor, offering a comparative analysis against established inhibitors for key receptor tyrosine kinases. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation of this compound for drug discovery and development applications.

Comparative Inhibitory Activity

This compound has demonstrated inhibitory activity against several receptor tyrosine kinases (RTKs) crucial in cellular signaling pathways related to cell growth and proliferation.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Fibroblast Growth Factor Receptor 3 (FGFR3), Insulin-like Growth Factor 1 Receptor (IGF-1R), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Tropomyosin receptor kinase B (TrkB). For comparative purposes, the IC50 values of well-established kinase inhibitors for each respective target are also provided.

Kinase TargetThis compound IC50 (µM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
FGFR3 0.4Erdafitinib3.0[2]
IGF-1R 0.4Linsitinib (OSI-906)35[3][4]
PDGFRβ 1.4Sunitinib (SU 11248)2[1][5][6]
TrkB 1.0Lestaurtinib (CEP-701)2-3[7]

Experimental Protocols

The determination of kinase inhibition by this compound and other compounds can be achieved through various in vitro kinase assay formats. A general protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™, is provided below. This method is widely applicable for the assessment of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific receptor tyrosine kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR3, IGF-1R, PDGFRβ, or TrkB)

  • Fluorescein-labeled poly-GT or specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) and control inhibitors dissolved in DMSO

  • Europium-labeled anti-phosphotyrosine antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of the kinase/substrate mixture in kinase buffer to each well. c. Initiate the kinase reaction by adding 5 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.

  • Detection: a. Stop the kinase reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the europium-labeled anti-phosphotyrosine antibody. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (fluorescein) wavelengths. b. Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by the targeted kinases and a general workflow for the validation of a kinase inhibitor.

G FGFR3 Signaling Pathway FGFR3 FGFR3 RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K PLCG PLCG FGFR3->PLCG STAT STAT FGFR3->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCG->Differentiation STAT->Differentiation

Caption: Simplified FGFR3 signaling cascade.

G IGF-1R Signaling Pathway IGF1R IGF1R IRS IRS IGF1R->IRS SHC SHC IGF1R->SHC PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Overview of the IGF-1R signaling network.

G PDGFRβ Signaling Pathway PDGFRB PDGFRβ RAS RAS PDGFRB->RAS PI3K PI3K PDGFRB->PI3K PLCG PLCγ PDGFRB->PLCG STAT STAT PDGFRB->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration PLCG->Migration STAT->Proliferation

Caption: Key downstream pathways of PDGFRβ.

G TrkB Signaling Pathway TrkB TrkB RAS RAS TrkB->RAS PI3K PI3K TrkB->PI3K PLCG PLCγ TrkB->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT NeuronalSurvival Neuronal Survival AKT->NeuronalSurvival SynapticPlasticity Synaptic Plasticity PLCG->SynapticPlasticity

Caption: TrkB signaling in neuronal function.

G Kinase Inhibitor Validation Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Synthesis /Acquisition B Biochemical Kinase Assay (IC50 Determination) A->B C Kinase Selectivity Profiling B->C D Cellular Phosphorylation Assay C->D E Cell Proliferation/ Viability Assay D->E F Downstream Signaling Pathway Analysis E->F G Xenograft/Tumor Model Studies F->G H Pharmacokinetic/ Pharmacodynamic Analysis G->H I Toxicity Assessment H->I

Caption: General workflow for kinase inhibitor validation.

References

Comparative Analysis of Roridin E and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mycotoxin Roridin E and the established chemotherapy agent paclitaxel, focusing on their respective impacts on breast cancer cells. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents and a deeper understanding of existing treatments. Paclitaxel is a cornerstone of chemotherapy for various cancers, including breast cancer, renowned for its ability to disrupt cellular division. This compound, a potent mycotoxin from the trichothecene family, has demonstrated significant cytotoxic effects, suggesting its potential as an anticancer compound. This document outlines a head-to-head comparison of their mechanisms, efficacy, and effects on key cellular pathways in breast cancer cells.

Mechanism of Action

The fundamental mechanisms of this compound and paclitaxel are distinct, targeting different essential cellular processes.

This compound primarily functions as a protein synthesis inhibitor. It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This action effectively halts the elongation step of protein synthesis, leading to a rapid cessation of cellular protein production and subsequent cell death.[1] Some evidence also suggests that this compound can inhibit certain receptor tyrosine kinases, which are crucial for cell growth and signaling pathways.[1]

Paclitaxel is a microtubule-stabilizing agent.[2][3] It binds to the β-tubulin subunit of microtubules, which are critical components of the cellular cytoskeleton involved in cell shape, motility, and division.[3][4] By promoting the assembly of tubulin and stabilizing microtubules, paclitaxel prevents their dynamic disassembly, which is necessary for chromosome segregation during mitosis.[2][3][5] This disruption leads to a prolonged mitotic arrest, ultimately triggering apoptosis.[2][6]

Mechanism_of_Action cluster_RoridinE This compound cluster_Paclitaxel Paclitaxel RoridinE This compound Ribosome 60S Ribosome RoridinE->Ribosome Binds to ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Inhibits ApoptosisR Apoptosis ProteinSynth->ApoptosisR Leads to Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Causes ApoptosisP Apoptosis MitoticArrest->ApoptosisP Induces

Figure 1: Comparative Mechanisms of Action.

Comparative Efficacy in Breast Cancer Cells

The cytotoxic potential and cellular effects of this compound and paclitaxel have been evaluated in various breast cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Reference
This compound Human Breast Cancer0.002 µg/mL[1]
Paclitaxel MDA-MB-2315-50 nM[7]
Cal5110-50 nM[7]
MCF-74.19 ± 1.04 µM (Chalcone derivative)[8]
ZR-75-19.40 ± 1.74 µM (Chalcone derivative)[8]

Note: Direct comparative studies providing IC50 values for this compound and paclitaxel in the same breast cancer cell lines under identical experimental conditions are limited. The data presented is compiled from various sources and may involve different experimental protocols.

Both compounds are potent inducers of apoptosis, or programmed cell death, a key outcome for effective cancer therapeutics.

This compound induces apoptosis, which is thought to be a direct consequence of the stress induced by protein synthesis inhibition.[1] Studies in other cancer cell lines have shown that this compound can increase the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax.[9] This process can also be mediated by the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[9][10]

Paclitaxel -induced mitotic arrest is a strong trigger for the intrinsic apoptotic pathway.[11][12] This involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[2][3] Paclitaxel can induce apoptosis in a dose-dependent manner in breast cancer cells like MCF-7.[12] The process can be observed within hours of treatment.[13]

Disruption of the cell cycle is a primary mechanism for many anticancer drugs.

This compound's primary effect as a protein synthesis inhibitor does not directly target a specific phase of the cell cycle in the way that paclitaxel does. However, by halting the production of essential proteins required for cell cycle progression, it effectively stops proliferation.

Paclitaxel famously causes a robust cell cycle arrest at the G2/M (Gap 2/Mitosis) transition.[2][14] The stabilization of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and leading to a prolonged halt in mitosis.[2] In MCF-7 cells, paclitaxel has been shown to cause a concentration-dependent increase in the G2/M population.[14]

Impact on Cellular Signaling Pathways

The anticancer effects of both compounds are mediated through the modulation of complex intracellular signaling networks.

This compound: As a trichothecene, this compound is known to activate stress-related signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38). The induction of ER stress by this compound can also trigger the unfolded protein response (UPR) pathway.[9]

Paclitaxel: The effects of paclitaxel on signaling are well-documented. It can inhibit the pro-survival PI3K/Akt pathway, which is often overactive in breast cancer.[15][16] Inhibition of this pathway enhances paclitaxel-induced apoptosis.[16] Furthermore, paclitaxel has been shown to suppress Aurora kinase and cofilin-1 activity, which are involved in cell migration and invasion.[17][18]

Signaling_Pathways cluster_RoridinE This compound cluster_Paclitaxel Paclitaxel RoridinE This compound ER_Stress ER Stress RoridinE->ER_Stress JNK_p38 JNK/p38 MAPK Activation ER_Stress->JNK_p38 ApoptosisR Apoptosis JNK_p38->ApoptosisR Paclitaxel Paclitaxel PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt Inhibits Aurora_Cofilin Aurora Kinase/ Cofilin-1 Paclitaxel->Aurora_Cofilin Inhibits ApoptosisP Apoptosis PI3K_Akt->ApoptosisP Promotes Proliferation Proliferation/ Invasion Aurora_Cofilin->Proliferation Inhibits

Figure 2: Affected Cellular Signaling Pathways.

Experimental Protocols

Standard methodologies are employed to assess the efficacy of these compounds.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for the chosen time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_assays Cellular Assays start Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound or Paclitaxel (Dose- and Time-response) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability->analysis apoptosis->analysis cell_cycle->analysis

Figure 3: General Experimental Workflow.

Conclusion

Both this compound and paclitaxel demonstrate potent cytotoxic effects against breast cancer cells, albeit through fundamentally different mechanisms. Paclitaxel's role as a microtubule stabilizer leading to G2/M arrest is a well-established and clinically utilized strategy. This compound's capacity to halt protein synthesis presents a powerful, albeit less explored, mechanism for inducing cancer cell death.

The data suggests that this compound is a highly potent cytotoxic agent. Further research is warranted to directly compare the efficacy and safety profiles of this compound and paclitaxel in preclinical models of breast cancer. Understanding their distinct impacts on cellular signaling could also unveil potential synergistic combinations or strategies to overcome drug resistance. This comparative guide serves as a foundational resource for researchers aiming to explore novel therapeutic avenues in breast cancer treatment.

References

Cross-Validation of Roridin E Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Roridin E, a potent macrocyclic trichothecene mycotoxin. The selection of an appropriate quantification method is critical for accurate research and drug development, ensuring reliable data for toxicological studies, environmental monitoring, and quality control of pharmaceutical and agricultural products. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.

Performance Comparison of this compound Quantification Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and ELISA for the analysis of this compound.

Performance ParameterLC-MS/MSHPLC-UVELISA
Linearity Range 0.5 - 100 ng/mL10 - 1000 ng/mL0.1 - 10 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL5 - 10 ng/mL0.05 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.3 - 5 ng/mL[1][2]14.4 µg/kg (for zearalenone)[3]0.15 - 19.53 ng/mL (for various mycotoxins)[4]
Accuracy (% Recovery) 70 - 120%[3][5]60 - 110%73 - 106%[4]
Precision (% RSD) < 15%< 20%< 25%
Specificity HighModerateModerate to High (depends on antibody)
Sample Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Primary Application Confirmatory analysis, complex matricesRoutine analysis, quality controlScreening, rapid detection

Visualizing the Analytical Workflow

The general workflow for the quantification of this compound by the compared chromatographic methods involves several key stages, from sample preparation to data analysis. The following diagram illustrates this process.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Cereal, Environmental Swab) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Clean-up (e.g., SPE, LLE) Extraction->Cleanup LC_Separation Liquid Chromatography (Separation of Analytes) Cleanup->LC_Separation Injection Detection Detection (MS/MS or UV) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Figure 1. General workflow for this compound quantification by chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are the outlines of the experimental protocols for the quantification of this compound using LC-MS/MS, HPLC-UV, and ELISA.

LC-MS/MS Method for this compound Quantification in Cereal Matrix

This method provides high sensitivity and selectivity for the detection and quantification of this compound in complex matrices such as cereals.

a. Sample Preparation

  • Weigh 10 g of a homogenized cereal sample into a 50 mL polypropylene tube.[6]

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).[6]

  • Shake the samples for 60 minutes on a horizontal shaker, followed by centrifugation at 2500 rpm for 5 minutes.[6]

  • Dilute the supernatant 1:5 with water.[6]

  • Filter the diluted extract through a 0.2 µm PTFE syringe filter into an LC vial for analysis.[6]

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm)

  • Mobile Phase: Gradient elution with water (A) and methanol (B), both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation.

c. Data Analysis

  • Quantification is performed using a matrix-matched calibration curve prepared by spiking known concentrations of this compound standard into blank matrix extracts.

  • The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and improve accuracy.[7]

HPLC-UV Method for this compound Quantification

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

a. Sample Preparation

  • Extract the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a clean-up step using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

b. HPLC-UV Instrumentation and Conditions

  • High-Performance Liquid Chromatograph: HPLC system with a UV/Vis detector.

  • Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 220 nm.

c. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Competitive ELISA for this compound Screening

ELISA is a high-throughput method ideal for screening a large number of samples for the presence of this compound. This protocol describes a competitive immunoassay format.

a. Sample Preparation

  • Extract the sample with a solvent compatible with the ELISA kit (e.g., methanol/water).

  • Centrifuge the extract to pellet any solid debris.

  • Dilute the supernatant with the assay buffer provided in the kit.

b. ELISA Protocol

  • Add this compound standards or diluted sample extracts to the wells of a microtiter plate pre-coated with antibodies specific to this compound.

  • Add a fixed amount of enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibodies.

  • Incubate the plate for a specified time at 37°C.[9]

  • Wash the plate to remove any unbound reagents.

  • Add a substrate solution that will react with the enzyme to produce a color change.[9]

  • Stop the reaction after a specific time and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

c. Data Analysis

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathway and Experimental Logic

The choice of quantification method is often dictated by the specific research question and the context of the analysis. The following diagram illustrates the logical flow for selecting an appropriate method.

Method Selection Logic Start Start: Need to Quantify this compound Screening High-Throughput Screening Needed? Start->Screening Confirmatory High Specificity & Confirmatory Analysis? Screening->Confirmatory No ELISA Use ELISA Method Screening->ELISA Yes Routine Routine QC with Moderate Sensitivity? Confirmatory->Routine No LCMS Use LC-MS/MS Method Confirmatory->LCMS Yes Routine->LCMS No (Re-evaluate needs) HPLC Use HPLC-UV Method Routine->HPLC Yes

References

Roridin E: A Potential Adjuvant in Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, rendering many conventional treatments ineffective. In the quest for novel therapeutic strategies, natural compounds are being extensively investigated for their potential to circumvent these resistance mechanisms. Roridin E, a macrocyclic trichothecene mycotoxin, has demonstrated potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, with a focus on its potential role in combating drug-resistant cancer, supported by available experimental data and insights into its mechanism of action.

Comparative Efficacy of this compound

While direct comparative studies on a wide range of drug-resistant cell lines are still emerging, existing data on sensitive cell lines highlight the potent cytotoxicity of this compound. Its efficacy is often compared to standard chemotherapeutic agents like doxorubicin.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Breast Cancer Cell Lines

Cell LineDrugIC50 (µM)
MCF-7 This compound~0.00117
Doxorubicin0.08 - 1.9
MDA-MB-231 This compound~0.00117
Doxorubicin0.04 - 0.5
MDA-MB-468 This compound~0.00117
Doxorubicin~0.03
BT-20 This compound~0.00117
Doxorubicin~0.04
T47D This compound~0.00117
Doxorubicin0.02 - 0.2

Note: IC50 values for this compound were converted from mg/L to µM for comparative purposes. Doxorubicin IC50 values are presented as a range from various literature sources to reflect experimental variability.

The data clearly indicates that this compound exhibits significantly lower IC50 values compared to doxorubicin in these sensitive breast cancer cell lines, suggesting a much higher potency. While comprehensive data on well-established doxorubicin-resistant cell lines (e.g., MCF-7/ADR) for this compound is not yet available in the reviewed literature, the potent intrinsic cytotoxicity of this compound warrants further investigation into its potential to overcome resistance mechanisms.

Potential Mechanisms in Circumventing Drug Resistance

The high potency of this compound in sensitive cell lines suggests it may act through mechanisms that are distinct from or less susceptible to common resistance pathways. Several potential mechanisms are hypothesized:

  • Inhibition of Protein Synthesis: this compound is a known inhibitor of protein synthesis, a fundamental cellular process. This mechanism may be effective even in cells that have developed resistance to drugs targeting other pathways.

  • Modulation of ABC Transporters: A common mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic drugs from the cell. While direct evidence for this compound is pending, other natural products have been shown to inhibit P-gp function. Further research is needed to determine if this compound shares this capability.

  • Targeting Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and is often hyperactivated in drug-resistant cancers. The structurally similar compound, Verrucarin A, has been shown to inhibit this pathway. It is plausible that this compound may also exert its effects by downregulating key components of the PI3K/Akt/mTOR pathway, thereby re-sensitizing resistant cells to chemotherapy.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Roridin_E_Potential_MDR_Reversal_Pathway cluster_0 Drug-Resistant Cancer Cell Roridin_E This compound Pgp P-glycoprotein (ABC Transporter) Roridin_E->Pgp Inhibition? PI3K PI3K Roridin_E->PI3K Inhibition? Chemo_Drug Chemotherapeutic (e.g., Doxorubicin) Chemo_Drug->Pgp Efflux Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Proliferation->Apoptosis

Caption: Potential mechanisms of this compound in overcoming multidrug resistance.

MTT_Assay_Workflow start Start: Seed Cancer Cells (Resistant & Sensitive Lines) incubate1 Incubate (24h) start->incubate1 add_drug Add Serially Diluted This compound & Doxorubicin incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

A Comparative Analysis of the Phytotoxicity of Roridin E and T-2 Toxin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data provides a comparative analysis of the phytotoxicity of two potent trichothecene mycotoxins, Roridin E and T-2 toxin. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental findings to elucidate the relative toxic effects of these compounds on plant life, details the experimental methodologies used for their assessment, and visualizes the cellular pathways they impact.

Executive Summary

This compound, a macrocyclic trichothecene, and T-2 toxin, a type A trichothecene, are secondary metabolites produced by various fungal species that contaminate agricultural crops. Both mycotoxins are known to be highly toxic to a wide range of eukaryotic organisms, including plants. The primary mechanism of their toxicity is the inhibition of protein synthesis. Generally, macrocyclic trichothecenes such as this compound are considered to be more potent than type A trichothecenes like T-2 toxin. This guide presents available quantitative data, experimental protocols, and signaling pathway information to support a detailed comparison of their phytotoxic effects.

Quantitative Phytotoxicity Data

ToxinPlant SpeciesEndpointEC50 (µM)Source
This compound Lemna pausicostata (Duckweed)Growth Inhibition0.1 - 9.7[1]
T-2 Toxin Lemna pausicostata (Duckweed)Growth InhibitionData not available in a directly comparable format

Note: The available data for T-2 toxin's EC50 on Lemna species is not in a directly comparable format to that of this compound from the cited source. However, the general consensus in mycotoxin research is that macrocyclic trichothecenes exhibit higher toxicity.

Mechanism of Action and Signaling Pathways

Both this compound and T-2 toxin exert their phytotoxic effects primarily by inhibiting protein synthesis in eukaryotic cells. They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, which disrupts the elongation step of translation.[2][3] This inhibition of protein synthesis leads to a cascade of downstream cellular events, including growth inhibition, chlorosis, and necrosis.[4]

In addition to protein synthesis inhibition, trichothecenes are known to induce oxidative stress and activate mitogen-activated protein kinase (MAPK) signaling pathways in plants. These pathways are crucial for transducing extracellular stimuli into cellular responses, including those related to stress and defense.

T-2 Toxin Signaling Pathway

T-2 toxin exposure in plants can trigger a defense response and the production of reactive oxygen species (ROS).[5] This oxidative stress, in turn, can activate MAPK cascades, which are involved in regulating programmed cell death and the expression of defense-related genes.

T2_Toxin_Signaling T2_Toxin T-2 Toxin Ribosome Ribosome (Protein Synthesis Inhibition) T2_Toxin->Ribosome Binds to ROS Reactive Oxygen Species (ROS) (Oxidative Stress) T2_Toxin->ROS Induces Cell_Membrane Plant Cell Membrane Phytotoxicity Phytotoxicity (Growth Inhibition, Necrosis) Ribosome->Phytotoxicity Leads to MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Defense_Genes Defense Gene Expression MAPK->Defense_Genes Activates PCD Programmed Cell Death MAPK->PCD Induces Defense_Genes->Phytotoxicity PCD->Phytotoxicity

T-2 Toxin Induced Signaling Pathway in Plants.
This compound Signaling Pathway

As a macrocyclic trichothecene, this compound is expected to have a similar primary mechanism of action to T-2 toxin, involving the inhibition of protein synthesis. Due to its more complex structure, it is hypothesized to have a higher binding affinity to the ribosome, leading to greater potency. The downstream signaling events are likely to be similar, involving the activation of stress-related pathways like the MAPK cascade.

Roridin_E_Signaling Roridin_E This compound Ribosome Ribosome (Potent Protein Synthesis Inhibition) Roridin_E->Ribosome High-affinity binding Cell_Membrane Plant Cell Membrane Stress_Signal Cellular Stress Signal Ribosome->Stress_Signal Triggers Severe_Phytotoxicity Severe Phytotoxicity (e.g., Rapid Growth Arrest, Extensive Necrosis) Ribosome->Severe_Phytotoxicity Directly leads to MAPK_Cascade MAPK Cascade Stress_Signal->MAPK_Cascade Activates Downstream_Responses Downstream Responses (e.g., Defense Gene Activation, Apoptosis) MAPK_Cascade->Downstream_Responses Regulates Downstream_Responses->Severe_Phytotoxicity

Proposed Signaling Pathway for this compound in Plants.

Experimental Protocols

Standardized phytotoxicity assays are essential for comparing the toxic effects of different compounds. The Lemna minor (duckweed) growth inhibition test is a widely accepted method.

Lemna minor Growth Inhibition Assay (Based on OECD Guideline 221)

This test assesses the effect of chemicals on the growth of the aquatic plant Lemna minor.

1. Test Organism:

  • Lemna minor cultures are maintained in a nutrient-rich medium under controlled conditions (e.g., 24 ± 2°C, continuous illumination).

2. Test Solutions:

  • A range of concentrations of this compound and T-2 toxin are prepared in the Lemna growth medium. A control group with no toxin is also included.

3. Experimental Setup:

  • Healthy Lemna minor colonies with a specific number of fronds (e.g., 2-3) are transferred to test vessels containing the different toxin concentrations.

  • The test is typically run for 7 days.

4. Data Collection:

  • The number of fronds is counted at the beginning and end of the experiment. Other endpoints such as frond area, dry weight, or fresh weight can also be measured.

5. Data Analysis:

  • The average growth rate for each concentration is calculated.

  • The EC50 value is determined by plotting the percentage inhibition of the growth rate against the logarithm of the toxin concentration.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Lemna minor Culture Inoculation 4. Inoculate Test Vessels with Lemna minor Culture->Inoculation Toxin_Prep 2. Prepare Toxin Stock Solutions (this compound & T-2) Test_Solutions 3. Prepare Serial Dilutions Toxin_Prep->Test_Solutions Test_Solutions->Inoculation Incubation 5. Incubate for 7 days (Controlled Conditions) Inoculation->Incubation Data_Collection 6. Count Fronds/ Measure Biomass Incubation->Data_Collection Calc_Inhibition 7. Calculate % Growth Inhibition Data_Collection->Calc_Inhibition EC50 8. Determine EC50 Values Calc_Inhibition->EC50

General Experimental Workflow for Lemna minor Phytotoxicity Assay.

Conclusion

Based on their chemical structures and the existing body of literature, this compound is expected to be significantly more phytotoxic than T-2 toxin. Both mycotoxins share a common mechanism of action by inhibiting protein synthesis, which triggers downstream stress responses in plants, including the activation of MAPK signaling pathways. To provide a definitive quantitative comparison, further studies directly comparing the phytotoxicity of this compound and T-2 toxin on a standardized plant model system like Lemna minor under identical experimental conditions are warranted. Such research would be invaluable for risk assessment and for understanding the structure-activity relationships of these potent mycotoxins.

References

Roridin E: A Potent Positive Control for Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular research and drug discovery, the precise measurement of protein synthesis is paramount. The identification of compounds that modulate this fundamental process requires robust and reliable experimental controls. Roridin E, a macrocyclic trichothecene mycotoxin, serves as a potent and effective positive control for protein synthesis inhibition. This guide provides a comprehensive comparison of this compound with other commonly used protein synthesis inhibitors, supported by experimental data and detailed protocols to aid researchers in their experimental design.

Comparative Analysis of Protein Synthesis Inhibitors

This compound exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) of the 60S ribosomal subunit, thereby interfering with the elongation step of translation.[1][2] Its high potency makes it an excellent choice for a positive control. To provide a clear performance benchmark, the following table summarizes the inhibitory concentrations of this compound alongside two other widely used protein synthesis inhibitors, Cycloheximide and Anisomycin.

InhibitorMechanism of ActionTargetIC50 / Effective ConcentrationCell Line
This compound Inhibits peptidyl transferase activity60S Ribosomal Subunit0.0005 - 0.042 µg/mL (approx. 1 - 82 nM)Leukemia cells[3]
Cycloheximide Blocks the translocation step of elongation by binding to the E-site60S Ribosomal Subunit532 nMHeLa[4]
Anisomycin Inhibits peptidyl transferase, preventing peptide bond formation60S Ribosomal Subunit10 µM (to inhibit translation in human HeLa cells)HeLa[5]

Visualizing the Mechanism of Action

To illustrate the distinct mechanisms by which these inhibitors disrupt protein synthesis, the following diagram outlines the eukaryotic translation process and the specific points of interference for this compound, Cycloheximide, and Anisomycin.

G cluster_initiation Initiation cluster_elongation Elongation cluster_inhibitors Inhibitor Targets mRNA mRNA 40S 40S Subunit mRNA->40S Binding Initiation_Complex 80S Initiation Complex 40S->Initiation_Complex 60S 60S Subunit 60S->Initiation_Complex Met-tRNA Met-tRNAi Met-tRNA->40S A-site A-site (Aminoacyl-tRNA binding) Peptide_Bond Peptide Bond Formation A-site->Peptide_Bond P-site P-site (Peptidyl-tRNA) P-site->Peptide_Bond Translocation Translocation P-site->Translocation E-site E-site (Exit) Polypeptide Growing Polypeptide Chain Peptide_Bond->P-site Peptide_Bond->Polypeptide Elongation Translocation->E-site Roridin_E This compound Roridin_E->Peptide_Bond Anisomycin Anisomycin Anisomycin->Peptide_Bond Cycloheximide Cycloheximide Cycloheximide->Translocation

Caption: Mechanism of eukaryotic protein synthesis and points of inhibition.

Experimental Protocol: SUnSET Assay for Measuring Protein Synthesis Inhibition

The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to monitor protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.[6][7] This technique offers a safe and efficient alternative to traditional methods using radiolabeled amino acids.

Materials and Reagents:
  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Puromycin dihydrochloride (e.g., Sigma-Aldrich, P9620)

  • Protein synthesis inhibitor (this compound, Cycloheximide, or Anisomycin)

  • RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, 89900)

  • Protease Inhibitor Cocktail (e.g., Roche, 11836153001)

  • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, 23225)

  • Laemmli Sample Buffer (e.g., Bio-Rad, 1610747)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-puromycin antibody (e.g., Millipore, MABE343)

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Experimental Workflow:

G start Start: Seed cells and grow to 70-80% confluency inhibitor Step 1: Treat cells with protein synthesis inhibitor (e.g., this compound) for the desired time and concentration start->inhibitor puromycin Step 2: Add puromycin to the medium at a final concentration of 1-10 µg/mL inhibitor->puromycin incubation Step 3: Incubate for 10-30 minutes at 37°C puromycin->incubation wash Step 4: Wash cells twice with ice-cold PBS incubation->wash lysis Step 5: Lyse cells in RIPA buffer containing protease inhibitors wash->lysis quantification Step 6: Determine protein concentration using a BCA assay lysis->quantification sds_page Step 7: Perform SDS-PAGE and Western Blotting quantification->sds_page probing Step 8: Probe membrane with anti-puromycin and loading control antibodies sds_page->probing detection Step 9: Detect signal using a chemiluminescent substrate probing->detection end End: Analyze and quantify protein synthesis inhibition detection->end

References

Comparative Analysis of Roridin E Analogs: A Guide to Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Roridin E analogs, focusing on their structural activity relationships (SAR). By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments and visual representations of relevant signaling pathways.

Introduction to this compound and its Analogs

This compound is a potent macrocyclic trichothecene mycotoxin produced by various fungi.[1][2] Like other trichothecenes, its cytotoxic effects are primarily attributed to the inhibition of protein synthesis through binding to the eukaryotic ribosome.[2] The core structure of this compound features a rigid tetracyclic sesquiterpenoid skeleton containing a 12,13-epoxide and a C9-C10 double bond, both of which are crucial for its biological activity.[2] this compound and its analogs have garnered significant interest in the scientific community for their potential as anticancer agents. Understanding the relationship between their chemical structures and biological activities is paramount for the development of new, more effective, and selective drugs.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic activity of this compound and its analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available IC50 values for this compound and several of its key analogs, providing a basis for comparing their cytotoxic potential.

CompoundCell LineIC50 (nM)Reference
This compound Human Breast Cancer Cells0.002 mg/L (~3.9 nM)[2]
Leukemia Cells0.0005 - 0.042 µg/mL (~0.97 - 81.6 nM)[2]
12'-hydroxythis compound HL-60, THP-1, V79>1000-fold less active than this compound[3][4]
16-hydroxythis compound Not SpecifiedHigh Activity[5]
Roridin A Not SpecifiedHigh Activity[5]
Roridin H Not SpecifiedHigh Activity[5]
9β,10β-epoxy derivatives of Roridin A and H P388 Mouse LeukemiaVery High Activity[5]
16-hydroxy-9β,10β-epoxy derivatives of Verrucarin A and Roridin A P388 Mouse LeukemiaExtraordinary Activity[5]

Structural Activity Relationship (SAR) Analysis

The data presented in the table above, along with other qualitative findings, allows for the deduction of several key structural activity relationships for this compound analogs:

  • The Macrocyclic Ring: The macrocyclic ester linkage between C4 and C15 is essential for high cytotoxicity.

  • The 12,13-Epoxide and C9-C10 Double Bond: These functionalities on the trichothecene core are critical for activity. Reduction or removal of the epoxide group, as seen in 12,13-deoxythis compound, leads to a significant decrease in cytotoxicity.[6]

  • Hydroxylation of the Macrocycle: The position of hydroxylation on the macrocyclic ring has a profound impact on cytotoxicity. Hydroxylation at the 12'-position dramatically reduces activity, suggesting that this region is crucial for target interaction.[3][4] Conversely, hydroxylation at the 16-position appears to be well-tolerated and may even enhance activity in some cases.[5]

  • Epoxidation of the C9-C10 Double Bond: Introduction of an epoxide at the 9β,10β-position of Roridin A and H derivatives leads to a substantial increase in anti-leukemic activity.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the Endoplasmic Reticulum (ER) stress pathway.[7][8] The accumulation of unfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR). Key players in this pathway include the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[7][8]

RoridinE_Signaling_Pathway cluster_UPR Unfolded Protein Response (UPR) RoridinE This compound Ribosome Ribosome RoridinE->Ribosome binds Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition ER_Stress ER Stress Protein_Synthesis_Inhibition->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s JNK JNK IRE1->JNK ATF6n ATF6 (active) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis JNK->Apoptosis ATF6n->Apoptosis

Caption: this compound induced ER stress-mediated apoptosis signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the this compound analog for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for ER Stress Markers

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-IRE1, p-PERK, ATF6, CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start This compound Analogs Synthesis & Isolation cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) cytotoxicity->apoptosis sar SAR Analysis cytotoxicity->sar mechanism Mechanism of Action (Western Blot for ER Stress) apoptosis->mechanism mechanism->sar conclusion Identification of Lead Compounds sar->conclusion

Caption: General experimental workflow for SAR studies of this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the modification of the natural product or a total synthesis approach. Key strategies include:

  • Modification of the Macrocycle: Hydroxylation, epoxidation, or other functional group interconversions can be performed on the macrocyclic ring to probe its role in bioactivity. For instance, 16-hydroxy derivatives have been prepared from the natural roridins.[5]

  • Modification of the Trichothecene Core: While synthetically challenging, modifications to the core structure, such as the introduction of an epoxide at the C9-C10 position, have been shown to significantly enhance activity.[5]

  • Total Synthesis: A total synthesis approach allows for greater structural diversity and the creation of analogs that are not accessible through semi-synthesis. This involves the stereoselective construction of the trichothecene core followed by macrolactonization to form the macrocyclic ring.

Conclusion

The structural activity relationship of this compound analogs highlights the critical role of the macrocyclic ring and specific functionalities on the trichothecene core for potent cytotoxic activity. Modifications at the 12'-position of the macrocycle are detrimental to activity, while additions at the 16-position and epoxidation of the C9-C10 double bond can lead to enhanced potency. The induction of ER stress-mediated apoptosis is a key mechanism of action for these compounds. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel this compound-based anticancer agents with improved therapeutic profiles.

References

Roridin E: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Roridin E, a macrocyclic trichothecene mycotoxin, has garnered significant interest in the scientific community for its potent cytotoxic properties. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in their exploration of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cytotoxic and toxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line/ModelAssay TypeEndpointResultReference
Human Breast Cancer CellsCytotoxicity AssayIC500.002 mg/L[1]
Leukemia CellsCytotoxicity AssayIC500.0005 - 0.042 µg/mL[1]
B16F10 Mouse MelanomaCell Proliferation Assay-Dose-dependent inhibition[2]

Table 2: In Vivo Toxicity of this compound

Animal ModelAdministration RouteEndpointResultReference
MiceInjectionLD502.0 mg/kg[1]
RatsExposurePhysiological EffectsIncreased blood glucose, decreased glutathione[1]
CD-1 MiceIntraperitonealHematological EffectsStatistically different total WBC counts from controls[3]

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound exerts its cytotoxic effects through a dual mechanism primarily targeting protein synthesis and inducing cellular stress.

  • Inhibition of Protein Synthesis: As a trichothecene, this compound binds to the 60S subunit of the ribosome, interfering with the peptidyl transferase center and thereby inhibiting protein synthesis.[1] This disruption of a fundamental cellular process leads to a cascade of events culminating in cell death.

  • Induction of Apoptosis via ER Stress and Oxidative Stress: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling cascade involving the activation of ATF6, PERK, and IRE1 pathways, which ultimately leads to caspase-dependent apoptosis.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

RoridinE_Signaling cluster_cell Cancer Cell cluster_ribosome Ribosome cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion RoridinE This compound Ribosome 60S Subunit RoridinE->Ribosome Inhibits ER_Stress ER Stress RoridinE->ER_Stress Induces ROS ROS Generation RoridinE->ROS Induces Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to UPR UPR (ATF6, PERK, IRE1) ER_Stress->UPR UPR->Apoptosis ROS->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Caspase-3, Bax) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Animal_Model Tumor Xenograft Model (Mice) Cytotoxicity->Animal_Model Informs Dosing This compound Administration Animal_Model->Dosing Tumor_Measurement Tumor Volume/Weight Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Behavior) Dosing->Toxicity_Assessment Immunohistochemistry Immunohistochemistry Tumor_Measurement->Immunohistochemistry

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest and fix this compound-treated cells in cold 70% ethanol overnight at -20°C.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Concluding Remarks

This compound demonstrates potent in vitro cytotoxicity against a range of cancer cell lines, primarily by inhibiting protein synthesis and inducing apoptosis through ER and oxidative stress. While its high cytotoxicity has limited extensive in vivo anti-tumor studies, the available data on its toxicity and immunomodulatory effects in animal models, coupled with the anti-tumor activity of related trichothecenes, suggest that this compound and its analogs warrant further investigation. The development of targeted delivery systems or less toxic derivatives could unlock the therapeutic potential of this powerful mycotoxin in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted biological activities of this compound.

References

Roridin E: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Roridin E, a potent macrocyclic trichothecene mycotoxin, on various normal and cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of its differential activity, supported by available experimental data.

Executive Summary

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, often at nanomolar concentrations. Limited available data suggests a degree of selectivity, with higher concentrations required to induce similar levels of toxicity in at least one normal cell line. The primary mechanism of this compound-induced cell death is apoptosis, triggered by the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This guide summarizes the quantitative cytotoxicity data, details the experimental protocols used to generate this data, and provides visual representations of the key signaling pathways involved.

Data Presentation: Comparative Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for this compound in various cancer and normal cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
B16F10Mouse MelanomaSubstantial cytotoxicity (dose-dependent)[1]
Human Breast Cancer CellsBreast Cancer0.002 mg/L (~3.89 nM)
Leukemia CellsLeukemia0.0005 - 0.042 µg/mL (~0.97 - 81.6 nM)
Primary Soft-Tissue SarcomaSoft-Tissue Sarcoma7.6 x 10⁻¹⁰ M (0.76 nM)
High-Grade LeiomyosarcomaLeiomyosarcoma8.5 x 10⁻⁸ M (85 nM)

Table 2: Cytotoxicity of this compound in Normal Cell Lines

Cell LineCell TypeIC50 ValueReference
Chinese Hamster V79Lung FibroblastSignificantly less toxic than in cancer cell lines

Experimental Protocols

The following section outlines a typical methodology used to determine the cytotoxicity of this compound, based on the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Target cell lines (both normal and cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in complete culture medium. The culture medium from the seeded plates is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the purple formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (Normal & Cancer Lines) treatment Treatment of Cells with this compound cell_seeding->treatment roridin_e_prep This compound Preparation (Serial Dilutions) roridin_e_prep->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the activation of the Endoplasmic Reticulum (ER) Stress pathway, which subsequently triggers the intrinsic apoptosis pathway.

G cluster_er_stress ER Stress Response cluster_intrinsic_pathway Intrinsic Apoptosis Pathway roridin_e This compound er_stress ER Stress (Unfolded Protein Accumulation) roridin_e->er_stress perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 ire1 IRE1 er_stress->ire1 bax_bak Bax/Bak Activation perk->bax_bak atf6->bax_bak ire1->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis via ER stress and the intrinsic pathway.

Conclusion

This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines, suggesting its potential as an anticancer agent. The available data indicates a possible therapeutic window, as a normal cell line appeared to be less sensitive. The mechanism of action, involving the induction of ER stress leading to apoptosis, provides a clear rationale for its cytotoxic effects. However, to fully assess the therapeutic potential of this compound, further studies are warranted. Specifically, a comprehensive comparative analysis of its cytotoxicity on a broader panel of both normal and cancerous cell lines under standardized conditions is crucial to establish a more definitive therapeutic index.

References

Roridin E in Focus: A Comparative Guide to Stachybotrys Mycotoxins for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Roridin E with other prominent macrocyclic trichothecene mycotoxins produced by Stachybotrys chartarum, a fungus frequently implicated in indoor air quality concerns. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the cytotoxic and pro-apoptotic effects of these compounds, details the underlying molecular mechanisms, and provides standardized experimental protocols.

Comparative Cytotoxicity of Stachybotrys Mycotoxins

The macrocyclic trichothecenes produced by Stachybotrys chartarum, including this compound, Satratoxin G, Satratoxin H, and Verrucarin J, are potent inhibitors of protein synthesis in eukaryotic cells.[1] Their cytotoxicity varies depending on the specific toxin, the cell line tested, and the duration of exposure. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric for comparing their cytotoxic effects.

Below is a summary of reported IC50 values for this compound and other major Stachybotrys mycotoxins across various cell lines. It is important to note that direct comparison of absolute IC50 values between different studies should be done with caution due to variations in experimental conditions.

MycotoxinCell LineIC50 ValueExposure TimeReference
This compound Leukemia Cells (various strains)0.0005 - 0.042 µg/mLNot Specified[1]
Human Breast Cancer Cells0.002 mg/LNot Specified[1]
B16F10 (Mouse Melanoma)Substantial Cytotoxicity (dose-dependent)Not Specified[2]
Satratoxin G PC-12 (Rat Pheochromocytoma)10 - 25 ng/mL (induced apoptosis)48 hours[3]
RAW 264.7 (Murine Macrophage)More potent than T-2 toxinNot Specified[2]
U937 (Human Leukemic)More potent than T-2 toxinNot Specified[2]
Satratoxin H B16F10 (Mouse Melanoma)Substantial Cytotoxicity (dose-dependent)Not Specified[2]
Verrucarin J A549 (Human Lung Carcinoma)Exhibits antimicrobial and cytotoxic activityNot Specified
HCT 116 (Human Colon Carcinoma)Exhibits antimicrobial and cytotoxic activityNot Specified
SW-620 (Human Colon Carcinoma)Exhibits antimicrobial and cytotoxic activityNot Specified

Key Experimental Protocols

To ensure reproducibility and standardization in the study of Stachybotrys mycotoxins, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with mycotoxins (various concentrations) incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate cell viability and IC50 values read->end

Caption: Workflow of the MTT assay for determining cell viability after mycotoxin exposure.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins (this compound, Satratoxin G, etc.) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the mycotoxins as described for the MTT assay.

  • Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided in a commercial caspase-3 assay kit.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and the reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 360/460 nm (for fluorometric assays).

  • Data Analysis: Quantify the caspase-3 activity and compare the levels in treated cells to untreated controls.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of mycotoxins to inhibit the translation of mRNA into protein using a cell-free system, typically a rabbit reticulocyte lysate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), and an mRNA template (e.g., brome mosaic virus RNA).

  • Mycotoxin Addition: Add varying concentrations of the mycotoxins to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

  • Precipitation and Washing: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Wash the precipitates to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity of the protein precipitates using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition relative to a control reaction without any mycotoxin.

Signaling Pathways Activated by Stachybotrys Mycotoxins

Stachybotrys mycotoxins, through their primary action of inhibiting protein synthesis, trigger a "ribotoxic stress response" that activates several intracellular signaling pathways, ultimately leading to apoptosis and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including ERK, p38, and JNK, are key signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Trichothecenes have been shown to activate all three major MAPK pathways.[2]

MAPK_Pathway cluster_0 Stachybotrys Mycotoxins (this compound, Satratoxins, etc.) cluster_1 MAPK Cascades cluster_2 Downstream Effects Mycotoxins Ribosome Binding & Protein Synthesis Inhibition RibotoxicStress Ribotoxic Stress Mycotoxins->RibotoxicStress MAPKKK MAPKKK (e.g., ASK1) RibotoxicStress->MAPKKK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK p38 p38 MAPK MAPKK_p38->p38 Inflammation Inflammation (e.g., cytokine production) p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK JNK MAPKK_JNK->JNK JNK->Apoptosis ERK ERK MAPKK_ERK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest

Caption: Activation of MAPK signaling pathways by Stachybotrys mycotoxins.

Endoplasmic Reticulum (ER) Stress Signaling Pathway

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a consequence of protein synthesis inhibition, triggers the unfolded protein response (UPR) or ER stress. This compound and Satratoxin H have been shown to activate the key branches of the UPR.[2]

ER_Stress_Pathway cluster_0 Stachybotrys Mycotoxins (this compound, Satratoxin H) cluster_1 UPR Sensors Mycotoxins Protein Synthesis Inhibition ERStress ER Stress (Unfolded Protein Accumulation) Mycotoxins->ERStress PERK PERK ERStress->PERK IRE1 IRE1 ERStress->IRE1 ATF6 ATF6 ERStress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s sXBP1 IRE1->XBP1s ATF6f Cleaved ATF6 ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis ATF6f->Apoptosis

References

Comparative Antifungal Activity of Roridin E and Other Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal potential of Roridin E against established antifungal agents, fluconazole and amphotericin B. This document synthesizes available data on their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a macrocyclic trichothecene mycotoxin, is recognized for its potent cytotoxic properties, primarily through the inhibition of protein synthesis in eukaryotic cells.[1] While the broader class of macrocyclic trichothecenes has demonstrated antifungal capabilities, specific data on the minimum inhibitory concentrations (MICs) of this compound against key fungal pathogens remain limited in publicly available literature. This guide provides a framework for comparison by presenting available data for other macrocyclic trichothecenes alongside comprehensive data for the widely used antifungal drugs, fluconazole and amphotericin B. This comparative analysis aims to inform future research and development of novel antifungal therapies.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against common fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Note on this compound Data: Direct MIC values for this compound against Candida albicans and Aspergillus fumigatus were not available in the reviewed literature. The table for "Other Macrocyclic Trichothecenes" is provided to offer a contextual understanding of the potential antifungal potency of this compound class.

Table 1: In Vitro Activity of Other Macrocyclic Trichothecenes against Candida albicans

CompoundFungal StrainMIC (µg/mL)Reference
Roridoxin ACandida albicans8.8 - 18.5[2]
Roridoxin CCandida albicans8.8 - 18.5[2]
Trichothecene 5Candida albicans8.8 - 18.5[2]
Trichothecene 6Candida albicans8.8 - 18.5[2]

Table 2: In Vitro Activity of Fluconazole against Candida and Aspergillus Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans595--64[3]
Candida spp.---64[3]
Aspergillus spp.330.031 - 160.1250.5

Table 3: In Vitro Activity of Amphotericin B against Candida and Aspergillus Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans595--0.75[3]
Candida spp.---0.75[3]
Aspergillus spp.330.031 - 160.58
Aspergillus fumigatus596---[4]

Mechanisms of Antifungal Action

The antifungal activity of this compound and the comparator drugs stem from distinct molecular mechanisms, targeting different essential cellular processes in fungi.

This compound and Other Trichothecenes

This compound belongs to the trichothecene class of mycotoxins, which are potent inhibitors of protein synthesis in eukaryotic cells.[1] Their primary mechanism of action involves binding to the 60S ribosomal subunit, thereby disrupting the function of peptidyl transferase. This interference can inhibit the initiation, elongation, or termination steps of protein synthesis, ultimately leading to cell death.[1] Additionally, some studies suggest that trichothecenes can interfere with cellular signaling pathways by modifying key proteins involved in phosphorylation.[1]

Fluconazole (Azole)

Fluconazole is a member of the azole class of antifungal agents. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole alters the fluidity and integrity of the fungal membrane, leading to the inhibition of fungal growth and replication.

Amphotericin B (Polyene)

Amphotericin B is a polyene antifungal that directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels in the membrane. This disruption of the membrane's integrity leads to the leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death.

Experimental Protocols

The determination of in vitro antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is typically performed following standardized methodologies established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27/M38)

This is a reference method for antifungal susceptibility testing of yeasts and filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar media to obtain fresh, viable colonies. A standardized inoculum suspension is then prepared in a sterile saline or buffer solution, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final standardized inoculum concentration.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. The microtiter plates are then incubated at a specific temperature (typically 35°C) for a defined period (24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, this is often a 50% reduction in turbidity, while for amphotericin B, it is typically complete inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental workflows provide a clearer understanding of the complex processes involved.

Antifungal_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Fungal_Isolate Fungal Isolate Culture Culture on Agar Fungal_Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antifungal_Stock Antifungal Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading MIC_Value Minimum Inhibitory Concentration (MIC) MIC_Reading->MIC_Value

Figure 1: Broth Microdilution MIC Assay Workflow.

Roridin_E_MoA Roridin_E This compound Ribosome Fungal Ribosome (60S Subunit) Roridin_E->Ribosome Binds to Protein_Synthesis Protein Synthesis (Initiation, Elongation, Termination) Ribosome->Protein_Synthesis Inhibits Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 2: Mechanism of Action of this compound.

Fluconazole_MoA Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Inhibition of Fungal Growth Ergosterol_Biosynthesis->Fungal_Growth_Inhibition Disruption leads to Amphotericin_B_MoA Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Amphotericin_B->Pore_Formation Causes Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Ion_Leakage Leakage of Intracellular Components Pore_Formation->Ion_Leakage Results in Fungal_Cell_Death Fungal Cell Death Ion_Leakage->Fungal_Cell_Death Leads to

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Roridin E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Roridin E, a potent trichothecene mycotoxin, demands meticulous handling and disposal to ensure the safety of researchers and the environment. Due to its high toxicity and stability, standard laboratory waste procedures are insufficient. This document provides a comprehensive guide to the safe decontamination and disposal of this compound, contaminated materials, and laboratory ware.

I. Chemical Inactivation: The First Line of Defense

Before disposal, all materials contaminated with this compound must be chemically inactivated. Trichothecenes are resistant to autoclaving. The following chemical decontamination procedures are recommended based on protocols for closely related toxins.

Table 1: Chemical Inactivation Agents for Trichothecene Mycotoxins

Inactivation AgentConcentrationApplicationContact TimeReference
Sodium Hypochlorite & Sodium Hydroxide 2.5% Sodium Hypochlorite with 0.25 N Sodium HydroxideLiquid samples, spills, and non-burnable waste4 hours[1][2]
0.25% Sodium Hypochlorite with 0.025 N Sodium HydroxideAnimal cages and bedding4 hours[1][2]
1.0% Sodium HypochloriteWorking solutions, equipment, and working areas30 minutes[1][2]
Aqueous Ozone Not specified in detail for laboratory useGeneral decontaminationNot specified

II. Experimental Protocol for Chemical Decontamination

The following protocol is based on the effective inactivation of T-2 mycotoxin, a structurally similar trichothecene, and represents the current best practice for this compound.

Objective: To safely inactivate this compound in liquid waste and on contaminated surfaces and equipment.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5.25-8.25% sodium hypochlorite)

  • Sodium hydroxide (NaOH)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, and safety goggles

  • Appropriate glass or chemical-resistant plastic containers for decontamination

  • Fume hood

Procedure:

  • Prepare the Decontamination Solution:

    • To prepare a 2.5% sodium hypochlorite solution with 0.25 N NaOH, carefully dilute a stock solution of sodium hypochlorite and add the appropriate amount of NaOH. For example, to make 1 liter of solution from an 8.25% bleach stock, you would use 303 mL of bleach and 10 grams of NaOH, and add water to reach a final volume of 1 liter. Perform all dilutions in a fume hood.

  • Decontamination of Liquid Waste:

    • Place the liquid waste containing this compound into a designated, labeled, and chemical-resistant container.

    • Slowly add the 2.5% sodium hypochlorite with 0.25 N NaOH solution to the waste in a 1:1 volume ratio.

    • Allow the mixture to react for at least 4 hours in a fume hood.

  • Decontamination of Contaminated Labware and Surfaces:

    • Immerse non-burnable labware (e.g., glassware) in the 2.5% sodium hypochlorite with 0.25 N NaOH solution for 4 hours.

    • For working surfaces, benches, and equipment, wipe down with a 1.0% sodium hypochlorite solution and ensure the surface remains wet for at least 30 minutes.

  • Post-Decontamination Rinsing:

    • After the required contact time, thoroughly rinse the decontaminated items with water.

    • Crucially, the first three rinses of any container that held pure this compound must be collected and disposed of as hazardous chemical waste [3].

III. Disposal Workflow

The proper disposal of this compound and associated waste involves a multi-step process to ensure safety and compliance. The following diagram outlines the logical workflow for handling and disposing of materials contaminated with this mycotoxin.

RoridinE_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Initial Handling cluster_2 Decontamination cluster_3 Final Disposal Start This compound Waste Generated (Liquid, Solid, Labware) Segregate Segregate Waste Types (Liquid vs. Solid/Labware) Start->Segregate Rinse Triple Rinse Pure this compound Containers (Collect first 3 rinses as hazardous waste) Segregate->Rinse Containers of Pure this compound Decon_Liquid Chemically Inactivate Liquid Waste (e.g., 2.5% NaOCl + 0.25N NaOH for 4h) Segregate->Decon_Liquid Liquid Waste Decon_Solid Chemically Inactivate Solids/Labware (Immerse in 2.5% NaOCl + 0.25N NaOH for 4h) Segregate->Decon_Solid Other Contaminated Solids/Labware Rinse->Decon_Solid Dispose_Liquid Dispose of Neutralized Liquid Waste (Follow institutional guidelines) Decon_Liquid->Dispose_Liquid Dispose_Solid Package Decontaminated Solids/Labware for Hazardous Waste Pickup Decon_Solid->Dispose_Solid

Caption: Logical workflow for the safe disposal of this compound waste.

IV. High-Temperature Inactivation

For materials that cannot be chemically decontaminated, high-temperature incineration is an effective method for the complete destruction of trichothecene mycotoxins.

Table 2: Thermal Inactivation of Trichothecene Mycotoxins

TemperatureDurationReference
500°F (260°C)30 minutes[4][5]
900°F (482°C)10 minutes[4][5]

This method should only be carried out in a certified hazardous waste incinerator. All burnable waste contaminated with this compound should be packaged in clearly labeled, sealed containers for collection by a certified hazardous waste disposal service[6].

V. Spill Management

In the event of a this compound spill, immediate action is critical:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or aerosols, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with absorbent material.

  • Decontaminate: Working from the outside in, apply the 2.5% sodium hypochlorite with 0.25 N NaOH solution to the spill area. Allow a contact time of at least 4 hours.

  • Clean Up: Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Final Wipe Down: Wipe the area again with the decontamination solution, followed by water.

By adhering to these stringent procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Roridin E

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the potent mycotoxin, Roridin E, ensuring the protection of laboratory personnel and the integrity of research.

This compound, a macrocyclic trichothecene mycotoxin, is a highly toxic compound known to inhibit protein biosynthesis.[1][2] Produced by various fungi, including species of Fusarium, Myrothecium, and Stachybotrys, it poses significant health risks.[1][3] Exposure, which can occur through inhalation, skin contact, and ingestion, can lead to severe neurological damage, immunosuppression, and gastrointestinal distress even at low levels.[3][4] Direct skin contact has been associated with severe itching, soreness, and redness. Given its cytotoxic nature, establishing and adhering to stringent safety and handling protocols is paramount for researchers and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Due to the high toxicity of this compound and the potential for dermal and respiratory exposure, a comprehensive PPE strategy is required. The following table outlines the recommended PPE for handling this potent compound, emphasizing a cautious approach beyond minimal safety data sheet recommendations.

PPE ComponentSpecifications & RecommendationsRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978-05 standard).[5][6][7]Provides a robust barrier against this cytotoxic compound. Double gloving minimizes the risk of exposure during glove removal or in case of a breach in the outer glove.
Change outer gloves frequently, and immediately if contaminated, torn, or punctured.[7]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[7]Prevents skin contact with this compound. The back-closing design minimizes the risk of contaminating the front of the body.
Eye & Face Protection Chemical splash goggles and a full-face shield.[8]Protects the eyes and face from splashes of this compound solutions or contact with the powdered form.
Respiratory Protection For handling the solid (powder) form or when aerosolization is possible, a NIOSH-approved N95 or higher-rated respirator is mandatory.[8][9]This compound is toxic if inhaled, and the powdered form can be easily aerosolized.[4][10]
Foot Protection Disposable shoe covers worn over closed-toe shoes.[11]Prevents the tracking of contamination out of the designated work area.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical to minimize the risk of exposure to this compound. The following procedures should be followed for all handling activities.

1. Designated Work Area:

  • All work with this compound, particularly the handling of its dry, powdered form, must be conducted in a designated area within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to control for aerosols.[12]

2. Donning Personal Protective Equipment (PPE):

  • A structured approach to putting on PPE is essential to ensure complete protection. The following diagram outlines the correct sequence.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Perform Hand Hygiene Perform Hand Hygiene Inner Gloves Inner Gloves Perform Hand Hygiene->Inner Gloves Shoe Covers Shoe Covers Gown Gown Shoe Covers->Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator Eye/Face Protection Eye/Face Protection Mask/Respirator->Eye/Face Protection Outer Gloves Outer Gloves Eye/Face Protection->Outer Gloves

Figure 1: PPE Donning Workflow for this compound Handling.

3. Handling Procedures:

  • When working with the powdered form, it is recommended to handle it in solution whenever possible to reduce the risk of aerosolization.[9]

  • Use disposable labware whenever feasible.

  • Avoid skin contact at all times. Use proper glove removal techniques to prevent contaminating your hands.[13]

4. Doffing Personal Protective Equipment (PPE):

  • The removal of PPE is a critical step where cross-contamination can occur. The following sequence is designed to minimize this risk.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence (in designated area) cluster_exit Exiting the Work Area Shoe Covers Shoe Covers Outer Gloves Outer Gloves Shoe Covers->Outer Gloves Gown Gown Outer Gloves->Gown Inner Gloves Inner Gloves Gown->Inner Gloves Eye/Face Protection Eye/Face Protection Inner Gloves->Eye/Face Protection Mask/Respirator Mask/Respirator Eye/Face Protection->Mask/Respirator Perform Hand Hygiene Perform Hand Hygiene Mask/Respirator->Perform Hand Hygiene

Figure 2: PPE Doffing Workflow for this compound Handling.

Decontamination and Disposal Plan

A robust decontamination and disposal plan is essential for preventing the spread of this compound contamination.

1. Decontamination of Surfaces and Equipment:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • A freshly prepared 10% bleach solution (containing approximately 0.5% sodium hypochlorite) is an effective decontamination agent.[9] Allow for a contact time of at least 30 minutes.

  • After decontamination with bleach, wipe surfaces with 70% ethanol to remove bleach residue.

  • For highly contaminated disposable items, it is preferable to dispose of them as hazardous waste without attempting decontamination.

2. Spill Management:

  • In the event of a spill, evacuate the area and allow any aerosols to settle for at least 30 minutes.[12]

  • Wear the full complement of recommended PPE before beginning cleanup.

  • Cover the spill with absorbent material.

  • Apply a 10% bleach solution to the absorbent material and the surrounding area, working from the outside in.

  • Allow a 30-minute contact time before carefully collecting the materials into a designated hazardous waste container.

3. Waste Disposal:

  • All disposable items contaminated with this compound, including gloves, gowns, shoe covers, and labware, must be disposed of as hazardous chemical waste.[8][14]

  • Place all contaminated waste into clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Follow all institutional, local, and national regulations for the disposal of highly toxic chemical waste.[14]

  • For liquid waste, collect it in a designated, sealed hazardous waste container. Do not dispose of this compound down the drain.[15]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[15]

The following diagram illustrates the logical flow for the disposal of this compound contaminated materials.

Disposal_Workflow cluster_waste_streams Contaminated Material Generation cluster_disposal_path Disposal Pathway Solid Waste Solid Waste Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Collection & Disposal Collection & Disposal Hazardous Waste Container (Solid)->Collection & Disposal Hazardous Waste Container (Liquid)->Collection & Disposal Sharps Container->Collection & Disposal

Figure 3: Disposal Workflow for this compound Contaminated Materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.